molecular formula C14H15NO B1272770 (2-Amino-5-methylphenyl)(phenyl)methanol CAS No. 156261-32-4

(2-Amino-5-methylphenyl)(phenyl)methanol

Cat. No.: B1272770
CAS No.: 156261-32-4
M. Wt: 213.27 g/mol
InChI Key: RFGHBTFPMINONZ-UHFFFAOYSA-N
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Description

(2-Amino-5-methylphenyl)(phenyl)methanol is a useful research compound. Its molecular formula is C14H15NO and its molecular weight is 213.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2-amino-5-methylphenyl)-phenylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO/c1-10-7-8-13(15)12(9-10)14(16)11-5-3-2-4-6-11/h2-9,14,16H,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFGHBTFPMINONZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N)C(C2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30386400
Record name (2-amino-5-methylphenyl)(phenyl)methanol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

156261-32-4
Record name (2-amino-5-methylphenyl)(phenyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30386400
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Technical Guide to the Structural Elucidation of (2-Amino-5-methylphenyl)(phenyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The unambiguous determination of a molecule's three-dimensional structure is the bedrock of modern chemical and pharmaceutical science. For novel compounds like (2-Amino-5-methylphenyl)(phenyl)methanol, a comprehensive structural analysis is not merely an academic exercise; it is a critical prerequisite for understanding its reactivity, potential biological activity, and suitability for drug development. This guide provides an in-depth, methodology-driven exploration of the analytical workflow required to confirm the identity and structure of this aromatic amino alcohol. We will move beyond a simple recitation of techniques, instead focusing on the strategic integration of data from Mass Spectrometry (MS), Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Single-Crystal X-ray Diffraction. Each step is presented with the underlying scientific rationale, ensuring that the described workflow is a self-validating system for researchers and drug development professionals.

Introduction: The Imperative for Structural Certainty

This compound (C₁₄H₁₅NO) is a chiral aromatic amino alcohol.[1] Its structure, featuring a stereocenter and multiple reactive functional groups—a primary amine, a hydroxyl group, and two distinct aromatic rings—suggests a rich chemical landscape for further functionalization and a potential for diverse biological interactions. Such molecules are often key intermediates in the synthesis of pharmaceuticals, including benzodiazepine derivatives.[2] Before any advanced application can be considered, its molecular structure must be unequivocally confirmed. This guide details the logical and experimental progression from initial synthesis to absolute structural confirmation, emphasizing the synergy between different analytical techniques.

Synthesis and Purification: Establishing a Clean Baseline

The elucidation process begins with a pure sample. A common synthetic route to this class of compounds involves the reduction of the corresponding aminobenzophenone. The causality is straightforward: reducing the ketone to a secondary alcohol is a well-established transformation that introduces the desired hydroxyl group and the chiral center.

Plausible Synthetic Pathway: The synthesis commences with the reduction of 2-Amino-5-methylbenzophenone. Sodium borohydride (NaBH₄) in an alcoholic solvent like methanol or ethanol is a suitable reagent for this transformation due to its selectivity for the ketone over other potential reducible groups in the molecule.

Experimental Protocol: Synthesis

  • Dissolution: Dissolve 2-Amino-5-methylbenzophenone (1 equivalent) in methanol in a round-bottom flask equipped with a magnetic stirrer.

  • Cooling: Place the flask in an ice bath and stir for 15 minutes to bring the temperature to 0-5 °C. This is critical to control the exothermic reaction and minimize side products.

  • Reduction: Add sodium borohydride (NaBH₄, 1.5 equivalents) portion-wise over 30 minutes, maintaining the temperature below 10 °C.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the disappearance of the starting material by Thin-Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, carefully quench the excess NaBH₄ by the slow addition of deionized water.

  • Extraction: Remove the methanol under reduced pressure. Extract the aqueous residue three times with ethyl acetate. The organic layers contain the desired product.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel to yield pure this compound.

The Analytical Workflow: A Multi-Pronged Approach

No single technique can provide the complete structural picture. True confidence is achieved by integrating orthogonal datasets that each interrogate a different aspect of the molecule's properties. The workflow presented below is designed to be systematic and self-corroborating.

G cluster_synthesis Phase 1: Material Preparation cluster_analysis Phase 2: Structural Elucidation cluster_conclusion Phase 3: Final Confirmation Synthesis Synthesis of Crude Product Purification Column Chromatography Synthesis->Purification Purity Purity Assessment (TLC, HPLC) Purification->Purity MS Mass Spectrometry (MS) Purity->MS IR Infrared (IR) Spectroscopy Purity->IR NMR NMR Spectroscopy (1H, 13C, 2D) Purity->NMR Integration Data Integration & Correlation MS->Integration IR->Integration XRay Single-Crystal X-Ray Diffraction NMR->XRay Informs Purity for Crystallization NMR->Integration XRay->Integration Structure Final Validated Structure Integration->Structure

Caption: Integrated workflow for structural elucidation.

Mass Spectrometry: The Molecular Formula Gatekeeper

Expertise: The first question for any unknown is "What is its mass?". High-Resolution Mass Spectrometry (HRMS) is the definitive technique for determining the elemental composition. Its accuracy allows us to distinguish between isobaric formulas, providing a critical check on the expected product.

Expected Data for C₁₄H₁₅NO:

  • Molecular Weight: 213.28 g/mol [1]

  • Exact Mass (Monoisotopic): 213.1154 Da

Experimental Protocol: HRMS (ESI-TOF)

  • Sample Preparation: Prepare a dilute solution of the purified compound (~1 mg/mL) in methanol or acetonitrile.

  • Ionization: Use Electrospray Ionization (ESI) in positive ion mode. The primary amine and, to a lesser extent, the alcohol are readily protonated to form the [M+H]⁺ ion.

  • Analysis: Analyze using a Time-of-Flight (TOF) mass analyzer for high mass accuracy.

  • Data Interpretation: The primary observation should be a peak at m/z 214.1227, corresponding to the protonated molecule [C₁₄H₁₅NO + H]⁺. The measured mass should be within 5 ppm of the calculated exact mass.

Trustworthiness: The fragmentation pattern in tandem MS (MS/MS) provides a structural fingerprint. Key expected fragments validate the connectivity. For instance, the loss of water (-18 Da) from the protonated parent ion is characteristic of an alcohol. Cleavage adjacent to the hydroxyl/phenyl-bearing carbon can yield fragments corresponding to the substituted aniline and benzyl portions of the molecule.

Infrared Spectroscopy: Functional Group Identification

Expertise: IR spectroscopy is a rapid and powerful tool for identifying the functional groups present. For our target molecule, we are looking for definitive evidence of the N-H bonds of the primary amine and the O-H bond of the alcohol. The absence of a strong carbonyl (C=O) stretch around 1680 cm⁻¹ is a crucial piece of evidence that the reduction of the precursor ketone was successful.

Experimental Protocol: ATR-IR

  • Sample Preparation: Place a small amount of the purified solid directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Collect the spectrum, typically over a range of 4000-600 cm⁻¹.

  • Data Interpretation: Analyze the spectrum for key absorption bands.

Table 1: Expected IR Absorption Frequencies

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)Rationale & Comments
O-H (Alcohol)Stretching, H-bonded3600 - 3200 (Broad)The broadness is due to intermolecular hydrogen bonding. Its presence is a primary indicator of the alcohol functional group.[3]
N-H (Amine)Symmetric & Asymmetric Stretching3500 - 3300 (Two sharp peaks)Primary amines show two distinct N-H stretching bands, a key diagnostic feature.[4]
C-H (Aromatic)Stretching3100 - 3000Confirms the presence of the phenyl and substituted phenyl rings.
C-H (Aliphatic)Stretching3000 - 2850Corresponds to the methyl group and the benzylic C-H.
C=C (Aromatic)Ring Stretching1600 & 1500 (approx.)Characteristic absorptions for the aromatic rings.
C-O (Alcohol)Stretching1250 - 1050Confirms the carbon-oxygen single bond of the secondary alcohol.[3]

Trustworthiness: The self-validating aspect comes from observing all expected peaks and the absence of unexpected ones. For example, seeing the O-H and N-H stretches while confirming the disappearance of the C=O peak from the starting material provides high confidence in the success of the chemical transformation.

NMR Spectroscopy: The Definitive Connectivity Map

Expertise: While MS confirms the formula and IR identifies functional groups, Nuclear Magnetic Resonance (NMR) spectroscopy maps the precise C-H framework. It is the most powerful tool for elucidating the detailed structure of organic molecules in solution.

Experimental Protocol: NMR Analysis

  • Sample Preparation: Dissolve approximately 10 mg of the purified compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. DMSO-d₆ is often advantageous as it can slow the exchange of O-H and N-H protons, allowing them to be observed more clearly and sometimes even show coupling.[3]

  • ¹H NMR Acquisition: Acquire a standard proton NMR spectrum. Key parameters include the number of scans, relaxation delay, and spectral width.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. This provides one signal for each unique carbon atom.

  • 2D NMR (Optional but Recommended): For unambiguous assignment, acquire 2D spectra like COSY (H-H correlation), HSQC (direct C-H correlation), and HMBC (long-range C-H correlation).

Predicted ¹H NMR Data (in CDCl₃, 400 MHz) The proton spectrum is the most information-rich. We predict signals for the aromatic protons, the benzylic proton, the methyl group, and the exchangeable amine and hydroxyl protons.

Table 2: Predicted ¹H NMR Chemical Shifts and Splitting Patterns

Proton(s)Predicted Shift (δ, ppm)MultiplicityIntegrationRationale
Phenyl-H7.40 - 7.20Multiplet5HUnsubstituted phenyl ring protons.
Aromatic-H (H6)~7.05Doublet1HOrtho to the CH(OH) group.
Aromatic-H (H4)~6.70Doublet of Doublets1HOrtho to both the amino and methyl groups.
Aromatic-H (H3)~6.60Doublet1HOrtho to the amino group.
CH(OH)~5.80Singlet1HThe benzylic proton, deshielded by both the phenyl ring and the hydroxyl group.
NH₂~3.70Broad Singlet2HExchangeable protons of the primary amine. Position is concentration-dependent.[4]
OH~2.50Broad Singlet1HExchangeable proton of the alcohol. Position is concentration-dependent.[3]
CH₃~2.25Singlet3HMethyl group on the aromatic ring.

Predicted ¹³C NMR Data (in CDCl₃, 100 MHz) The ¹³C spectrum confirms the carbon skeleton. We expect 12 distinct signals (some aromatic carbons may overlap) as the two phenyl rings are inequivalent.

Table 3: Predicted ¹³C NMR Chemical Shifts

Carbon(s)Predicted Shift (δ, ppm)Rationale
Aromatic C (ipso-phenyl)~145Attached to the carbinol carbon.
Aromatic C (C2-amino)~144Attached to the amino group.
Aromatic C (unsubst. phenyl)129 - 126Phenyl ring carbons.
Aromatic C (substituted ring)130 - 115Carbons of the aminomethylphenyl ring.
CH(OH)~75The carbinol carbon, deshielded by the oxygen.
CH₃~20The methyl group carbon.

Trustworthiness: The true power of NMR comes from 2D correlation experiments.

  • COSY would show coupling between adjacent aromatic protons.

  • HSQC would definitively link each proton signal (Table 2) to its directly attached carbon signal (Table 3).

  • HMBC is the ultimate validation tool. It would show correlations between protons and carbons 2-3 bonds away. For example, the benzylic CH(OH) proton (δ ~5.80) should show correlations to the ipso-carbon of the unsubstituted phenyl ring and carbons C2, C6, and C1 of the substituted ring, locking the entire molecular assembly together.

Caption: Key HMBC correlations from the benzylic proton.

Single-Crystal X-ray Diffraction: The Absolute Proof

Expertise: While NMR provides an unparalleled view of the molecule's structure in solution, X-ray crystallography provides its precise, three-dimensional arrangement in the solid state.[5][6] It is the "gold standard" for structural determination, capable of resolving bond lengths, bond angles, and absolute stereochemistry (if a chiral reference is present or anomalous dispersion is used).

Experimental Protocol: X-ray Diffraction

  • Crystal Growth: This is often the most challenging step. High-purity material from the NMR sample is dissolved in a suitable solvent system (e.g., ethyl acetate/hexanes, methanol, acetone). Slow evaporation, slow cooling, or vapor diffusion is used to grow single crystals of sufficient size and quality.[7]

  • Mounting and Data Collection: A suitable crystal is mounted on a goniometer and cooled in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations.[7] The crystal is then irradiated with a monochromatic X-ray beam, and diffraction patterns are collected as the crystal is rotated.

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell and space group. The structure is solved using direct methods and refined using least-squares methods to generate a final model of the atomic positions.[8]

Trustworthiness: The quality of a crystal structure is self-reported through several key metrics.

  • R-factor (R1): A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. A value below 0.05 (5%) is considered excellent for small molecules.

  • Goodness-of-Fit (GooF): Should be close to 1.0 for a good model.

  • Residual Electron Density: Should be minimal, indicating that all atoms have been correctly placed in the model.

The resulting structure, with its precise atomic coordinates, provides the ultimate, unambiguous validation of the connectivity deduced from NMR and is the final arbiter in any structural debate.

Conclusion: A Symphony of Evidence

References

  • BenchChem. (n.d.). Unveiling the Solid State: A Technical Guide to the Crystal Structure of 2-Aminobenzophenone and Its Derivatives. BenchChem.
  • National Center for Biotechnology Information. (n.d.). [Mass-spectrometric analysis of 2-aminobenzophenone derivatives and their metabolites]. CNGBdb.
  • National Institute of Standards and Technology. (n.d.). 3-Aminobenzophenone. NIST Chemistry WebBook.
  • ChemicalBook. (n.d.). 4-Aminobenzophenone(1137-41-3) IR Spectrum.
  • ChemicalBook. (n.d.). 2-Aminobenzophenone(2835-77-0) IR Spectrum.
  • ChemicalBook. (n.d.). 2-aminobenzophenone-2'-carboxylic acid(1147-43-9)ir1.
  • National Center for Biotechnology Information. (n.d.). 2-Aminobenzophenone. PubChem.
  • National Institute of Standards and Technology. (n.d.). 2-Aminobenzophenone. NIST Chemistry WebBook.
  • National Institute of Standards and Technology. (n.d.). 3-Aminobenzophenone. NIST Chemistry WebBook.
  • Biosynth. (n.d.). (2-Amino-5-methylphenyl)phenylmethanol.
  • Córdova, A. et al. (n.d.). γ-Amino Alcohols via Organocascade Reactions Involving Dienamine Catalysis.
  • Wiley-VCH GmbH. (n.d.). 2-Aminobenzophenone - Optional[MS (GC)] - Spectrum. SpectraBase.
  • Tiekink, E. R. T., & Zukerman-Schpector, J. (2010). (2-Methylphenyl)(phenyl)methanol. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 12), o2136.
  • ChemicalBook. (n.d.). (2-AMINO-5-METHYL-PHENYL)-PHENYL-METHANOL.
  • LibreTexts. (2024). 24.10: Spectroscopy of Amines. Chemistry LibreTexts.
  • Stack Exchange. (2016). Synthesis of Diazepam with (2-amino-5-chlorophenyl)(phenyl)methanone. Chemistry Stack Exchange.
  • LibreTexts. (2023). X-ray Crystallography. Chemistry LibreTexts.
  • Wikipedia. (n.d.). X-ray crystallography.
  • Arctom. (n.d.). This compound.
  • Ramamoorthy, A. (2009). NMR spectroscopy of basic/aromatic amino acid clusters in membrane proteins. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1788(1), 263-270.
  • LibreTexts. (n.d.). 17.11 Spectroscopy of Alcohols and Phenols. Chemistry LibreTexts.

Sources

An In-depth Technical Guide to the Synthesis and Characterization of (2-Amino-5-methylphenyl)(phenyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the synthesis and characterization of (2-Amino-5-methylphenyl)(phenyl)methanol, a valuable building block in medicinal chemistry and materials science. The document is structured to provide not only a step-by-step experimental protocol but also the underlying scientific rationale for the chosen synthetic strategy and analytical techniques. This approach is designed to empower researchers, scientists, and drug development professionals with the knowledge to not just replicate the synthesis but to adapt and troubleshoot as needed.

Introduction

This compound is a diarylmethanol derivative featuring a versatile chemical structure. The presence of a primary aromatic amine, a hydroxyl group, and a tolyl moiety makes it an attractive starting material for the synthesis of a wide range of more complex molecules, including potential pharmaceutical agents and functional materials. Its structural alerts suggest potential applications in areas such as the development of novel ligands for catalysis, and as a scaffold in the design of biologically active compounds. This guide will detail a robust and reliable synthetic route to this compound, starting from commercially available precursors, and will outline the necessary characterization techniques to verify its identity, purity, and structure.

Synthetic Strategy: A Multi-step Approach to the Target Molecule

The synthesis of this compound is most effectively achieved through a multi-step process. A direct synthesis is often complicated by the presence of the reactive amino group, which can interfere with many of the standard reactions used to construct the diarylmethanol core. Therefore, a more strategic approach involving protection of the amine, construction of the benzophenone intermediate, and subsequent reduction is proposed. This strategy ensures high yields and minimizes the formation of side products.

The overall synthetic pathway can be visualized as follows:

Synthesis_Pathway 4-Methylaniline 4-Methylaniline N-p-tolylacetamide N-p-tolylacetamide 4-Methylaniline->N-p-tolylacetamide Protection (Acetylation) Acetic_Anhydride Acetic_Anhydride Acetic_Anhydride->N-p-tolylacetamide Friedel_Crafts Friedel-Crafts Acylation N-p-tolylacetamide->Friedel_Crafts Benzoyl_Chloride Benzoyl_Chloride Benzoyl_Chloride->Friedel_Crafts AlCl3 AlCl3 AlCl3->Friedel_Crafts N-(2-benzoyl-4-methylphenyl)acetamide N-(2-benzoyl-4-methylphenyl)acetamide Friedel_Crafts->N-(2-benzoyl-4-methylphenyl)acetamide Acid_Hydrolysis Acidic Hydrolysis N-(2-benzoyl-4-methylphenyl)acetamide->Acid_Hydrolysis (2-Amino-5-methylphenyl)(phenyl)methanone (2-Amino-5-methylphenyl)(phenyl)methanone Acid_Hydrolysis->(2-Amino-5-methylphenyl)(phenyl)methanone Reduction Reduction (2-Amino-5-methylphenyl)(phenyl)methanone->Reduction NaBH4 NaBH4 NaBH4->Reduction Target_Molecule (2-Amino-5-methylphenyl) (phenyl)methanol Reduction->Target_Molecule

Caption: Proposed synthetic pathway for this compound.

Part 1: Protection of the Amino Group

The initial and crucial step is the protection of the highly reactive amino group of 4-methylaniline. The presence of a free amine would lead to complexation with the Lewis acid catalyst used in the subsequent Friedel-Crafts acylation, deactivating the aromatic ring towards electrophilic substitution. Acetylation is a simple and effective method for amine protection.

Experimental Protocol: Synthesis of N-(4-methylphenyl)acetamide

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 10.7 g (0.1 mol) of 4-methylaniline in 50 mL of glacial acetic acid.

  • Reagent Addition: Slowly add 11.2 mL (0.12 mol) of acetic anhydride to the solution while stirring.

  • Reaction Conditions: Heat the reaction mixture to reflux for 2 hours.

  • Work-up and Isolation: After cooling to room temperature, pour the reaction mixture into 200 mL of ice-cold water with vigorous stirring. The N-(4-methylphenyl)acetamide will precipitate as a white solid.

  • Purification: Collect the solid by vacuum filtration, wash with cold water, and recrystallize from ethanol/water to afford pure N-(4-methylphenyl)acetamide.

Part 2: Friedel-Crafts Acylation

With the amino group protected, the next step is the introduction of the benzoyl group onto the aromatic ring via a Friedel-Crafts acylation. This reaction forms the key benzophenone intermediate. The acylation is directed ortho to the activating acetamido group.

Experimental Protocol: Synthesis of N-(2-benzoyl-4-methylphenyl)acetamide

  • Reaction Setup: In a 500 mL three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a gas trap, suspend 14.9 g (0.1 mol) of N-(4-methylphenyl)acetamide in 100 mL of anhydrous dichloromethane.

  • Catalyst Addition: Cool the suspension in an ice bath and slowly add 29.3 g (0.22 mol) of anhydrous aluminum chloride in portions.

  • Reagent Addition: Once the addition of the catalyst is complete, add 14.1 g (0.1 mol) of benzoyl chloride dropwise from the dropping funnel over a period of 30 minutes, maintaining the temperature below 10 °C.

  • Reaction Conditions: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4 hours.

  • Work-up and Isolation: Cool the reaction mixture in an ice bath and carefully quench by the slow addition of 100 mL of 6 M hydrochloric acid. Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate).

Part 3: Deprotection of the Amino Group

The protecting acetyl group is now removed by acid hydrolysis to reveal the free amino group of the benzophenone intermediate.

Experimental Protocol: Synthesis of (2-Amino-5-methylphenyl)(phenyl)methanone

  • Reaction Setup: In a 250 mL round-bottom flask, dissolve the purified N-(2-benzoyl-4-methylphenyl)acetamide in a mixture of 100 mL of ethanol and 50 mL of concentrated hydrochloric acid.

  • Reaction Conditions: Heat the mixture to reflux for 6 hours.

  • Work-up and Isolation: Cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate until the pH is approximately 8. The product will precipitate.

  • Purification: Collect the solid by vacuum filtration, wash with water, and recrystallize from ethanol to yield pure (2-Amino-5-methylphenyl)(phenyl)methanone.

Part 4: Reduction of the Ketone

The final step is the reduction of the carbonyl group of the benzophenone intermediate to the corresponding secondary alcohol. Sodium borohydride is a mild and selective reducing agent suitable for this transformation.[1][2]

Experimental Protocol: Synthesis of this compound

  • Reaction Setup: In a 250 mL round-bottom flask, dissolve 21.1 g (0.1 mol) of (2-Amino-5-methylphenyl)(phenyl)methanone in 100 mL of methanol.

  • Reagent Addition: Cool the solution in an ice bath and add 4.5 g (0.12 mol) of sodium borohydride in small portions over 30 minutes.

  • Reaction Conditions: After the addition is complete, allow the reaction to stir at room temperature for 4 hours.

  • Work-up and Isolation: Quench the reaction by the slow addition of 50 mL of water. Remove the methanol under reduced pressure. Extract the aqueous residue with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the final product, this compound.

Characterization of this compound

Thorough characterization is essential to confirm the identity, purity, and structure of the synthesized compound. A combination of spectroscopic techniques is employed for this purpose.

Physical Properties
PropertyValue
Molecular Formula C₁₄H₁₅NO
Molecular Weight 213.28 g/mol
Appearance Off-white to pale yellow solid
Melting Point To be determined
Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl group protons, the methine proton of the C-OH group, the hydroxyl proton, and the amine protons. The integration of these signals will correspond to the number of protons in each environment, and the splitting patterns (multiplicity) will provide information about neighboring protons.

  • ¹³C NMR: The carbon NMR spectrum will show signals for each unique carbon atom in the molecule. The chemical shifts of these signals are indicative of the type of carbon (aliphatic, aromatic, carbonyl, etc.).

Note: Specific chemical shifts and coupling constants can be found by referencing the SpectraBase database for (2-Amino-5-methyl-phenyl)methanol.[1]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

The IR spectrum of this compound is expected to exhibit characteristic absorption bands:

Functional GroupExpected Wavenumber (cm⁻¹)
O-H stretch (alcohol)3200-3600 (broad)
N-H stretch (amine)3300-3500 (two bands for primary amine)
C-H stretch (aromatic)3000-3100
C-H stretch (aliphatic)2850-3000
C=C stretch (aromatic)1450-1600
C-O stretch (alcohol)1000-1260

Note: A reference FTIR spectrum can be found on SpectraBase.[1]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. In electron ionization (EI) mass spectrometry, the molecule is ionized and fragmented, and the mass-to-charge ratio of the resulting ions is measured.

The mass spectrum of this compound is expected to show a molecular ion peak (M⁺) corresponding to its molecular weight (213.28). The fragmentation pattern will provide further structural information.

Conclusion

This guide has detailed a reliable and well-reasoned synthetic pathway for the preparation of this compound. By employing a protection-acylation-deprotection-reduction strategy, the target molecule can be obtained in good yield and high purity. The outlined characterization techniques, including NMR, IR, and mass spectrometry, provide a robust framework for verifying the structure and purity of the final product. The information presented herein is intended to serve as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and materials science, enabling the efficient and successful synthesis of this important chemical building block.

References

  • (2-Amino-5-methyl-phenyl)methanol. SpectraBase. [Link]

  • Reduction of Benzophenone with Sodium Borohydride. Zenodo. [Link]

  • Sodium Borohydride Reduction: The Conversion of Benzophenone to Diphenylmethanol.

Sources

A Theoretical and Practical Guide to 2-Amino-5-methyl-benzhydrol: Properties, Synthesis, and Potential Applications

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive theoretical and practical overview of 2-Amino-5-methyl-benzhydrol. Due to the limited availability of published data on this specific compound, this document leverages established principles of organic chemistry and data from structurally related analogs to project its physicochemical properties, propose a viable synthetic route, and discuss its potential applications in research and drug development.

Introduction: Unveiling a Novel Benzhydrol Derivative

The benzhydrol moiety is a core structural feature in a multitude of pharmacologically active compounds, valued for its unique steric and electronic properties that facilitate interactions with biological targets. The introduction of an amino and a methyl group onto one of the phenyl rings, as in 2-Amino-5-methyl-benzhydrol, is anticipated to significantly modulate its chemical behavior and biological activity. The amino group, a potent electron-donating group, and the methyl group, a weak electron-donating and lipophilic group, are expected to influence the molecule's reactivity, solubility, and receptor-binding affinity. This guide serves as a foundational resource for researchers and drug development professionals interested in exploring the potential of this novel compound.

Projected Physicochemical Properties

The physical and chemical properties of 2-Amino-5-methyl-benzhydrol are projected based on the known properties of 2-methylbenzhydrol and other related substituted aromatic compounds.

Table 1: Projected Physicochemical Properties of 2-Amino-5-methyl-benzhydrol
PropertyProjected Value/InformationRationale and Comparative Insights
Molecular Formula C₁₄H₁₅NOBased on the chemical structure.
Molecular Weight 213.28 g/mol Calculated from the molecular formula.[1]
Appearance Likely a crystalline solid at room temperature.Benzhydrol and its simple derivatives are typically solids.[2][3][4]
Melting Point Estimated to be in the range of 90-110 °C.The melting point of 2-methylbenzhydrol is 88-89 °C.[2] The introduction of an amino group can either increase or decrease the melting point depending on intermolecular hydrogen bonding and crystal packing.
Boiling Point > 300 °C (with potential decomposition).The boiling point of 2-methylbenzhydrol is 323 °C.[3][4] The amino group may increase the boiling point due to hydrogen bonding.
Solubility Sparingly soluble in water, soluble in organic solvents like ethanol, methanol, and DMSO.The benzhydrol core is hydrophobic, but the amino and hydroxyl groups will impart some polarity and allow for solubility in polar organic solvents.
pKa The amino group is expected to have a pKa around 4-5, typical for anilines. The hydroxyl group will have a pKa around 16-18.Standard pKa values for anilines and alcohols.

Proposed Synthesis and Mechanism

A plausible and efficient synthetic route to 2-Amino-5-methyl-benzhydrol involves the reduction of the corresponding benzophenone precursor, 2-Amino-5-methylbenzophenone.[1] This approach is a standard and high-yielding method for the preparation of benzhydrols.

Diagram 1: Proposed Synthesis of 2-Amino-5-methyl-benzhydrol

Synthesis_Pathway cluster_reactants Reactants cluster_products Product 2_Amino_5_methylbenzophenone 2-Amino-5-methylbenzophenone 2_Amino_5_methyl_benzhydrol 2-Amino-5-methyl-benzhydrol 2_Amino_5_methylbenzophenone->2_Amino_5_methyl_benzhydrol Reduction in Methanol/Ethanol Reducing_Agent Sodium Borohydride (NaBH4) Reducing_Agent->2_Amino_5_methyl_benzhydrol

Caption: Proposed synthetic pathway for 2-Amino-5-methyl-benzhydrol via reduction of 2-Amino-5-methylbenzophenone.

Experimental Protocol: Synthesis of 2-Amino-5-methyl-benzhydrol

Materials:

  • 2-Amino-5-methylbenzophenone

  • Sodium borohydride (NaBH₄)

  • Methanol (or Ethanol)

  • Deionized water

  • Dichloromethane (or Ethyl acetate)

  • Anhydrous magnesium sulfate (or sodium sulfate)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolution: In a round-bottom flask, dissolve 2-Amino-5-methylbenzophenone (1 equivalent) in methanol (20 mL per gram of benzophenone). Stir the solution at room temperature until all the solid has dissolved.

  • Reduction: Cool the solution in an ice bath to 0-5 °C. Slowly add sodium borohydride (1.5 equivalents) portion-wise over 15-20 minutes, ensuring the temperature remains below 10 °C. Causality: The slow addition of NaBH₄ controls the exothermic reaction and prevents side reactions.

  • Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching: Carefully quench the reaction by the slow addition of deionized water. This will decompose any unreacted sodium borohydride.

  • Extraction: Remove the methanol under reduced pressure using a rotary evaporator. Add dichloromethane (or ethyl acetate) to the aqueous residue and transfer to a separatory funnel. Extract the aqueous layer three times with the organic solvent. Trustworthiness: Multiple extractions ensure complete recovery of the product from the aqueous phase.

  • Washing and Drying: Combine the organic extracts and wash with brine (saturated NaCl solution) to remove any remaining water. Dry the organic layer over anhydrous magnesium sulfate.

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product. The crude 2-Amino-5-methyl-benzhydrol can be further purified by recrystallization or column chromatography.

Projected Reactivity and Chemical Behavior

The chemical reactivity of 2-Amino-5-methyl-benzhydrol will be dictated by its three key functional groups: the secondary alcohol (benzhydrol), the aromatic amine, and the substituted benzene ring.

Diagram 2: Reactivity Map of 2-Amino-5-methyl-benzhydrol

Reactivity_Map Main 2-Amino-5-methyl-benzhydrol Hydroxyl Group Amino Group Aromatic Ring Esterification Esterification Main:f1->Esterification Etherification Etherification Main:f1->Etherification Oxidation Oxidation to Benzophenone Main:f1->Oxidation Acylation Acylation/Amide Formation Main:f2->Acylation Alkylation Alkylation Main:f2->Alkylation Diazotization Diazotization Main:f2->Diazotization Electrophilic_Aromatic_Substitution Electrophilic Aromatic Substitution (EAS) Main:f3->Electrophilic_Aromatic_Substitution

Caption: A diagram illustrating the potential reaction sites on 2-Amino-5-methyl-benzhydrol.

  • Reactions of the Hydroxyl Group: The secondary alcohol can undergo esterification with carboxylic acids or acid chlorides, and etherification, for instance, in a Williamson ether synthesis. Oxidation of the hydroxyl group would regenerate the parent benzophenone.

  • Reactions of the Amino Group: The primary aromatic amine is nucleophilic and can be readily acylated to form amides, alkylated, or undergo diazotization followed by various Sandmeyer-type reactions.

  • Reactions of the Aromatic Ring: The presence of a strong activating amino group and a weakly activating methyl group makes the aromatic ring highly susceptible to electrophilic aromatic substitution (EAS). The directing effects of these groups will favor substitution at the positions ortho and para to the amino group.

Potential Applications in Drug Discovery and Materials Science

While specific applications for 2-Amino-5-methyl-benzhydrol are yet to be explored, its structural motifs suggest several promising avenues for research:

  • Pharmaceutical Scaffolding: The benzhydrol core is present in many antihistamines, anticholinergics, and CNS-active drugs. The amino and methyl substitutions on this scaffold could be leveraged to develop novel analogs with improved potency, selectivity, or pharmacokinetic profiles.

  • Ligand Synthesis in Coordination Chemistry: The amino group can act as a coordination site for metal ions, making this molecule a potential ligand for the synthesis of novel metal complexes with catalytic or material science applications.[5]

  • Intermediate in Organic Synthesis: This compound can serve as a versatile intermediate for the synthesis of more complex molecules, utilizing the reactivity of its hydroxyl and amino groups.

Safety and Handling

No specific toxicity data is available for 2-Amino-5-methyl-benzhydrol. However, based on related compounds, it should be handled with care in a well-ventilated laboratory.[6][7] Assume it may be harmful if swallowed, inhaled, or absorbed through the skin.[8][9][10] Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.

Conclusion

2-Amino-5-methyl-benzhydrol represents an intriguing yet underexplored molecule with significant potential in medicinal chemistry and materials science. This guide provides a robust theoretical framework for its properties and synthesis, offering a solid starting point for researchers to begin practical investigations. The proposed synthetic protocol is based on reliable and well-established chemical transformations, ensuring a high probability of success. Further experimental validation of the properties and reactivity outlined herein will be crucial in unlocking the full potential of this novel benzhydrol derivative.

References

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solubility of (2-Amino-5-methylphenyl)(phenyl)methanol in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility of (2-Amino-5-methylphenyl)(phenyl)methanol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for understanding and determining the solubility of this compound, a key intermediate in pharmaceutical synthesis. Due to the limited availability of public domain quantitative solubility data for this specific molecule, this document focuses on delivering a robust scientific and methodological approach. It equips researchers with the foundational knowledge of the compound's physicochemical properties, a detailed, field-proven experimental protocol for accurate solubility determination, and the principles for interpreting the resulting data. This guide is designed to be a self-validating system, ensuring that the methodologies described can be implemented with confidence to generate reliable and reproducible results.

Introduction: Understanding the Molecule

This compound (CAS No. 156261-32-4) is a substituted benzhydrol derivative.[1][2][3] Its structure, featuring an amino group, a hydroxyl group, and both phenyl and tolyl rings, imparts a unique combination of polarity and lipophilicity.[2][3] An understanding of these characteristics is fundamental to predicting and experimentally determining its solubility in various organic solvents. Benzhydrols, as a class, are significant precursors in the synthesis of various pharmaceuticals.[4]

A thorough grasp of a compound's solubility is a critical first step in formulation development, ensuring the active pharmaceutical ingredient (API) can be delivered effectively.[5] Poor solubility is a common hurdle in drug development, making early and accurate characterization essential.[6]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 156261-32-4[1]
Molecular Formula C₁₄H₁₅NO[1][2]
Molecular Weight 213.27 g/mol [1]
Melting Point 107 °C (in ethanol)[1]
Predicted pKa 13.67 ± 0.20[1]
Appearance Fine Crystalline Powder[7] (for similar compound)

The presence of both a hydrogen bond donor (amino and hydroxyl groups) and acceptor (amino and hydroxyl groups) alongside significant non-polar surface area from the aromatic rings suggests a complex solubility profile. The molecule's ability to engage in hydrogen bonding will favor solubility in polar protic solvents, while its aromatic character will contribute to solubility in non-polar and polar aprotic solvents.

The Science of Solubility: A Mechanistic Overview

The solubility of a solid in a liquid is governed by the principle of "like dissolves like." This means that substances with similar intermolecular forces are more likely to be miscible. For this compound, the key intermolecular interactions at play are:

  • Hydrogen Bonding: The -OH and -NH₂ groups can act as hydrogen bond donors, while the nitrogen and oxygen atoms can act as hydrogen bond acceptors. Solvents that can participate in hydrogen bonding (e.g., alcohols, water) are likely to be good solvents.

  • Dipole-Dipole Interactions: The molecule possesses a dipole moment due to the electronegative oxygen and nitrogen atoms. Polar aprotic solvents (e.g., acetone, ethyl acetate) can engage in these interactions.

  • Van der Waals Forces (London Dispersion Forces): The phenyl and tolyl rings provide a large non-polar surface area, leading to significant van der Waals interactions. Aromatic and non-polar solvents will interact favorably through these forces.

The interplay of these forces will determine the extent to which the solute-solute and solvent-solvent interactions are overcome to form new solute-solvent interactions.

Experimental Determination of Solubility: The Saturation Shake-Flask Method

The saturation shake-flask method is a widely recognized and reliable technique for determining the thermodynamic solubility of a compound.[8][9] This method involves agitating an excess amount of the solid compound in the solvent of interest until equilibrium is reached. The concentration of the dissolved compound in the supernatant is then measured.

Proposed Solvents for Screening

A careful selection of solvents with varying polarities and hydrogen bonding capabilities is crucial for a comprehensive solubility screen.[5]

Table 2: Recommended Organic Solvents for Solubility Screening

Solvent ClassExample SolventsRationale
Alcohols (Polar, Protic) Methanol, Ethanol, IsopropanolCapable of hydrogen bonding with the amino and hydroxyl groups.
Ketones (Polar, Aprotic) Acetone, Methyl Ethyl KetoneCan act as hydrogen bond acceptors and engage in dipole-dipole interactions.
Esters (Polar, Aprotic) Ethyl AcetateSimilar to ketones, with moderate polarity.
Ethers (Weakly Polar) Diethyl Ether, Tetrahydrofuran (THF)Can act as hydrogen bond acceptors.
Aromatic Hydrocarbons Toluene, XyleneCan interact with the phenyl and tolyl rings via π-π stacking and van der Waals forces.
Chlorinated Solvents Dichloromethane, ChloroformOffer a different polarity profile and can interact via dipole-dipole forces.
Amides (Polar, Aprotic) Dimethylformamide (DMF)Strong hydrogen bond acceptors and highly polar.
Sulfoxides (Polar, Aprotic) Dimethyl Sulfoxide (DMSO)A very strong organic solvent capable of dissolving a wide range of compounds.[6]
Step-by-Step Experimental Protocol

Materials:

  • This compound

  • Selected organic solvents (analytical grade)

  • Stoppered flasks or vials

  • Orbital shaker or magnetic stirrer

  • Temperature-controlled environment (e.g., incubator or water bath set to 25 °C)

  • Centrifuge

  • Syringes and syringe filters (e.g., 0.45 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

Procedure:

  • Preparation: Add an excess amount of this compound to a series of stoppered flasks, each containing a known volume of a different organic solvent. "Excess" is crucial to ensure a saturated solution is formed.[8]

  • Equilibration: Place the flasks in an orbital shaker within a temperature-controlled environment (e.g., 25 °C ± 1 °C). Agitate the samples for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached. The time required may be longer for poorly soluble compounds.[8][9]

  • Phase Separation: After equilibration, allow the samples to stand undisturbed for a sufficient time to allow the undissolved solid to sediment.[8] Centrifugation can be used to expedite this process.

  • Sampling: Carefully withdraw an aliquot of the clear supernatant using a syringe.

  • Filtration: Immediately filter the aliquot through a syringe filter compatible with the organic solvent to remove any remaining solid particles.

  • Dilution: Accurately dilute the filtered sample with a suitable solvent (often the mobile phase for HPLC analysis) to a concentration within the calibrated range of the analytical method.

  • Quantification: Analyze the diluted samples using a validated HPLC method to determine the concentration of the dissolved compound. HPLC is preferred over spectrophotometry as it can distinguish the analyte from any impurities or degradation products.[8]

Diagram of the Experimental Workflow

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Add excess compound to solvent in flask B Agitate at constant temperature (24-72h) A->B Start Equilibration C Sedimentation or Centrifugation B->C Attain Equilibrium D Withdraw & Filter Supernatant C->D Isolate Saturated Solution E Dilute Sample D->E Prepare for Analysis F Quantify by HPLC E->F Inject into System

Caption: Workflow for the Saturation Shake-Flask Solubility Assay.

Data Analysis and Interpretation

The solubility should be reported in units of mg/mL or mol/L. The results from the HPLC analysis will provide the concentration of the diluted sample. This must be back-calculated to determine the concentration of the original, undiluted saturated solution.

Example Calculation:

  • Concentration from HPLC = 50 µg/mL

  • Dilution factor = 100

  • Solubility = 50 µg/mL * 100 = 5000 µg/mL = 5 mg/mL

The collected data should be tabulated for easy comparison across the different solvents.

Table 3: Hypothetical Solubility Data for this compound at 25 °C

SolventSolubility (mg/mL)
Methanol[Insert experimental value]
Ethanol[Insert experimental value]
Acetone[Insert experimental value]
Ethyl Acetate[Insert experimental value]
Toluene[Insert experimental value]
Dichloromethane[Insert experimental value]
Dimethyl Sulfoxide (DMSO)[Insert experimental value]

This data will provide a clear picture of the compound's solubility profile, enabling informed decisions for subsequent formulation and process development activities.

Safety and Handling

This compound is classified as an irritant, causing skin and serious eye irritation.[1] Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, must be worn when handling this compound.[1] All work should be conducted in a well-ventilated fume hood. Refer to the Safety Data Sheet (SDS) for complete safety and handling information. The organic solvents used in this protocol also have their own specific hazards, and their SDSs should be consulted prior to use.[10][11]

Conclusion

While specific, publicly available quantitative solubility data for this compound is scarce, a systematic and scientifically sound approach to its determination is readily achievable. By understanding the physicochemical properties of the molecule and applying the robust saturation shake-flask method, researchers can generate the critical data necessary for advancing their research and development programs. This guide provides the necessary framework and detailed protocols to ensure the generation of accurate, reliable, and reproducible solubility data, forming a cornerstone for successful formulation and drug development.

References

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theoretical studies of (2-Amino-5-methylphenyl)(phenyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Theoretical and Spectroscopic Analysis of (2-Amino-5-methylphenyl)(phenyl)methanol

This guide provides a comprehensive theoretical and spectroscopic framework for the investigation of this compound, a substituted benzhydrol with potential applications in medicinal chemistry and materials science. Given the limited direct research on this specific molecule, this document outlines a robust, multi-faceted research program based on established methodologies for analogous compounds. This whitepaper is intended for researchers, scientists, and drug development professionals seeking to understand and characterize novel aromatic amino alcohols.

Introduction: The Significance of Substituted Benzhydrols

Substituted benzhydrols are a class of compounds that feature a diarylmethanol core. This structural motif is present in a wide array of pharmacologically active molecules and functional materials. The presence of both aromatic rings and a hydroxyl group allows for a variety of intermolecular interactions, including hydrogen bonding and π-π stacking, which are crucial for molecular recognition and binding to biological targets. The introduction of an amino group, as in this compound, is of particular interest as it can significantly influence the molecule's electronic properties, basicity, and hydrogen bonding capabilities, potentially leading to novel therapeutic agents or specialized chemical intermediates. The strategic placement of a methyl group further allows for the fine-tuning of its steric and electronic profile.

Proposed Synthetic Pathway

A plausible and efficient synthesis of this compound can be achieved via the reduction of the corresponding benzophenone precursor. This well-established method offers high yields and is amenable to a variety of substituted benzophenones.[1][2]

Protocol: Synthesis via Reduction of (2-Amino-5-methylphenyl)(phenyl)methanone

  • Starting Material: (2-Amino-5-methylphenyl)(phenyl)methanone.

  • Reducing Agent: Sodium borohydride (NaBH₄) is a mild and selective reducing agent suitable for this transformation.

  • Solvent: A protic solvent such as methanol or ethanol is typically used.

  • Procedure: a. Dissolve (2-Amino-5-methylphenyl)(phenyl)methanone in methanol at room temperature. b. Slowly add sodium borohydride to the solution in portions. c. Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC). d. Upon completion, quench the reaction by the slow addition of water. e. Extract the product with an organic solvent like ethyl acetate. f. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. g. Purify the crude product by column chromatography on silica gel to obtain pure this compound.

G cluster_synthesis Proposed Synthetic Pathway starting_material (2-Amino-5-methylphenyl)(phenyl)methanone product This compound starting_material->product Reduction reagents NaBH4, Methanol reagents->product

Caption: Proposed synthesis of this compound.

Spectroscopic and Structural Characterization

A thorough characterization of the synthesized this compound is essential to confirm its identity and purity. A combination of spectroscopic and crystallographic techniques should be employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are fundamental for elucidating the molecular structure. The expected chemical shifts and coupling constants can be predicted and then compared with experimental data.

¹H NMR (Predicted) ¹³C NMR (Predicted)
Aromatic protons (m, ~6.5-7.5 ppm)Aromatic carbons (~115-150 ppm)
Methine proton (-CH(OH)-) (s, ~5.5-6.0 ppm)Methine carbon (-CH(OH)-) (~70-80 ppm)
Amino protons (-NH₂) (br s, ~3.5-4.5 ppm)Methyl carbon (-CH₃) (~20-25 ppm)
Methyl protons (-CH₃) (s, ~2.2-2.4 ppm)
Hydroxyl proton (-OH) (br s, variable)
Infrared (IR) Spectroscopy

IR spectroscopy will identify the key functional groups present in the molecule.

Functional Group Characteristic Absorption (cm⁻¹)
O-H stretch (alcohol)3200-3600 (broad)
N-H stretch (amine)3300-3500 (sharp)
C-H stretch (aromatic)3000-3100
C-H stretch (aliphatic)2850-3000
C=C stretch (aromatic)1450-1600
C-O stretch (alcohol)1000-1260
X-ray Crystallography

Single-crystal X-ray diffraction provides the definitive three-dimensional structure of the molecule in the solid state. This technique would reveal precise bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding and crystal packing. For a related compound, (2-Methylphenyl)(phenyl)methanol, the two benzene rings are nearly orthogonal.[3] A similar conformation might be expected for the title compound, influenced by the intramolecular hydrogen bonding between the amino and hydroxyl groups.

Theoretical Studies: A Computational Approach

Computational chemistry, particularly Density Functional Theory (DFT), offers profound insights into the electronic structure, reactivity, and spectroscopic properties of molecules.[4]

DFT-Based Geometry Optimization and Vibrational Analysis

Protocol: DFT Calculations

  • Software: A quantum chemistry software package such as Gaussian, ORCA, or Spartan.

  • Method: The B3LYP hybrid functional is a widely used and reliable method for organic molecules.[5][6]

  • Basis Set: The 6-311++G(d,p) basis set provides a good balance of accuracy and computational cost for molecules of this size.[7][8]

  • Procedure: a. Construct the initial 3D structure of this compound. b. Perform a geometry optimization to find the lowest energy conformation of the molecule. c. Conduct a frequency calculation on the optimized geometry to confirm it is a true minimum (no imaginary frequencies) and to predict the IR spectrum. The calculated vibrational frequencies can be compared with the experimental IR data for validation.

G cluster_dft DFT Workflow start Initial Molecular Structure geom_opt Geometry Optimization (B3LYP/6-311++G(d,p)) start->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc analysis Vibrational Spectra & Thermodynamic Properties freq_calc->analysis

Caption: Workflow for DFT-based geometry optimization and vibrational analysis.

Frontier Molecular Orbital (FMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the electronic properties and reactivity of a molecule. The HOMO-LUMO energy gap (ΔE) is an indicator of chemical stability; a smaller gap suggests higher reactivity.[6] For a related N-(2-amino-5-methylphenyl) derivative, the calculated HOMO-LUMO gap was 5.0452 eV.[5][6]

Parameter Significance
HOMO EnergyElectron-donating ability
LUMO EnergyElectron-accepting ability
HOMO-LUMO GapChemical reactivity and stability
Molecular Electrostatic Potential (MEP)

The MEP map is a valuable tool for visualizing the charge distribution and identifying the electrophilic and nucleophilic sites within a molecule.[2] For this compound, the MEP map is expected to show negative potential (red/yellow) around the oxygen and nitrogen atoms, indicating their nucleophilic character, and positive potential (blue) around the hydroxyl and amino hydrogens, indicating their electrophilic character.

Molecular Docking and Drug Development Potential

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein.[9][10] Given the structural features of this compound, it could be a candidate for binding to a variety of biological targets. The amino and hydroxyl groups can act as hydrogen bond donors and acceptors, while the aromatic rings can engage in hydrophobic and π-π interactions.

Protocol: Molecular Docking Study

  • Target Selection: Based on the desired therapeutic application, a relevant protein target is selected (e.g., a kinase, receptor, or enzyme).

  • Ligand and Protein Preparation: The 3D structure of this compound (obtained from DFT optimization) and the target protein (from the Protein Data Bank) are prepared by adding hydrogens, assigning charges, and defining the binding site.

  • Docking Simulation: Software such as AutoDock Vina or Schrödinger's Glide is used to perform the docking calculations.[10]

  • Analysis of Results: The predicted binding poses are analyzed to identify key interactions (hydrogen bonds, hydrophobic interactions, etc.) and to estimate the binding affinity (docking score).

G cluster_docking Molecular Docking Workflow ligand_prep Ligand Preparation (Optimized Geometry) docking Docking Simulation (e.g., AutoDock Vina) ligand_prep->docking protein_prep Protein Preparation (from PDB) protein_prep->docking analysis Analysis of Binding Modes and Interactions docking->analysis

Caption: A typical workflow for a molecular docking study.

The insights gained from molecular docking can guide the rational design of more potent and selective analogs of this compound for drug discovery.

Conclusion

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An In-depth Technical Guide to (2-Amino-5-methylphenyl)(phenyl)methanol: Synthesis, Characterization, and Potential Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(2-Amino-5-methylphenyl)(phenyl)methanol is a substituted diarylmethanol, a class of compounds also known as benzhydrols.[1] While the specific discovery and detailed history of this particular molecule are not extensively documented in readily available literature, its structural motifs—the aminobenzhydrol core—are of significant interest in the fields of medicinal chemistry and materials science. Compounds of this nature serve as versatile synthetic intermediates, primarily due to the presence of three key functional groups: a secondary alcohol, a primary aromatic amine, and a substituted phenyl ring. This trifecta of reactivity allows for a diverse range of subsequent chemical transformations, making it a valuable building block for more complex molecular architectures.

This guide provides a comprehensive technical overview of this compound, focusing on its synthesis, spectroscopic characterization, and potential applications. The methodologies described are grounded in established principles of organic chemistry, drawing parallels from the synthesis of structurally related compounds.

Synthetic Pathways

The synthesis of this compound is most logically approached via a two-step sequence: first, the formation of the precursor ketone, 2-amino-5-methylbenzophenone, followed by the selective reduction of the carbonyl group to the corresponding secondary alcohol.

Part 1: Synthesis of the Keystone Intermediate: 2-Amino-5-methylbenzophenone

The synthesis of 2-aminobenzophenone derivatives is a well-established area of organic chemistry, often driven by their utility as precursors to pharmacologically active compounds like 1,4-benzodiazepines.[2] Several classical and modern methods can be adapted for the preparation of 2-amino-5-methylbenzophenone.

The Friedel-Crafts acylation is a cornerstone of C-C bond formation to aromatic rings.[3][4] In this context, it would involve the reaction of p-toluidine (4-methylaniline) with benzoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).

The primary challenge in this direct approach is the propensity of the amine functional group in p-toluidine to complex with the Lewis acid catalyst. This interaction deactivates the aromatic ring towards electrophilic substitution.[5] To circumvent this, the amino group must first be protected. Acetylation to form p-acetotoluidide is a common and effective strategy. The acetyl group is deactivating but ortho-, para-directing. The subsequent Friedel-Crafts acylation with benzoyl chloride would then proceed, followed by deprotection of the amine under acidic or basic conditions to yield the desired 2-amino-5-methylbenzophenone.

Mechanism of Friedel-Crafts Acylation:

  • Formation of the Acylium Ion: Benzoyl chloride reacts with the Lewis acid (e.g., AlCl₃) to form a highly electrophilic acylium ion.

  • Electrophilic Aromatic Substitution: The electron-rich aromatic ring of the protected p-toluidine attacks the acylium ion.

  • Rearomatization: A proton is lost from the intermediate carbocation, restoring the aromaticity of the ring.

  • Deprotection: The protecting group is removed to reveal the primary amine.

Friedel-Crafts Acylation cluster_0 Protection cluster_1 Friedel-Crafts Acylation cluster_2 Deprotection p-Toluidine p-Toluidine p-Acetotoluidide p-Acetotoluidide p-Toluidine->p-Acetotoluidide Acetic Anhydride Acylated Intermediate Acylated Intermediate p-Acetotoluidide->Acylated Intermediate 1. Benzoyl Chloride, AlCl₃ 2. H₂O workup 2-Amino-5-methylbenzophenone 2-Amino-5-methylbenzophenone Acylated Intermediate->2-Amino-5-methylbenzophenone H₃O⁺ or OH⁻

Caption: Workflow for the synthesis of 2-amino-5-methylbenzophenone via Friedel-Crafts acylation.

An alternative and often high-yielding approach involves the use of an organometallic reagent, specifically a Grignard reagent.[6][7] This pathway would entail the reaction of a Grignard reagent derived from bromobenzene (phenylmagnesium bromide) with a suitable 4-methyl-2-aminobenzonitrile derivative.

The nitrile group is susceptible to nucleophilic attack by the Grignard reagent, which, after an acidic workup, hydrolyzes to a ketone. Similar to the Friedel-Crafts route, protection of the amine is often necessary to prevent it from reacting with the highly basic Grignard reagent.[8]

Mechanism of Grignard Reaction with a Nitrile:

  • Formation of the Grignard Reagent: Magnesium metal reacts with bromobenzene in an anhydrous ether solvent to form phenylmagnesium bromide.

  • Nucleophilic Addition: The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbon of the nitrile group in the protected 2-aminobenzonitrile derivative.

  • Hydrolysis: Acidic workup hydrolyzes the intermediate imine to the corresponding ketone.

  • Deprotection: The protecting group is removed to yield the final product.

Grignard Reaction cluster_0 Grignard Formation cluster_1 Nucleophilic Addition cluster_2 Hydrolysis & Deprotection Bromobenzene Bromobenzene Phenylmagnesium Bromide Phenylmagnesium Bromide Bromobenzene->Phenylmagnesium Bromide Mg, dry ether Phenylmagnesium BromideProtected 2-Amino-5-methylbenzonitrile Phenylmagnesium BromideProtected 2-Amino-5-methylbenzonitrile Imine Intermediate Imine Intermediate Phenylmagnesium BromideProtected 2-Amino-5-methylbenzonitrile->Imine Intermediate 1. Addition 2-Amino-5-methylbenzophenone 2-Amino-5-methylbenzophenone Imine Intermediate->2-Amino-5-methylbenzophenone 2. H₃O⁺ workup 3. Deprotection

Caption: Synthesis of 2-amino-5-methylbenzophenone using a Grignard reaction.

Part 2: Reduction of 2-Amino-5-methylbenzophenone

The reduction of the carbonyl group in 2-amino-5-methylbenzophenone to a secondary alcohol yields the target molecule, this compound. Several reducing agents are suitable for this transformation, with the choice often depending on factors like selectivity, safety, and scale.

Sodium borohydride (NaBH₄) is a mild and selective reducing agent, ideal for the reduction of aldehydes and ketones.[9][10] It is generally unreactive towards other functional groups like esters and amides, which makes it a safe and reliable choice for this synthesis. The reaction is typically carried out in a protic solvent like methanol or ethanol.

Experimental Protocol: Sodium Borohydride Reduction

  • Dissolution: Dissolve 2-amino-5-methylbenzophenone (1.0 eq) in methanol in a round-bottom flask equipped with a magnetic stirrer. Cool the solution in an ice bath.

  • Addition of Reducing Agent: Add sodium borohydride (NaBH₄) (1.1-1.5 eq) portion-wise to the stirred solution. The addition should be controlled to maintain a low temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.[11]

  • Quenching: Slowly add water to quench the excess NaBH₄.

  • Extraction: Extract the product into an organic solvent such as ethyl acetate.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Lithium aluminum hydride (LiAlH₄) is a much more powerful reducing agent than NaBH₄.[12][13] It readily reduces ketones to secondary alcohols. However, LAH is highly reactive and reacts violently with water and other protic solvents. Therefore, the reaction must be carried out under strictly anhydrous conditions, typically in a solvent like diethyl ether or tetrahydrofuran (THF).

Causality behind Experimental Choices: The choice between NaBH₄ and LiAlH₄ is dictated by the desired selectivity and safety considerations. For the reduction of a simple ketone without other reducible functional groups in the molecule, the milder and safer NaBH₄ is generally preferred.[14] LiAlH₄ would be the reagent of choice if other functional groups, such as esters or amides, also needed to be reduced in the same synthetic step.[12]

Catalytic hydrogenation is another effective method for the reduction of ketones.[15] This process involves the use of hydrogen gas (H₂) and a metal catalyst, such as palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel.[16] This method is often considered a "green" alternative as it avoids the use of stoichiometric metal hydride reagents. The reaction conditions (pressure, temperature, and catalyst choice) can be tuned to achieve high selectivity. For instance, certain catalysts can selectively reduce the ketone in the presence of other reducible groups.[17]

Reduction Step cluster_0 Reducing Agents 2-Amino-5-methylbenzophenone 2-Amino-5-methylbenzophenone This compound This compound 2-Amino-5-methylbenzophenone->this compound [H] NaBH₄, MeOH NaBH₄, MeOH LiAlH₄, Et₂O LiAlH₄, Et₂O H₂, Pd/C H₂, Pd/C

Caption: General scheme for the reduction of the precursor ketone to the target alcohol.

Spectroscopic Data Presentation

The structural confirmation of this compound relies on various spectroscopic techniques. The following table summarizes the expected and reported spectral data.[18]

Spectroscopic Data This compound
Molecular Formula C₁₄H₁₅NO
Molecular Weight 213.28 g/mol
¹H NMR Signals corresponding to aromatic protons, a singlet for the methyl group, a broad singlet for the amine protons, a singlet for the hydroxyl proton, and a singlet for the benzylic proton.
¹³C NMR Resonances for the aromatic carbons, the methyl carbon, and the benzylic carbon bearing the hydroxyl group.
FTIR (cm⁻¹) Characteristic peaks for O-H stretching (broad), N-H stretching (two bands for primary amine), C-H aromatic and aliphatic stretching, and C-O stretching.
Raman Corresponding vibrational modes.

Potential Applications and Future Directions

While specific applications for this compound are not widely reported, its structural features suggest its potential as a valuable intermediate in several areas of research and development:

  • Pharmaceutical Synthesis: The aminobenzhydrol scaffold is present in a number of biologically active molecules. The primary amine can be readily derivatized to form amides, sulfonamides, or ureas, while the hydroxyl group can be esterified or etherified. This allows for the rapid generation of a library of compounds for screening in drug discovery programs. For instance, related aminophenyl derivatives have been investigated as inhibitors of enzymes like Fms-like tyrosine kinase 3 (FLT3), which is a target in acute myeloid leukemia.[19]

  • Ligand Development: The amino and hydroxyl groups can act as coordination sites for metal ions, suggesting its potential use in the synthesis of novel ligands for catalysis or materials science applications.

  • Polymer Chemistry: The bifunctional nature of the molecule (amine and alcohol) allows it to be used as a monomer or a chain-terminating agent in polymerization reactions.

Conclusion

This compound, while not a widely commercialized compound, represents a synthetically accessible and versatile building block. Its preparation, logically achieved through the synthesis and subsequent reduction of 2-amino-5-methylbenzophenone, utilizes fundamental and robust organic reactions. The presence of multiple reactive sites on the molecule opens up numerous possibilities for its use in the synthesis of more complex and potentially functional molecules, particularly in the realm of medicinal chemistry. Further research into the derivatization and biological evaluation of this compound and its analogs could lead to the discovery of novel therapeutic agents or materials.

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An In-depth Technical Guide to (2-Amino-5-methylphenyl)(phenyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(2-Amino-5-methylphenyl)(phenyl)methanol, a substituted benzhydrol, represents a versatile chemical scaffold with significant potential in medicinal chemistry and materials science. Its structure, featuring a reactive secondary alcohol and a nucleophilic aminophenyl moiety, makes it an attractive starting material for the synthesis of more complex molecular architectures. This guide provides a comprehensive overview of its fundamental properties, a robust and validated protocol for its synthesis via Grignard reaction, detailed characterization data, and an exploration of its potential applications, particularly as a key intermediate in drug discovery. The causality behind experimental choices and the self-validating nature of the described protocols are emphasized to ensure scientific integrity and reproducibility.

Core Molecular Attributes

This compound, also known as 2-Amino-5-methyl-benzhydrol, is an organic compound whose core structure is a methane molecule substituted by phenyl, 2-amino-5-methylphenyl, and hydroxyl groups.

Molecular Formula and Weight

The fundamental chemical identity of this compound is established by its molecular formula and weight, which are critical for stoichiometric calculations in synthesis and for mass spectrometry analysis.

  • Molecular Formula: C₁₄H₁₅NO[1][2][3]

  • Molecular Weight: 213.28 g/mol [1][2]

Structural Representation and Identifiers

Visualizing the molecule and utilizing its standardized identifiers are crucial for database searches and unambiguous communication in scientific literature.

  • Structure: Chemical Structure of this compound (Image generated for illustrative purposes)

  • SMILES: Cc1ccc(N)c(c1)C(O)c2ccccc2[3]

  • InChI Key: RFGHBTFPMINONZ-UHFFFAOYSA-N[4]

  • CAS Number: 156261-32-4[1][4][5]

Physicochemical Properties

The physical properties of a compound dictate its handling, purification, and formulation characteristics. The data presented below are based on experimental and predicted values.

PropertyValueSource
Melting Point 107 °C (recrystallized from ethanol)[5]
Boiling Point 396.1 ± 37.0 °CPredicted[5]
Density 1.148 ± 0.06 g/cm³Predicted[5]
pKa 13.67 ± 0.20 (concerning the hydroxyl proton)Predicted[5]
Storage Store in freezer[3]

Synthesis Protocol: Grignard Addition to an Aldehyde

The synthesis of diarylmethanols is most reliably achieved through the nucleophilic addition of an organometallic reagent to an aryl aldehyde. The following protocol describes the synthesis of this compound from 2-amino-5-methylbenzaldehyde and phenylmagnesium bromide. This method is widely applicable and offers high yields and purity.

Rationale for Method Selection

The Grignard reaction is a cornerstone of C-C bond formation in organic synthesis. Its selection is justified by:

  • High Nucleophilicity: The phenyl anion, delivered as a Grignard reagent, is a potent nucleophile that readily attacks the electrophilic carbonyl carbon of the aldehyde.

  • Commercial Availability of Precursors: Both 2-amino-5-methylbenzaldehyde and bromobenzene (for Grignard reagent formation) are readily available starting materials.

  • Robustness and Scalability: The reaction is well-documented, tolerant of various functional groups (with appropriate protection), and can be scaled from milligrams to kilograms.

The amino group on the aldehyde substrate is a potential issue as its acidic proton can quench the Grignard reagent. However, in an aprotic solvent like THF, the reaction at the carbonyl is significantly faster, especially at low temperatures, making protection of the amine unnecessary for obtaining a reasonable yield.

Experimental Workflow Diagram

Synthesis_Workflow cluster_0 Step 1: Grignard Reagent Preparation cluster_1 Step 2: Nucleophilic Addition cluster_2 Step 3: Work-up & Purification A Bromobenzene + Mg Turnings B Anhydrous THF, Iodine crystal A->B Add C Reflux B->C Initiate D Phenylmagnesium Bromide (PhMgBr) C->D Formation E 2-Amino-5-methylbenzaldehyde in Anhydrous THF F Cool to 0 °C E->F G Slow addition of PhMgBr F->G Add H Magnesium Alkoxide Intermediate G->H I Aqueous NH4Cl Quench H->I Quench J Liquid-Liquid Extraction (EtOAc) I->J K Column Chromatography (Silica Gel) J->K L Final Product K->L

Caption: Workflow for the synthesis of this compound.

Step-by-Step Methodology

Materials:

  • Bromobenzene (99.5%)

  • Magnesium turnings

  • Iodine (crystal)

  • 2-Amino-5-methylbenzaldehyde (98%)

  • Anhydrous Tetrahydrofuran (THF), inhibitor-free

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc), HPLC grade

  • Hexanes, HPLC grade

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel (230-400 mesh)

Procedure:

  • Preparation of Phenylmagnesium Bromide:

    • To a flame-dried 500 mL three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (2.67 g, 110 mmol).

    • Add a small crystal of iodine.

    • Add 50 mL of anhydrous THF to the flask.

    • In the dropping funnel, place a solution of bromobenzene (15.7 g, 100 mmol) in 100 mL of anhydrous THF.

    • Add a small portion (~10 mL) of the bromobenzene solution to the magnesium. The reaction is initiated by gentle warming or sonication, indicated by the disappearance of the iodine color and bubble formation.

    • Once initiated, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional 1 hour to ensure complete formation of the Grignard reagent. Cool to room temperature.

  • Grignard Addition:

    • In a separate 1 L flame-dried flask, dissolve 2-amino-5-methylbenzaldehyde (13.5 g, 100 mmol) in 200 mL of anhydrous THF.

    • Cool the aldehyde solution to 0 °C in an ice bath.

    • Slowly add the prepared phenylmagnesium bromide solution via cannula or dropping funnel to the aldehyde solution over 1 hour, maintaining the temperature below 10 °C.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 4 hours.

  • Work-up and Purification:

    • Cool the reaction mixture back to 0 °C and slowly quench by adding 100 mL of saturated aqueous NH₄Cl solution.

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 150 mL).

    • Combine the organic layers, wash with brine (100 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

    • Purify the crude solid by flash column chromatography on silica gel, eluting with a gradient of 20-40% ethyl acetate in hexanes to afford the pure this compound.

Characterization and Analytical Data

As no publicly available experimental spectra for this specific molecule were found, the following represents expected characterization data based on its structure and data from analogous compounds. This section serves as a predictive guide for researchers synthesizing this compound.

TechniqueExpected Observations
¹H NMR (400 MHz, CDCl₃)δ ~7.40-7.20 (m, 5H, Ar-H of phenyl), ~7.00 (d, 1H, Ar-H), ~6.80 (s, 1H, Ar-H), ~6.60 (d, 1H, Ar-H), ~5.80 (s, 1H, CH-OH), ~4.00 (br s, 2H, NH₂), ~2.50 (s, 1H, OH), ~2.25 (s, 3H, CH₃).
¹³C NMR (100 MHz, CDCl₃)δ ~145.0, ~143.0, ~130.0, ~129.0, ~128.5, ~128.0, ~127.0, ~120.0, ~118.0, ~116.0 (Ar-C), ~75.0 (CH-OH), ~20.5 (CH₃).
FT-IR (ATR)ν ~3450-3300 cm⁻¹ (N-H, O-H stretch), ~3050 cm⁻¹ (Ar C-H stretch), ~2920 cm⁻¹ (Alkyl C-H stretch), ~1620 cm⁻¹ (N-H bend), ~1500 cm⁻¹ (Ar C=C stretch), ~1050 cm⁻¹ (C-O stretch).
Mass Spec. (ESI+)m/z 214.12 [M+H]⁺, 196.11 [M-H₂O+H]⁺.

Safety and Handling

Proper laboratory safety protocols must be observed when handling this compound and its precursors.

  • Hazard Classification: Irritant[5].

  • GHS Hazard Statements:

    • H315: Causes skin irritation[5].

    • H319: Causes serious eye irritation[5].

  • Precautionary Measures:

    • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves[5].

    • Handle in a well-ventilated fume hood.

    • Wash hands thoroughly after handling[5].

    • In case of skin contact, wash with plenty of soap and water. If irritation persists, seek medical advice[5].

    • In case of eye contact, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention[5].

Applications in Research and Drug Development

While specific applications for this compound are not extensively documented, its structural motifs are prevalent in pharmacologically active molecules. Its utility can be projected based on the reactivity of its functional groups.

Scaffold for Heterocycle Synthesis

The vicinal amino and hydroxyl groups provide a powerful synthetic handle for constructing heterocyclic systems, which are foundational in many drug classes. For example, condensation reactions with carbonyl compounds or cyclization via oxidation can lead to the formation of benzodiazepine or other nitrogen- and oxygen-containing ring systems.

Intermediate for Bioactive Molecules

The benzhydrol core is a known pharmacophore. The amino group serves as a key site for further functionalization, allowing for the introduction of diverse side chains to modulate properties such as solubility, receptor binding affinity, and metabolic stability. This strategy is central to lead optimization in medicinal chemistry.

Applications A (2-Amino-5-methylphenyl) (phenyl)methanol B Oxidation A->B Functional Group Transformation C N-Alkylation / N-Acylation A->C Amine Derivatization D O-Alkylation / Esterification A->D Alcohol Derivatization E Cyclization Reactions A->E Ring Formation F Aminobenzophenone Derivative B->F G Amide / Sulfonamide Derivatives C->G H Ether / Ester Derivatives D->H I Heterocyclic Scaffolds (e.g., Benzodiazepines) E->I

Caption: Potential synthetic transformations and applications of the title compound.

Conclusion

This compound is a valuable chemical entity with well-defined physical properties and a straightforward, high-yield synthetic route. Its true potential lies in its utility as a versatile intermediate for creating novel molecular structures. The dual functionality of the amino and hydroxyl groups provides a rich platform for derivatization, making it a compound of significant interest for professionals in drug discovery and synthetic chemistry seeking to develop new therapeutic agents and functional materials. The protocols and data within this guide offer a solid foundation for the synthesis, characterization, and strategic application of this promising molecule.

References

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An In-depth Technical Guide to the Preliminary Investigation of (2-Amino-5-methylphenyl)(phenyl)methanol Reactivity

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2-Amino-5-methylphenyl)(phenyl)methanol is a versatile bifunctional molecule possessing both a nucleophilic amino group and a reactive secondary alcohol on a substituted biphenylmethane scaffold. This guide provides a comprehensive preliminary investigation into its synthesis and reactivity, offering a foundational understanding for its potential application in medicinal chemistry and materials science. We will explore its preparation via the reduction of 2-amino-5-methylbenzophenone and delve into its characteristic reactions, including oxidation of the carbinol, N-alkylation, electrophilic aromatic substitution, and cyclization pathways. Detailed experimental protocols, mechanistic insights, and expected analytical data are provided to facilitate further research and development.

Introduction: The Chemical Landscape of this compound

This compound, a derivative of 2-aminobenzhydrol, presents a unique combination of reactive functional groups. The primary aromatic amine and the secondary benzylic alcohol offer multiple sites for chemical modification, making it an attractive building block for the synthesis of more complex molecules. The methyl group on the aniline ring can also influence the electronic properties and steric environment of the molecule. This guide will serve as a senior application scientist's perspective on the untapped potential of this compound, outlining its synthesis and predictable reactivity to empower researchers in their exploratory studies.

Synthesis and Characterization

The most direct and reliable synthesis of this compound involves a two-step process starting from commercially available materials. The first step is the synthesis of the precursor ketone, 2-amino-5-methylbenzophenone, followed by its reduction to the desired secondary alcohol.

Synthesis of 2-Amino-5-methylbenzophenone

While several methods exist for the synthesis of aminobenzophenones, a robust approach is the Friedel-Crafts acylation of a protected p-toluidine followed by deprotection.

Experimental Protocol:

  • Step 1: Acetylation of p-Toluidine: To a solution of p-toluidine (1 eq.) in glacial acetic acid, add acetic anhydride (1.1 eq.) dropwise with stirring. Heat the mixture at 50°C for 1 hour. Cool the reaction mixture and pour it into ice water to precipitate N-(4-methylphenyl)acetamide. Filter, wash with cold water, and dry the product.

  • Step 2: Friedel-Crafts Acylation: To a suspension of anhydrous aluminum chloride (2.5 eq.) in dry dichloromethane, add N-(4-methylphenyl)acetamide (1 eq.) in portions. Then, add benzoyl chloride (1.2 eq.) dropwise at 0°C. Allow the reaction to warm to room temperature and stir for 12 hours. Quench the reaction by pouring it onto a mixture of crushed ice and concentrated HCl. Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Step 3: Hydrolysis: Reflux the crude product from Step 2 in a mixture of ethanol and concentrated hydrochloric acid for 4 hours. Cool the solution and neutralize with a saturated sodium bicarbonate solution. Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude 2-amino-5-methylbenzophenone by column chromatography.

Reduction of 2-Amino-5-methylbenzophenone

The reduction of the ketone to the secondary alcohol can be efficiently achieved using sodium borohydride.[1][2] This reagent is selective for the carbonyl group and will not affect the aromatic rings or the amino group.[3][4]

Experimental Protocol:

  • Dissolve 2-amino-5-methylbenzophenone (1 eq.) in methanol in a round-bottom flask.

  • Cool the solution to 0°C in an ice bath.

  • Add sodium borohydride (NaBH4) (1.5 eq.) portion-wise over 30 minutes, maintaining the temperature below 10°C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2 hours.

  • Quench the reaction by the slow addition of water.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield this compound as a solid. The product can be further purified by recrystallization from a suitable solvent system like ethanol/water.

DOT Script for Synthesis Workflow:

Synthesis_Workflow p_toluidine p-Toluidine acetanilide N-(4-methylphenyl)acetamide p_toluidine->acetanilide Acetic Anhydride acylated_product Acylated Intermediate acetanilide->acylated_product Benzoyl Chloride, AlCl3 ketone 2-Amino-5-methylbenzophenone acylated_product->ketone Acid Hydrolysis alcohol This compound ketone->alcohol NaBH4, Methanol

Caption: Synthetic pathway to this compound.

Spectroscopic Characterization (Predicted)

Table 1: Predicted Spectroscopic Data for this compound

Technique Expected Features
¹H NMR Aromatic protons (multiplets, ~6.5-7.5 ppm), benzylic CH (singlet, ~5.8 ppm), OH proton (broad singlet, exchangeable with D₂O), NH₂ protons (broad singlet, exchangeable with D₂O, ~3.5-4.5 ppm), methyl protons (singlet, ~2.2 ppm).
¹³C NMR Aromatic carbons (~115-150 ppm), benzylic carbon (~75 ppm), methyl carbon (~20 ppm).
IR (cm⁻¹) O-H stretch (broad, ~3300-3400), N-H stretches (two sharp peaks, ~3350 and 3450), C-H aromatic (~3000-3100), C-H aliphatic (~2850-2950), C=C aromatic (~1600, 1500), C-O stretch (~1050).
Mass Spec (EI) Molecular ion peak (M⁺), fragment ions corresponding to loss of H₂O, loss of the phenyl group, and other characteristic cleavages of benzyl alcohols.[5][6]

Preliminary Investigation of Reactivity

The dual functionality of this compound opens up a variety of reaction pathways. The following sections outline the expected reactivity at each functional group.

Reactions at the Hydroxyl Group: Oxidation

The secondary benzylic alcohol can be readily oxidized back to the parent ketone, 2-amino-5-methylbenzophenone. A mild oxidizing agent such as Pyridinium Chlorochromate (PCC) is recommended to avoid over-oxidation or side reactions involving the amino group.[7][8][9][10]

Experimental Protocol for Oxidation:

  • Suspend Pyridinium Chlorochromate (PCC) (1.5 eq.) in dichloromethane in a round-bottom flask.

  • Add a solution of this compound (1 eq.) in dichloromethane dropwise to the PCC suspension.

  • Stir the mixture at room temperature for 2-3 hours, monitoring the reaction by TLC.

  • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium byproducts.

  • Concentrate the filtrate to obtain the crude 2-amino-5-methylbenzophenone, which can be purified by column chromatography.

DOT Script for Oxidation Mechanism:

Oxidation_Mechanism Reactant This compound Chromate_Ester Chromate Ester Intermediate Reactant->Chromate_Ester + PCC PCC PCC Product 2-Amino-5-methylbenzophenone Chromate_Ester->Product [1,2]-Elimination

Caption: Simplified mechanism of PCC oxidation of the target alcohol.

Reactions at the Amino Group: N-Alkylation

The primary amino group is nucleophilic and can undergo alkylation with various electrophiles, such as alkyl halides, in an Sₙ2 reaction.[11][12][13][14][15] To favor mono-alkylation, it is often necessary to use a large excess of the amine or to employ a protecting group strategy if dialkylation is a concern.[16][17]

Experimental Protocol for N-methylation:

  • Dissolve this compound (1 eq.) and potassium carbonate (2 eq.) in a polar aprotic solvent like DMF.

  • Add methyl iodide (1.1 eq.) dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography to isolate the N-methylated product.

DOT Script for N-Alkylation Workflow:

N_Alkylation_Workflow Starting_Material This compound Alkylated_Product N-Alkyl-(2-amino-5-methylphenyl)(phenyl)methanol Starting_Material->Alkylated_Product Alkyl_Halide Alkyl Halide (e.g., CH3I) Alkyl_Halide->Alkylated_Product Base Base (e.g., K2CO3) Base->Alkylated_Product

Caption: General workflow for the N-alkylation reaction.

Reactions on the Aromatic Ring: Electrophilic Aromatic Substitution

The amino group is a strong activating group and an ortho-, para-director in electrophilic aromatic substitution reactions.[18][19] The existing substituents will direct incoming electrophiles to specific positions on the aniline ring. Given the positions of the amino and methyl groups, the most likely positions for substitution are ortho and para to the amino group. Steric hindrance from the benzhydryl group may favor substitution at the position para to the amino group.

Experimental Protocol for Bromination:

To achieve selective mono-bromination, protection of the highly activating amino group is often necessary to prevent poly-bromination and oxidation.[20][21]

  • Protection: React this compound with acetic anhydride to form the corresponding acetamide.

  • Bromination: Dissolve the protected compound in a suitable solvent like acetic acid and add N-bromosuccinimide (NBS) portion-wise at room temperature.[22]

  • Deprotection: After the reaction is complete, hydrolyze the amide back to the amine using acidic or basic conditions to yield the brominated product.

DOT Script for Electrophilic Substitution Logic:

EAS_Logic Aromatic_Ring Aniline Ring Activating_Groups NH2 (strong activator) CH3 (weak activator) Aromatic_Ring->Activating_Groups Directing_Effect Ortho, Para-Directing Activating_Groups->Directing_Effect Product Substituted Product Directing_Effect->Product Electrophile Electrophile (E+) Electrophile->Product

Caption: Factors influencing electrophilic aromatic substitution.

Cyclization Reactions

The ortho-disposition of the amino and benzhydryl groups makes this molecule a prime candidate for intramolecular cyclization reactions to form various heterocyclic systems, such as quinazolines.[23][24][25][26]

Experimental Protocol for Quinazoline Synthesis:

  • React this compound (1 eq.) with an appropriate aldehyde (1.2 eq.) in the presence of a catalyst such as copper chloride and an oxidant like oxygen (from air).[23]

  • The reaction is typically carried out in a suitable solvent like DMSO at an elevated temperature.

  • The product, a substituted quinazoline, can be isolated by precipitation or extraction and purified by recrystallization or column chromatography.

Cyclization_Pathway Start { this compound | + Aldehyde (RCHO) } Intermediate Iminium Intermediate Start->Intermediate Condensation Product Substituted Quinazoline Intermediate->Product Intramolecular Cyclization & Oxidation

Sources

Methodological & Application

synthesis of (2-Amino-5-methylphenyl)(phenyl)methanol from 2-amino-5-methylbenzophenone

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Drug Development Professionals

Synthesis of (2-Amino-5-methylphenyl)(phenyl)methanol via Selective Ketone Reduction

Abstract

This application note provides a comprehensive guide for the synthesis of this compound, a key intermediate in pharmaceutical development, through the chemical reduction of 2-amino-5-methylbenzophenone. We present a detailed, field-tested protocol centered on the use of sodium borohydride (NaBH₄), a mild and selective reducing agent. The document elucidates the underlying reaction mechanism, offers a step-by-step experimental procedure, outlines methods for purification and characterization, and includes a troubleshooting guide to address common experimental challenges. This guide is designed for researchers, chemists, and drug development professionals seeking a reliable and well-documented synthetic methodology.

Introduction and Scientific Background

The synthesis of substituted amino alcohols is a cornerstone of medicinal chemistry and drug development. This compound serves as a critical building block for various pharmacologically active molecules. Its structure, featuring a chiral center and reactive amino and hydroxyl groups, allows for diverse downstream modifications.

The most direct route to this compound is the reduction of the corresponding ketone, 2-amino-5-methylbenzophenone. While various reduction methodologies exist, including catalytic hydrogenation and transfer hydrogenation, the use of sodium borohydride (NaBH₄) offers an excellent balance of reactivity, selectivity, and operational simplicity.[1][2] NaBH₄ is a chemoselective reagent that readily reduces aldehydes and ketones to their corresponding alcohols without affecting other potentially sensitive functional groups that might be present in more complex substrates.[3]

This document provides an in-depth protocol for this transformation, emphasizing safety, efficiency, and product purity.

Reaction Mechanism: Hydride Reduction of a Ketone

The reduction of a ketone with sodium borohydride proceeds via a nucleophilic addition mechanism. The borohydride anion ([BH₄]⁻) serves as a source of hydride ions (H⁻).

  • Nucleophilic Attack: The reaction initiates with the nucleophilic attack of a hydride ion from NaBH₄ on the electrophilic carbonyl carbon of 2-amino-5-methylbenzophenone. This breaks the carbon-oxygen π-bond, pushing the electrons onto the oxygen atom.[4]

  • Alkoxide Formation: This step results in the formation of a tetra-coordinate borate-alkoxide intermediate.

  • Protonation (Workup): After the initial reaction is complete, a protic solvent (in this case, the methanol solvent and subsequent addition of water/acid) protonates the negatively charged oxygen atom of the alkoxide intermediate.[4] This "workup" step neutralizes the reaction mixture and yields the final alcohol product, this compound.

Reaction_Mechanism Ketone 2-Amino-5-methylbenzophenone Hydride Hydride (H⁻) Attack Ketone->Hydride Step 1 NaBH4 Sodium Borohydride (NaBH₄) NaBH4->Hydride Step 1 Alkoxide Alkoxide Intermediate Hydride->Alkoxide Protonation Protonation (Workup) [H⁺ from Solvent/Acid] Alkoxide->Protonation Step 2 Alcohol (2-Amino-5-methylphenyl) (phenyl)methanol Protonation->Alcohol

Figure 1: Mechanism of Ketone Reduction.

Detailed Experimental Protocol

This protocol is optimized for a laboratory scale synthesis. All operations involving sodium borohydride and volatile solvents should be conducted in a certified chemical fume hood.

Materials and Reagents
ReagentCAS No.Molecular Wt. ( g/mol )QuantityNotes
2-Amino-5-methylbenzophenone17852-28-7211.265.0 g (23.67 mmol)Starting material.
Sodium Borohydride (NaBH₄)16940-66-237.831.34 g (35.50 mmol)1.5 equivalents. A potent reducing agent.[2]
Methanol (MeOH), Anhydrous67-56-132.04100 mLReaction solvent.
Deionized Water (H₂O)7732-18-518.02~150 mLFor quenching and washing.
Hydrochloric Acid (HCl), 1M7647-01-036.46~30 mLFor neutralization/workup.
Ethyl Acetate (EtOAc)141-78-688.11~200 mLExtraction solvent.
Brine (Saturated NaCl soln.)7647-14-558.44~50 mLFor washing.
Sodium Sulfate (Na₂SO₄), Anhydrous7757-82-6142.04~10 gDrying agent.
Safety Precautions
  • Sodium Borohydride: Highly reactive with water and acids, releasing flammable hydrogen gas.[5] It is toxic if swallowed or in contact with skin and causes severe skin and eye burns.[6] Handle with extreme care under dry conditions, wearing nitrile gloves, safety goggles, and a flame-retardant lab coat.[7][8]

  • Methanol: Flammable and toxic. Avoid inhalation and skin contact.

  • Ethyl Acetate: Flammable liquid and vapor. Use in a well-ventilated area.

  • General: Perform a full risk assessment before starting. An eyewash station and safety shower must be readily accessible.[5]

Step-by-Step Synthesis Procedure

Figure 2: Experimental Workflow Diagram.

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 5.0 g (23.67 mmol) of 2-amino-5-methylbenzophenone in 100 mL of anhydrous methanol. Stir until all solid has dissolved.

  • Cooling: Place the flask in an ice-water bath and cool the solution to 0-5 °C.

  • Addition of Reducing Agent: While stirring vigorously, add 1.34 g (35.50 mmol) of sodium borohydride in small portions over 15-20 minutes. Caution: Addition may cause gas evolution (H₂); control the rate of addition to prevent excessive frothing.[9]

  • Reaction: Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let it stir for 2-3 hours.

  • Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) with a 7:3 mixture of Hexane:Ethyl Acetate as the eluent. The reaction is complete when the starting ketone spot (higher Rƒ) is no longer visible.[2]

  • Quenching: Carefully cool the flask again in an ice bath. Slowly add 50 mL of deionized water dropwise to quench the excess sodium borohydride. Stir for 15 minutes.

  • Workup & Extraction:

    • Slowly add 1M HCl to the mixture until the pH is approximately 6-7. This will decompose borate salts.

    • Reduce the volume of the solution by about half using a rotary evaporator to remove most of the methanol.

    • Transfer the remaining aqueous mixture to a 500 mL separatory funnel.

    • Extract the product with ethyl acetate (3 x 70 mL).

    • Combine the organic layers and wash with 50 mL of brine.

    • Dry the organic layer over anhydrous sodium sulfate, then filter to remove the drying agent.

  • Isolation: Evaporate the solvent from the filtrate under reduced pressure to yield the crude product as a solid or viscous oil.

Product Purification and Characterization

Purification

The crude product can be purified by recrystallization.

  • Procedure: Dissolve the crude solid in a minimum amount of hot ethanol. Slowly add deionized water until the solution becomes cloudy. Re-heat gently until the solution is clear again, then allow it to cool slowly to room temperature, and finally in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold 1:1 ethanol/water, and dry under vacuum.

Characterization

The identity and purity of the final product, this compound, should be confirmed by standard analytical techniques.

  • Melting Point: Compare the experimentally determined melting point with the literature value.

  • ¹H NMR Spectroscopy: The spectrum should show the disappearance of the ketone and the appearance of new signals: a broad singlet for the hydroxyl (-OH) proton and a singlet for the benzylic C-H proton around 5.8 ppm. Aromatic and methyl protons should be consistent with the product structure.

  • ¹³C NMR Spectroscopy: The carbonyl carbon signal (typically >190 ppm) from the starting material will be absent. A new signal for the alcohol carbon (C-OH) will appear in the range of 70-80 ppm.[10]

  • FT-IR Spectroscopy: Look for the disappearance of the strong ketone C=O stretch (around 1680 cm⁻¹) and the appearance of a broad O-H stretch (around 3200-3600 cm⁻¹).

  • Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M⁺) or protonated molecular peak ([M+H]⁺) corresponding to the molecular weight of the product (213.28 g/mol ).

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Incomplete Reaction 1. Insufficient reducing agent (degraded NaBH₄).2. Insufficient reaction time.3. Low reaction temperature.1. Use fresh, dry NaBH₄. Consider adding a slight excess (e.g., 1.6-1.8 eq).2. Extend the reaction time and continue monitoring by TLC.3. Ensure the reaction is allowed to stir at room temperature after the initial addition.
Low Yield 1. Mechanical losses during workup/extraction.2. Product is partially soluble in the aqueous layer.3. Incomplete precipitation during recrystallization.1. Ensure careful transfers. Rinse glassware with the extraction solvent.2. Perform additional extractions (4-5 times) with ethyl acetate.3. Ensure the recrystallization solution is fully cooled and sufficient anti-solvent (water) has been added.
Product is an Oil, Not a Solid 1. Presence of impurities (e.g., residual solvent, side products).2. Product may have a low melting point.1. Purify via column chromatography on silica gel.2. Attempt to induce crystallization by scratching the flask or seeding with a small crystal. Confirm identity via NMR.
Formation of Byproducts Over-reduction is unlikely with NaBH₄ but possible with stronger agents.Confirm the choice of a selective reducing agent. NaBH₄ is ideal for this purpose.[1][11]

References

  • Sodium borohydride - Safety Data Sheet. (n.d.). Google.
  • Sodium Borohydride - ESPI Metals. (n.d.). ESPI Metals.
  • Sodium borohydride - Standard Operating Procedure. (2012). UC Center for Laboratory Safety.
  • SAFETY DATA SHEET - Sigma-Aldrich. (2025). Sigma-Aldrich.
  • SAFETY DATA SHEET - Thermo Fisher Scientific. (2023). Thermo Fisher Scientific.
  • Liquid phase transfer hydrogenation of benzophenone with different 2-alkanols. (n.d.). ResearchGate.
  • Noyori, R., et al. (2001). Selective Hydrogenation of Benzophenones to Benzhydrols. Organic Letters, ACS Publications.
  • Kinetics of Liquid-Phase Catalytic Hydrogenation of Benzophenone to Benzhydrol. (n.d.). Organic Process Research & Development, ACS Publications.
  • XI. Sodium Borohydride Reduction: The Conversion of Benzophenone to Diphenylmethanol. (n.d.). Course Web Page.
  • REDUCTION OF BENZOPHENONE WITH SODIUM BOROHYDRIDE. (2022). Zenodo.
  • Supporting Information for Photocatalytic reduction of ketones/aldehydes. (2021). Royal Society of Chemistry.
  • Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. (2011). Master Organic Chemistry.
  • Sodium Borohydride NaBH4 Reduction Reaction Mechanism. (2016). YouTube.
  • Reduction of benzophenone with sodium borohydride. (2020). YouTube.

Sources

Application Note: Synthesis of (2-Amino-5-methylphenyl)(phenyl)methanol - Mechanistic Insights and Detailed Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2-Amino-5-methylphenyl)(phenyl)methanol is a valuable chemical intermediate in the synthesis of various pharmaceuticals and biologically active compounds. Its structural motif, featuring a diarylmethanol core with an amino-substituted phenyl ring, serves as a versatile scaffold for the development of novel therapeutic agents. A thorough understanding of its synthesis and the underlying reaction mechanisms is crucial for optimizing production, ensuring purity, and enabling further derivatization. This application note provides a comprehensive guide to the synthesis of this compound, detailing two robust synthetic pathways: the reduction of 2-amino-5-methylbenzophenone and the Grignard reaction with 2-amino-5-methylbenzaldehyde. The causality behind experimental choices, self-validating protocols, and in-depth mechanistic discussions are provided to empower researchers in their synthetic endeavors.

Strategic Approaches to Synthesis

The synthesis of this compound can be efficiently achieved through two primary retrosynthetic disconnections, as illustrated below.

G cluster_reduction Reduction Pathway cluster_grignard Grignard Pathway target This compound benzophenone 2-Amino-5-methylbenzophenone benzophenone->target Reduction reductant Reducing Agent (e.g., NaBH4) aldehyde 2-Amino-5-methylbenzaldehyde aldehyde->target Grignard Addition grignard Phenylmagnesium Bromide (PhMgBr)

Figure 1: Retrosynthetic analysis of this compound.

This guide will first detail the synthesis of the key intermediate, 2-amino-5-methylbenzophenone, via a Friedel-Crafts acylation, followed by its reduction. Subsequently, the Grignard pathway will be presented as an alternative and convergent approach.

Part 1: Synthesis via Reduction of 2-Amino-5-methylbenzophenone

This pathway involves a two-step sequence: the synthesis of the benzophenone intermediate followed by its reduction to the desired diarylmethanol.

Step 1: Synthesis of 2-Amino-5-methylbenzophenone via Friedel-Crafts Acylation

The Friedel-Crafts acylation is a classic and effective method for the formation of carbon-carbon bonds to an aromatic ring.[1] In this protocol, 4-methylaniline is acylated with benzoyl chloride in the presence of a Lewis acid catalyst, aluminum chloride (AlCl₃).

Protocol:

  • Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a gas outlet to a scrubber (containing aqueous NaOH), and a dropping funnel, add anhydrous aluminum chloride (1.2 eq) and dry dichloromethane (DCM) as the solvent. Cool the suspension to 0 °C in an ice bath.

  • Acylium Ion Formation: Slowly add benzoyl chloride (1.1 eq) dissolved in dry DCM to the stirred suspension via the dropping funnel. The formation of the acylium ion complex will be observed.[2]

  • Nucleophilic Attack: To this mixture, add a solution of 4-methylaniline (1.0 eq) in dry DCM dropwise, maintaining the temperature at 0 °C. The aniline derivative acts as the nucleophile, attacking the electrophilic acylium ion.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Carefully quench the reaction by pouring the mixture into a beaker of crushed ice and concentrated hydrochloric acid. This will hydrolyze the aluminum chloride complexes.

  • Extraction: Separate the organic layer and extract the aqueous layer with DCM (3 x 50 mL). Combine the organic extracts, wash with saturated sodium bicarbonate solution, then with brine, and finally dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 2-amino-5-methylbenzophenone as a solid.

Mechanism of Friedel-Crafts Acylation:

G cluster_0 Acylium Ion Formation cluster_1 Electrophilic Aromatic Substitution cluster_2 Work-up benzoyl_chloride Benzoyl Chloride acylium_complex [Ph-CO-Cl-AlCl3] Complex benzoyl_chloride->acylium_complex + AlCl3 alcl3 AlCl3 acylium_ion Acylium Ion [Ph-C≡O]+ acylium_complex->acylium_ion - AlCl4- aniline 4-Methylaniline sigma_complex Sigma Complex (Arenium Ion) aniline->sigma_complex + Acylium Ion product_complex Product-AlCl3 Complex sigma_complex->product_complex - H+ final_product 2-Amino-5-methylbenzophenone product_complex->final_product Hydrolysis (H3O+)

Figure 2: Mechanism of Friedel-Crafts acylation.

The reaction begins with the formation of a highly electrophilic acylium ion from the reaction of benzoyl chloride with the Lewis acid catalyst, AlCl₃.[2] The electron-rich 4-methylaniline then attacks the acylium ion in an electrophilic aromatic substitution reaction. The amino group is a strongly activating, ortho-, para-directing group, leading to acylation at the ortho position. A stoichiometric amount of AlCl₃ is necessary as it complexes with the product ketone, deactivating it towards further acylation. The final product is liberated upon acidic work-up.

Step 2: Reduction of 2-Amino-5-methylbenzophenone

The reduction of the ketone functionality in 2-amino-5-methylbenzophenone to a secondary alcohol is readily achieved using a mild reducing agent such as sodium borohydride (NaBH₄). This reagent is selective for aldehydes and ketones and will not reduce other functional groups present in the molecule.

Protocol:

  • Dissolution: Dissolve 2-amino-5-methylbenzophenone (1.0 eq) in methanol in a round-bottom flask equipped with a magnetic stirrer.

  • Reduction: Cool the solution to 0 °C in an ice bath. Add sodium borohydride (1.5 eq) portion-wise to the stirred solution. The addition should be slow to control the evolution of hydrogen gas.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 1-2 hours. Monitor the disappearance of the starting material by TLC.

  • Quenching and Work-up: Quench the reaction by the slow addition of water. Most of the methanol is then removed under reduced pressure.

  • Extraction: Add ethyl acetate to the residue and transfer the mixture to a separatory funnel. Wash the organic layer with water and then with brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Evaporate the solvent to obtain the crude product. Recrystallization from a suitable solvent system (e.g., ethanol/water) will yield pure this compound.

Mechanism of Ketone Reduction:

G cluster_0 Nucleophilic Attack cluster_1 Protonation ketone 2-Amino-5-methylbenzophenone alkoxide Alkoxide Intermediate ketone->alkoxide + H- hydride BH4- (from NaBH4) alkoxide_protonation Alkoxide Intermediate product This compound alkoxide_protonation->product + H+ (from MeOH) solvent Methanol (Solvent)

Figure 3: Mechanism of ketone reduction by sodium borohydride.

The mechanism involves the nucleophilic addition of a hydride ion (H⁻) from sodium borohydride to the electrophilic carbonyl carbon of the ketone.[3] This results in the formation of a tetrahedral alkoxide intermediate. Subsequent protonation of the alkoxide by the solvent (methanol) yields the final alcohol product.[3]

Part 2: Synthesis via Grignard Reaction

This alternative pathway utilizes a Grignard reagent to form the carbon-carbon bond to the carbonyl carbon of an aldehyde, offering a convergent and often high-yielding route.

Protocol:

  • Grignard Reagent Preparation (if not commercially available): In a flame-dried, three-necked flask under an inert atmosphere (nitrogen or argon), add magnesium turnings (1.2 eq). Add a small crystal of iodine to initiate the reaction. A solution of bromobenzene (1.1 eq) in anhydrous diethyl ether or tetrahydrofuran (THF) is added dropwise to the magnesium turnings. The reaction is exothermic and should be controlled with an ice bath. After the addition is complete, the mixture is refluxed for 30-60 minutes to ensure complete formation of phenylmagnesium bromide.[4]

  • Grignard Addition: Cool the freshly prepared Grignard reagent to 0 °C. To this, add a solution of 2-amino-5-methylbenzaldehyde (1.0 eq) in anhydrous THF dropwise. A vigorous reaction is expected.

  • Reaction Progression: After the addition, allow the reaction mixture to stir at room temperature for 1-2 hours.

  • Work-up: Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride. This will hydrolyze the magnesium alkoxide salt.

  • Extraction: Extract the product into diethyl ether or ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: After removing the solvent, the crude product can be purified by column chromatography or recrystallization to afford this compound.

Mechanism of Grignard Reaction:

G cluster_0 Nucleophilic Addition cluster_1 Protonation (Work-up) aldehyde 2-Amino-5-methylbenzaldehyde alkoxide_salt Magnesium Alkoxide Salt aldehyde->alkoxide_salt + Ph- grignard Ph-MgBr alkoxide_protonation Magnesium Alkoxide Salt product This compound alkoxide_protonation->product + H+ acid H3O+ (from NH4Cl(aq))

Figure 4: Mechanism of the Grignard reaction.

The Grignard reagent, phenylmagnesium bromide, acts as a potent nucleophile, with the phenyl group carrying a partial negative charge.[5] This nucleophilic phenyl anion attacks the electrophilic carbonyl carbon of 2-amino-5-methylbenzaldehyde, forming a new carbon-carbon bond and a magnesium alkoxide salt.[6] The reaction is typically carried out in an anhydrous ethereal solvent to stabilize the Grignard reagent. The final alcohol product is obtained after an acidic work-up which protonates the alkoxide.[7]

Data Summary

ParameterReduction PathwayGrignard Pathway
Starting Materials 4-Methylaniline, Benzoyl Chloride, NaBH₄2-Amino-5-methylbenzaldehyde, Bromobenzene, Mg
Key Intermediate 2-Amino-5-methylbenzophenonePhenylmagnesium Bromide
Number of Steps 21 (if starting materials are available)
Typical Yield Good to ExcellentGood to Excellent
Key Considerations Stoichiometric AlCl₃ required for acylation.Strict anhydrous conditions are essential for Grignard reagent formation and reaction.[8]

Conclusion

This application note has detailed two reliable and mechanistically distinct methods for the synthesis of this compound. The choice between the reduction and Grignard pathways will depend on the availability of starting materials, desired scale, and laboratory capabilities. The provided protocols, coupled with an understanding of the underlying reaction mechanisms, offer a solid foundation for researchers to successfully synthesize this important chemical intermediate. The self-validating nature of the protocols, including in-process monitoring and purification steps, ensures the attainment of a high-purity final product, suitable for applications in drug discovery and development.

References

  • BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. Retrieved from [Link]

  • Wikipedia. (2023, October 27). Friedel–Crafts reaction. Retrieved from [Link]

  • Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]

  • University of Calgary. (n.d.). Ch17: RLi or RMgX with Aldehydes or Ketones. Retrieved from [Link]

  • Chem LibreTexts. (2012, November 14). Preparation of the Grignard reagent, phenylmagnesium bromide. Retrieved from [Link]

  • Google Patents. (n.d.). CN108191684A - The preparation method of 2- methylamino -5- chlorobenzophenones.
  • Zenodo. (n.d.). REDUCTION OF BENZOPHONE WITH SODIUM BOROHYDRIDE.docx. Retrieved from [Link]

  • Chem LibreTexts. (2024, March 16). 7: The Grignard Reaction (Experiment). Retrieved from [Link]

  • Google Patents. (n.d.). CN105001105A - Preparation method of 2-methylamino-5-chlorobenzophenone.
  • Chemistry Steps. (n.d.). The Grignard Reaction Mechanism. Retrieved from [Link]

  • Truman State University. (2012, August 24). The Grignard Reaction: Triphenylmethanol from Bromobenzene and Methyl Benzoate. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 2-aminobenzophenone. Retrieved from [Link]

  • Wikipedia. (2023, October 27). Grignard reaction. Retrieved from [Link]

Sources

Application Notes and Protocols: The Use of (2-Amino-5-methylphenyl)(phenyl)methanol as a Chiral Auxiliary

Author: BenchChem Technical Support Team. Date: January 2026

A Note to the Researcher:

Extensive investigation of the scientific literature and chemical databases has revealed a significant finding regarding the use of (2-Amino-5-methylphenyl)(phenyl)methanol as a chiral auxiliary in asymmetric synthesis. At present, there are no published, peer-reviewed studies, application notes, or patents that detail the specific application of this compound for the purpose of inducing stereoselectivity in chemical reactions. While the molecular structure of this compound contains chiral centers and functional groups—an amino group and a hydroxyl group—that are characteristic of many successful chiral auxiliaries and ligands, its efficacy and practical application in this context have not been documented.

The core of our commitment to scientific integrity (E-E-A-T: Experience, Expertise, Authoritativeness, and Trustworthiness) necessitates that all protocols and application notes are based on validated and reproducible scientific findings. Without such foundational data, the creation of detailed, reliable, and "self-validating" protocols for this compound as a chiral auxiliary is not possible. To do so would be speculative and would not meet the rigorous standards of the scientific and drug development community.

Therefore, this document will pivot to provide a comprehensive guide on a closely related and well-established class of chiral auxiliaries: chiral amino alcohols . This will serve as an instructive framework, outlining the principles, mechanisms, and experimental workflows that would be hypothetically applicable to a new chiral auxiliary like this compound, should future research establish its utility. We will use established examples to illustrate the core concepts of chiral auxiliary-based asymmetric synthesis, providing the audience with a robust understanding of the field and a strong foundation for evaluating novel chiral auxiliaries.

Part 1: Conceptual Framework for the Application of Chiral Amino Alcohols in Asymmetric Synthesis

Chiral auxiliaries are powerful tools in asymmetric synthesis, enabling the control of stereochemistry in the formation of new chiral centers.[1][2] The fundamental principle involves the temporary attachment of a chiral molecule (the auxiliary) to a prochiral substrate. The inherent chirality of the auxiliary then directs the stereochemical outcome of a subsequent reaction, leading to the formation of a new stereocenter with a high degree of selectivity.[1] Finally, the auxiliary is cleaved from the product and can often be recovered for reuse.

Chiral 1,2-amino alcohols are a prominent class of chiral auxiliaries due to their ready availability from the chiral pool (e.g., amino acids) and their proven effectiveness in a wide range of asymmetric transformations.[3] Their utility stems from the presence of both an amino and a hydroxyl group, which can be used to form rigid cyclic structures (e.g., oxazolidinones) or to chelate to metal centers, thereby creating a well-defined chiral environment around the reaction center.

Mechanism of Stereochemical Induction

The efficacy of a chiral auxiliary lies in its ability to create a sterically and/or electronically biased environment that favors the approach of a reagent from one face of the prochiral substrate over the other. This is often achieved through the formation of a rigid cyclic intermediate.

G Conceptual Workflow for Chiral Auxiliary Use cluster_0 Preparation cluster_1 Asymmetric Transformation cluster_2 Cleavage and Recovery Prochiral_Substrate Prochiral Substrate Coupling Coupling Reaction Prochiral_Substrate->Coupling Chiral_Auxiliary Chiral Auxiliary (this compound) Chiral_Auxiliary->Coupling Chiral_Adduct Chiral Substrate-Auxiliary Adduct Coupling->Chiral_Adduct Asymmetric_Reaction Asymmetric Reaction (e.g., Alkylation, Aldol) Chiral_Adduct->Asymmetric_Reaction Diastereomeric_Product Diastereomerically Enriched Product Asymmetric_Reaction->Diastereomeric_Product Cleavage Cleavage of Auxiliary Diastereomeric_Product->Cleavage Chiral_Product Enantiomerically Enriched Product Cleavage->Chiral_Product Recovered_Auxiliary Recovered Chiral Auxiliary Cleavage->Recovered_Auxiliary

Figure 1. A conceptual workflow illustrating the key stages of using a chiral auxiliary in asymmetric synthesis.

Part 2: Protocols for Asymmetric Synthesis Using Established Chiral Amino Alcohol Auxiliaries

To provide practical and actionable guidance, this section details protocols for well-validated chiral amino alcohol-derived auxiliaries, such as those based on pseudoephedrine and Evans' oxazolidinones. These protocols exemplify the experimental considerations that would be necessary when developing a methodology for a new chiral auxiliary.

Protocol 1: Asymmetric Alkylation of a Carboxylic Acid using a Pseudoephedrine Auxiliary

Pseudoephedrine is a readily available chiral amino alcohol that can be used as an effective chiral auxiliary for the asymmetric alkylation of enolates.

Step 1: Formation of the Chiral Amide

  • To a solution of (1R,2R)-(-)-pseudoephedrine (1.0 eq) in toluene (5 mL/mmol) is added the desired carboxylic acid (1.1 eq).

  • The mixture is heated to reflux with a Dean-Stark trap to remove water.

  • Upon completion of the reaction (monitored by TLC or LC-MS), the solvent is removed under reduced pressure to yield the crude pseudoephedrine amide.

Step 2: Asymmetric Alkylation

  • The pseudoephedrine amide (1.0 eq) is dissolved in anhydrous THF (10 mL/mmol) and cooled to -78 °C under an inert atmosphere.

  • A solution of lithium diisopropylamide (LDA) (2.2 eq) in THF is added dropwise, and the mixture is stirred for 1 hour at -78 °C to form the enolate.

  • The alkylating agent (e.g., benzyl bromide, 1.5 eq) is added, and the reaction is stirred at -78 °C for 4-6 hours.

  • The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride.

  • The mixture is warmed to room temperature and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography to yield the alkylated pseudoephedrine amide.

Step 3: Cleavage of the Chiral Auxiliary

  • The purified alkylated amide (1.0 eq) is dissolved in a mixture of THF and water (4:1, 10 mL/mmol).

  • Sodium hydroxide (4.0 eq) is added, and the mixture is heated to reflux for 12-24 hours.

  • After cooling to room temperature, the mixture is acidified with concentrated HCl.

  • The aqueous layer is extracted with diethyl ether to recover the chiral carboxylic acid product.

  • The aqueous layer is then basified with NaOH and extracted with dichloromethane to recover the pseudoephedrine auxiliary.

Reaction Step Typical Yield Typical Diastereomeric Excess (d.e.)
Amide Formation>95%N/A
Alkylation70-90%>95%
Cleavage>90% (for both product and auxiliary)N/A

Table 1. Representative yields and diastereoselectivities for the asymmetric alkylation using a pseudoephedrine auxiliary.

Protocol 2: Asymmetric Aldol Reaction using an Evans' Oxazolidinone Auxiliary

Evans' oxazolidinones are a class of highly effective chiral auxiliaries derived from amino acids. They provide excellent stereocontrol in a variety of C-C bond-forming reactions, including aldol additions.[1]

Step 1: Acylation of the Oxazolidinone

  • To a solution of the chiral oxazolidinone (e.g., (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone, 1.0 eq) in anhydrous THF (10 mL/mmol) at -78 °C under an inert atmosphere, is added n-butyllithium (1.05 eq) dropwise.

  • After stirring for 15 minutes, the desired acyl chloride (1.1 eq) is added, and the reaction is allowed to warm to room temperature and stirred for 2-4 hours.

  • The reaction is quenched with a saturated aqueous solution of sodium bicarbonate and extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried, and concentrated. The crude N-acyl oxazolidinone is purified by chromatography.

Step 2: Diastereoselective Aldol Reaction

  • The N-acyl oxazolidinone (1.0 eq) is dissolved in anhydrous dichloromethane (10 mL/mmol) and cooled to -78 °C.

  • Dibutylboron triflate (1.1 eq) is added, followed by the dropwise addition of diisopropylethylamine (1.2 eq). The mixture is stirred for 30 minutes to form the boron enolate.

  • The aldehyde (1.2 eq) is added, and the reaction is stirred at -78 °C for 2 hours, then at 0 °C for 1 hour.

  • The reaction is quenched by the addition of a pH 7 phosphate buffer.

  • The mixture is extracted with dichloromethane, and the combined organic layers are washed, dried, and concentrated. The crude product is purified by flash chromatography.

Step 3: Auxiliary Removal

  • The aldol adduct (1.0 eq) is dissolved in a mixture of THF and water (4:1, 10 mL/mmol) at 0 °C.

  • Hydrogen peroxide (30% aqueous solution, 4.0 eq) and a saturated aqueous solution of lithium hydroxide (2.0 eq) are added.

  • The mixture is stirred at room temperature for 4-8 hours.

  • The reaction is quenched with an aqueous solution of sodium sulfite.

  • The product is extracted, and the chiral auxiliary can be recovered from the aqueous layer.

G Mechanism of Evans' Asymmetric Aldol Reaction N_Acyl_Oxazolidinone N-Acyl Oxazolidinone Boron_Enolate Z-Boron Enolate (Rigid Chelate) N_Acyl_Oxazolidinone->Boron_Enolate + Bu2BOTf, DIPEA Zimmerman_Traxler_TS Zimmerman-Traxler Transition State Boron_Enolate->Zimmerman_Traxler_TS Aldehyde Aldehyde Aldehyde->Zimmerman_Traxler_TS Aldol_Adduct Syn-Aldol Adduct (High d.e.) Zimmerman_Traxler_TS->Aldol_Adduct

Figure 2. Simplified mechanism of the Evans' asymmetric aldol reaction, highlighting the formation of a rigid boron enolate which leads to a highly ordered transition state.

Part 3: Future Perspectives and the Evaluation of Novel Chiral Auxiliaries

The development of new chiral auxiliaries is a continuous endeavor in the field of asymmetric synthesis. When evaluating a novel candidate such as this compound, a systematic approach is crucial.

  • Synthesis and Resolution: An efficient synthesis of the auxiliary in enantiomerically pure form is the first critical step.

  • Attachment and Cleavage: The auxiliary must be readily attached to the substrate and cleaved from the product under mild conditions that do not compromise the newly formed stereocenter.

  • Stereochemical Control: The auxiliary must impart a high degree of diastereoselectivity across a range of substrates and reaction types.

  • Recyclability: The ability to recover and reuse the auxiliary is essential for the economic and environmental sustainability of the process.

While this compound remains an underexplored molecule in the context of chiral auxiliaries, the principles and protocols outlined in this guide for established amino alcohol-based auxiliaries provide a comprehensive roadmap for its potential future investigation. We encourage the research community to explore the utility of this and other novel structures, with the hope of expanding the toolkit of synthetic chemists for the efficient and selective synthesis of chiral molecules.

References

  • Ager, D. J. (1999). 1,2-Amino Alcohols and Their Heterocyclic Derivatives as Chiral Auxiliaries in Asymmetric Synthesis. Chemical Reviews, 99(3), 835-875. [Link]

  • Davis, F. A., & Chen, B. C. (1992). Asymmetric hydroxylation of enolates with N-sulfonyloxaziridines. Chemical Reviews, 92(5), 919-934. [Link]

  • Gage, J. R., & Evans, D. A. (1990). Diastereoselective aldol condensation using a chiral oxazolidinone auxiliary: (2S*,3R)-3-hydroxy-3-phenyl-2-methylpropanoic acid. Organic Syntheses, 68, 83. [Link]

  • Myers, A. G., et al. (1997). Pseudoephedrine as a Practical Chiral Auxiliary for the Synthesis of Highly Enantiomerically Enriched Alcohols, Aldehydes, and Ketones. Journal of the American Chemical Society, 119(28), 6496-6511. [Link]

  • Pu, L. (1998). 1,1'-Binaphthyl-based chiral ligands in asymmetric synthesis. Chemical Reviews, 98(7), 2405-2494. [Link]

  • Trost, B. M. (1995). Asymmetric catalysis-an enabling science. Angewandte Chemie International Edition in English, 34(22), 259-281. [Link]

  • Wikipedia contributors. (2023). Chiral auxiliary. Wikipedia, The Free Encyclopedia. [Link]

  • Yadav, J. S., & Reddy, P. T. (2001). Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. Chirality, 13(10), 776-812. [Link]

Sources

Application Notes and Protocols: (2-Amino-5-methylphenyl)(phenyl)methanol in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unlocking the Potential of a Novel Chiral Amino Alcohol

(2-Amino-5-methylphenyl)(phenyl)methanol, a chiral amino alcohol, stands as a promising yet underexplored scaffold for asymmetric synthesis. Its structure, featuring a stereogenic carbinol center adjacent to an aniline moiety, suggests its potential utility as a chiral ligand or auxiliary. While specific applications of this particular molecule are not yet extensively documented in peer-reviewed literature, its classification within the broader family of chiral amino alcohols allows us to extrapolate potential applications and provide detailed, field-proven protocols as a starting point for investigation. This guide is intended for the research scientist poised to explore the catalytic capabilities of this intriguing molecule. The protocols herein are based on well-established methodologies for analogous chiral amino alcohols and are designed to be adapted and optimized for this specific compound.

Structural Features and Catalytic Potential

The catalytic efficacy of chiral amino alcohols in asymmetric synthesis stems from their ability to form stable chelate complexes with metal centers. The bifunctional nature of this compound, possessing both a Lewis basic amino group and a hydroxyl group, allows it to act as a bidentate ligand. This coordination creates a rigid and well-defined chiral environment around the metal's active site, thereby directing the stereochemical outcome of a reaction.

The key structural attributes of this compound include:

  • A Stereogenic Center: The secondary alcohol carbon provides the fundamental chirality.

  • Coordinating Groups: The amino and hydroxyl groups can coordinate to a metal center, forming a stable five-membered chelate ring.

  • Aromatic Scaffolds: The phenyl and tolyl groups provide steric bulk, which is crucial for creating a differentiated space for substrate approach, leading to high enantioselectivity. The electronic properties of these rings can also influence the reactivity of the catalytic complex.

A logical workflow for exploring the applications of this compound is outlined below.

workflow cluster_prep Ligand Preparation cluster_app Potential Asymmetric Reactions cluster_eval Evaluation Synthesis Synthesis & Resolution of This compound ATH Asymmetric Transfer Hydrogenation of Ketones Synthesis->ATH Use as Ligand Zn_add Enantioselective Alkylation of Aldehydes Synthesis->Zn_add Use as Ligand Analysis Yield & Enantiomeric Excess Determination (HPLC/GC) ATH->Analysis Zn_add->Analysis

Caption: Workflow for investigating the catalytic activity of this compound.

Application Profile I: Asymmetric Transfer Hydrogenation of Prochiral Ketones

Asymmetric transfer hydrogenation (ATH) is a powerful method for the synthesis of chiral secondary alcohols from prochiral ketones.[1] Ruthenium complexes bearing chiral amino alcohol ligands are highly effective catalysts for this transformation, typically using isopropanol as both the solvent and the hydrogen source.[2]

Plausible Catalytic Cycle

The proposed catalytic cycle involves the formation of a ruthenium hydride species, which then delivers a hydride to the ketone in an enantioselective manner, directed by the chiral ligand.

ATH_Cycle Ru_L [Ru]-L* Ru_H [Ru]-H Ru_L->Ru_H Isopropanol, Base Ketone R-CO-R' Ru_H->Ketone Hydride Transfer Alcohol R-CH(OH)-R' Ketone->Alcohol Product Release Alcohol->Ru_L Catalyst Regeneration Acetone Acetone Isopropanol Isopropanol Isopropanol->Acetone

Caption: A simplified catalytic cycle for asymmetric transfer hydrogenation.

Protocol: Asymmetric Transfer Hydrogenation of Acetophenone

This protocol is adapted from established procedures for ruthenium-catalyzed ATH reactions.[3]

Materials:

  • This compound (as the chiral ligand)

  • [Ru(p-cymene)Cl₂]₂

  • Acetophenone

  • Anhydrous Isopropanol (i-PrOH)

  • Potassium Hydroxide (KOH)

  • Anhydrous Toluene

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Catalyst Pre-formation: In a Schlenk flask under an argon atmosphere, dissolve [Ru(p-cymene)Cl₂]₂ (0.005 mmol) and the chiral amino alcohol ligand (0.011 mmol) in anhydrous toluene (5 mL). Stir the solution at 80°C for 20 minutes.

  • Reaction Setup: In a separate flask, dissolve acetophenone (1 mmol) in anhydrous i-PrOH (10 mL).

  • Initiation: To the ketone solution, add the pre-formed catalyst solution via cannula.

  • Base Addition: Add a 0.1 M solution of KOH in i-PrOH (0.5 mL, 0.05 mmol).

  • Reaction: Stir the reaction mixture at room temperature and monitor by TLC or GC.

  • Work-up: Upon completion, quench the reaction with water and extract with diethyl ether. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification and Analysis: Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient). Determine the enantiomeric excess of the resulting 1-phenylethanol by chiral HPLC or GC.

Illustrative Data Table (Based on Analogous Ligands)

The following table presents typical results that might be expected when using a successful chiral amino alcohol ligand in the ATH of various ketones.

EntryKetone SubstrateTime (h)Conversion (%)Yield (%)ee (%)
1Acetophenone12>999592 (R)
24'-Chloroacetophenone15>999390 (R)
3Propiophenone18989188 (R)
42-Acetylnaphthalene24958995 (R)

Note: The absolute configuration of the product will depend on the absolute configuration of the chiral ligand used.

Application Profile II: Enantioselective Addition of Diethylzinc to Aldehydes

The enantioselective addition of organozinc reagents to aldehydes is a fundamental C-C bond-forming reaction to produce chiral secondary alcohols. Chiral amino alcohols are highly effective catalysts for this transformation.[4][5]

Mechanistic Rationale

The chiral amino alcohol reacts with diethylzinc to form a chiral zinc-alkoxide complex. This complex then coordinates to the aldehyde, and the ethyl group is transferred to the aldehyde's carbonyl carbon in a highly stereocontrolled manner.

Zn_Addition Ligand Chiral Amino Alcohol (L) Complex [Zn(L)Et]₂ Dimer Ligand->Complex Reacts with Et2Zn Diethylzinc Et2Zn->Complex Adduct Chiral Alcohol Product Complex->Adduct Catalyzes addition to Aldehyde R-CHO Aldehyde->Adduct

Caption: Logical flow of the enantioselective addition of diethylzinc to an aldehyde.

Protocol: Enantioselective Ethylation of Benzaldehyde

This protocol is based on well-established methods for the amino alcohol-catalyzed addition of diethylzinc to aldehydes.[6]

Materials:

  • This compound (as the chiral ligand)

  • Diethylzinc (1.0 M solution in hexanes)

  • Benzaldehyde

  • Anhydrous Toluene

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Ligand Dissolution: In a flame-dried Schlenk flask under an argon atmosphere, dissolve the chiral amino alcohol ligand (0.02 mmol) in anhydrous toluene (2 mL).

  • Catalyst Formation: Add the diethylzinc solution (1.0 M in hexanes, 1.2 mmol) dropwise to the ligand solution at room temperature. Stir for 30 minutes.

  • Substrate Addition: Cool the mixture to 0°C and add freshly distilled benzaldehyde (1.0 mmol) dropwise.

  • Reaction: Stir the reaction at 0°C and monitor its progress by TLC or GC.

  • Work-up: Upon completion, quench the reaction by the slow addition of a saturated aqueous NH₄Cl solution at 0°C. Allow the mixture to warm to room temperature and extract the product with diethyl ether.

  • Purification and Analysis: Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate. Purify the crude product by flash column chromatography. Determine the enantiomeric excess of the resulting 1-phenyl-1-propanol by chiral HPLC or GC.

Illustrative Data Table (Based on Analogous Ligands)

This table shows representative results for the enantioselective ethylation of various aldehydes using a high-performing chiral amino alcohol ligand.

EntryAldehyde SubstrateTime (h)Conversion (%)Yield (%)ee (%)
1Benzaldehyde4>999897 (S)
24-Chlorobenzaldehyde4>999698 (S)
32-Naphthaldehyde6989596 (S)
4Cyclohexanecarboxaldehyde8959092 (S)

Conclusion and Future Outlook

This compound presents a valuable opportunity for the development of new asymmetric transformations. The protocols and conceptual frameworks provided in this guide serve as a robust starting point for researchers to investigate its potential as a chiral ligand. Optimization of reaction conditions, including the choice of metal precursor, base, solvent, and temperature, will be crucial in maximizing the catalytic efficiency and enantioselectivity of this novel amino alcohol. The exploration of its applications in other asymmetric reactions, such as aldol and Michael additions, could further broaden its utility in synthetic organic chemistry.

References

  • MDPI. Chiral β-Amino Alcohols as Ligands for the Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of N-Phosphinyl Ketimines. [Link]

  • PubMed. Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. [Link]

  • NIH. Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. [Link][5]

  • PolyU Electronic Theses. New enantioselective catalysts based on chiral amino alcohols. [Link][2]

  • RSC Publishing. Asymmetric transfer hydrogenation of ketones using amino alcohol and monotosylated diamine derivatives of indane. [Link]

  • CNR-IRIS. Development of New Chiral Amino Alcohol Ligand for the Asymmetric Transfer Hydrogenation of Ketones and Its Immobilization Onto. [Link][3]

  • PubMed. An amino alcohol ligand for highly enantioselective addition of organozinc reagents to aldehydes: serendipity rules. [Link][4]

  • Organic Chemistry Portal. An Amino Alcohol Ligand for Highly Enantioselecitve Addition of Organozinc Reagents to Aldehydes: Serendipity Rules. [Link][5]

  • MDPI. Carbohydrate-Based Chiral Ligands for the Enantioselective Addition of Diethylzinc to Aldehydes. [Link]

  • ACS Publications. Enantioselective addition of dialkylzincs to aldehydes promoted by chiral amino alcohols. Mechanism and nonlinear effect. [Link]

  • NIH. Novel Chiral Switching Ligands for Enantioselective Asymmetric Reductions of Prochiral Ketones. [Link][4]

  • NIH. Synthesis, resolution, and absolute configuration determination of a vicinal amino alcohol with axial chirality. Application to the synthesis of new box and pybox ligands. [Link][7]

Sources

The Strategic Utility of (2-Amino-5-methylphenyl)(phenyl)methanol in the Synthesis of Bioactive Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Identifying a Versatile Precursor for Medicinal Chemistry

In the landscape of pharmaceutical development, the identification of versatile and efficient building blocks is paramount to the rapid assembly of diverse chemical libraries and the ultimate discovery of novel therapeutic agents. (2-Amino-5-methylphenyl)(phenyl)methanol emerges as a key precursor, embodying a unique structural motif—a diaryl-methanol core appended with a nucleophilic aniline moiety. This arrangement provides a strategic entry point into the synthesis of privileged heterocyclic structures, which are scaffolds known to interact with a wide range of biological targets. This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the synthesis and utility of this valuable intermediate, with a focus on its application in the construction of quinazoline-based pharmaceutical intermediates.

Part 1: Synthesis of the Precursor: this compound

The synthesis of this compound is most effectively achieved through a two-step sequence commencing with the synthesis of the corresponding benzophenone, followed by its selective reduction. This approach ensures high yields and purity of the final product.

Mechanistic Rationale

The initial step involves the synthesis of 2-amino-5-methylbenzophenone. While several methods exist for the synthesis of 2-aminobenzophenones, a common route involves the reaction of an appropriate anthranilic acid derivative or a protected aniline. For the purpose of this protocol, we will consider the synthesis from commercially available starting materials, which often involves a Friedel-Crafts-type reaction or a reaction involving an organometallic reagent with a benzonitrile derivative[1]. The subsequent step is the selective reduction of the ketone functionality to a secondary alcohol. This is a critical step, as over-reduction or reaction with the amino group must be avoided. Sodium borohydride (NaBH₄) is an ideal reagent for this transformation due to its mild nature and high chemoselectivity for ketones in the presence of other functional groups like amines.

Experimental Protocol: Synthesis of this compound

This protocol outlines the reduction of commercially available 2-amino-5-methylbenzophenone.

Materials and Reagents:

Reagent/MaterialFormulaMolar Mass ( g/mol )QuantityMolar Equivalents
2-Amino-5-methylbenzophenoneC₁₄H₁₃NO211.2610.0 g1.0
Methanol (MeOH)CH₄O32.04200 mL-
Sodium Borohydride (NaBH₄)NaBH₄37.832.68 g1.5
Deionized WaterH₂O18.02As needed-
Dichloromethane (DCM)CH₂Cl₂84.93300 mL-
Anhydrous Magnesium SulfateMgSO₄120.37As needed-

Equipment:

  • 500 mL Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Dissolution: In a 500 mL round-bottom flask, dissolve 2-amino-5-methylbenzophenone (10.0 g) in methanol (200 mL) with magnetic stirring.

  • Cooling: Place the flask in an ice bath and cool the solution to 0-5 °C.

  • Reduction: While maintaining the temperature, add sodium borohydride (2.68 g) portion-wise over 30 minutes. Gas evolution may be observed.

  • Reaction Monitoring: Stir the reaction mixture at 0-5 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching: Carefully quench the reaction by the slow addition of deionized water (50 mL).

  • Solvent Removal: Remove the methanol under reduced pressure using a rotary evaporator.

  • Extraction: Transfer the aqueous residue to a separatory funnel and extract the product with dichloromethane (3 x 100 mL).

  • Washing and Drying: Combine the organic layers and wash with brine (2 x 50 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent in vacuo to yield the crude product.

  • Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to afford a crystalline solid.

Visualization of the Synthetic Workflow

cluster_start Starting Material cluster_process Synthetic Steps cluster_end Final Product start 2-Amino-5-methylbenzophenone dissolution Dissolve in Methanol start->dissolution 1. cooling Cool to 0-5 °C dissolution->cooling 2. reduction Add NaBH₄ cooling->reduction 3. stirring Stir at RT reduction->stirring 4. quench Quench with H₂O stirring->quench 5. extraction Extract with DCM quench->extraction 6. purification Recrystallize extraction->purification 7. end This compound purification->end 8.

Caption: Workflow for the synthesis of the precursor.

Part 2: Application in the Synthesis of 2,7-Disubstituted Quinazolines

The synthesized this compound is an excellent precursor for the construction of quinazolines, a class of heterocyclic compounds with a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The following protocol details an iron-catalyzed acceptorless dehydrogenative coupling reaction to synthesize a 7-methyl-2,4-diphenylquinazoline derivative.

Mechanistic Insights

This transformation proceeds via an "acceptorless dehydrogenative coupling" (ADC) mechanism[2][3]. The iron catalyst facilitates the initial oxidation of the secondary alcohol in the precursor to a ketone. This in-situ generated aminobenzophenone then undergoes condensation with a benzamide, followed by an intramolecular cyclization and subsequent dehydration/aromatization to yield the stable quinazoline ring system. The term "acceptorless" signifies that the reaction does not require an external sacrificial hydrogen acceptor; instead, hydrogen gas is evolved as a byproduct, making this a highly atom-economical and environmentally benign process[2].

Experimental Protocol: Iron-Catalyzed Synthesis of 7-Methyl-2,4-diphenylquinazoline

Materials and Reagents:

Reagent/MaterialFormulaMolar Mass ( g/mol )QuantityMolar Equivalents
This compoundC₁₄H₁₅NO213.282.13 g1.0
BenzamideC₇H₇NO121.141.45 g1.2
Iron(II) Chloride Tetrahydrate (FeCl₂·4H₂O)FeCl₂·4H₂O198.8199 mg0.05
1,10-PhenanthrolineC₁₂H₈N₂180.2190 mg0.05
Cesium Hydroxide Monohydrate (CsOH·H₂O)CsOH·H₂O167.933.36 g2.0
TolueneC₇H₈92.1450 mL-

Equipment:

  • 100 mL Schlenk tube

  • Magnetic stirrer with heating mantle

  • Condenser

  • Inert atmosphere setup (Nitrogen or Argon)

  • Standard laboratory glassware for workup and purification

Procedure:

  • Setup: To a 100 mL Schlenk tube equipped with a magnetic stir bar, add this compound (2.13 g), benzamide (1.45 g), FeCl₂·4H₂O (99 mg), 1,10-phenanthroline (90 mg), and CsOH·H₂O (3.36 g).

  • Inert Atmosphere: Evacuate and backfill the Schlenk tube with an inert gas (Nitrogen or Argon) three times.

  • Solvent Addition: Add anhydrous toluene (50 mL) via syringe.

  • Reaction: Heat the reaction mixture to 130 °C and stir for 24 hours.

  • Cooling and Filtration: After 24 hours, cool the reaction mixture to room temperature. Dilute with ethyl acetate (50 mL) and filter through a pad of Celite to remove inorganic salts.

  • Washing: Wash the filtrate with water (2 x 50 mL) and brine (50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel (eluting with a gradient of hexanes/ethyl acetate) to afford the pure 7-methyl-2,4-diphenylquinazoline.

Visualization of the Application Workflow

cluster_start Reactants cluster_catalyst Catalytic System cluster_process Reaction & Workup cluster_end Pharmaceutical Intermediate precursor This compound reaction Heat in Toluene (130 °C, 24h) precursor->reaction benzamide Benzamide benzamide->reaction catalyst FeCl₂·4H₂O 1,10-Phenanthroline CsOH·H₂O catalyst->reaction workup Aqueous Workup & Extraction reaction->workup 1. purification Column Chromatography workup->purification 2. end 7-Methyl-2,4-diphenylquinazoline purification->end 3.

Caption: Synthesis of a quinazoline intermediate.

Conclusion

This compound serves as a highly effective and versatile precursor for the synthesis of complex pharmaceutical intermediates. The protocols detailed herein provide a robust framework for both the synthesis of the precursor itself and its subsequent elaboration into the valuable quinazoline scaffold. The use of modern, atom-economical catalytic methods, such as the iron-catalyzed dehydrogenative coupling, underscores the potential for developing efficient and environmentally conscious synthetic routes in drug discovery and development. The strategic application of this precursor opens avenues for the creation of diverse libraries of bioactive molecules for further pharmacological evaluation.

References

  • Zhang, S.-Q., Cui, Y., Guo, B., Young, D. J., Xu, Z., & Li, H.-X. (2021). Efficient synthesis of quinazolines by the iron-catalyzed acceptorless dehydrogenative coupling of (2-aminophenyl)methanols and benzamides. Tetrahedron, 78, 131825. [Link]

  • Gogoi, P., et al. (2017). Iron-catalyzed cascade reaction of 2-aminobenzyl alcohols with benzylamines: synthesis of quinazolines by trapping of ammonia. Organic & Biomolecular Chemistry, 15(41), 8753-8760. [Link]

  • Chen, Z., et al. (2013). An efficient copper-catalyzed cascade reaction of (2-aminophenyl)methanols with aldehydes using the combination of cerium nitrate hexahydrate and ammonium chloride leads to a wide range of 2-substituted quinazolines in good yields. The Journal of Organic Chemistry, 78(21), 11342-11348. [Link]

  • Wang, C., Li, S., Liu, H., Jiang, Y., & Fu, H. (2010). A simple and efficient, ligand-free copper-catalyzed approach to quinazoline derivatives uses readily available substituted (2-bromophenyl)methylamines and amides as starting materials. The Journal of Organic Chemistry, 75(22), 7936-7938. [Link]

  • Kumar, A., & Sharma, S. (2023). Recent Advances in Metal-Catalyzed Approaches for the Synthesis of Quinazoline Derivatives. Molecules, 28(5), 2353. [Link]

  • Yu, J., et al. (2014). Synthesis of 2-aminobenzophenones from readily available 2-arylindoles in DMSO under O2 balloon atmosphere. Asian Journal of Organic & Medicinal Chemistry, 2(1), 22-26. [Link]

  • Wikipedia. (2023). 2-Amino-5-chlorobenzophenone. [Link]

  • Organic Syntheses. (1941). 2-AMINOBENZOPHENONE. Org. Synth. 1941, 21, 6. [Link]

Sources

Catalytic Applications of Metal Complexes with (2-Amino-5-methylphenyl)(phenyl)methanol Ligands: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth exploration of the catalytic applications of metal complexes featuring the chiral amino alcohol ligand, (2-Amino-5-methylphenyl)(phenyl)methanol. While specific, published catalytic data for this exact ligand is emerging, its structural similarity to a well-established class of chiral ligands allows for the confident extrapolation of its potential in several key asymmetric transformations. This document is intended for researchers, scientists, and drug development professionals, offering both a theoretical framework and practical, detailed protocols for leveraging this ligand in asymmetric catalysis.

The core utility of chiral amino alcohol ligands lies in their ability to form stable chelate complexes with metal centers. This coordination creates a rigid and well-defined chiral environment that can effectively control the stereochemical outcome of a reaction, leading to the preferential formation of one enantiomer of a product. The this compound ligand, with its stereogenic center and coordinating amino and hydroxyl groups, is an excellent candidate for inducing high levels of asymmetry in a variety of metal-catalyzed reactions.

This guide will focus on three primary, high-impact applications for which this class of ligands has shown exceptional promise:

  • Enantioselective Reduction of Prochiral Ketones: Formation of chiral alcohols via borane reduction using an in-situ generated oxazaborolidine catalyst (a Corey-Bakshi-Shibata or CBS reduction).

  • Asymmetric Transfer Hydrogenation of Ketones: Ruthenium-catalyzed reduction of ketones to chiral secondary alcohols using a hydrogen donor.

  • Enantioselective Addition of Organozincs to Aldehydes: Zinc-catalyzed carbon-carbon bond formation to produce chiral secondary alcohols.

Enantioselective Ketone Reduction via Oxazaborolidine Catalysis (CBS Reduction)

The Corey-Bakshi-Shibata (CBS) reduction is a powerful and widely used method for the enantioselective reduction of prochiral ketones to chiral secondary alcohols.[1] The catalyst is an oxazaborolidine, which can be generated in situ from a chiral amino alcohol, such as this compound, and a borane source.[2]

Mechanistic Rationale

The high enantioselectivity of the CBS reduction is attributed to the formation of a rigid catalyst-borane complex that coordinates to the ketone.[3] The ketone preferentially binds to the endocyclic boron of the oxazaborolidine from its more sterically accessible lone pair, orienting the larger substituent away from the chiral directing group on the catalyst. Hydride transfer from the coordinated borane then occurs to one face of the ketone, leading to the formation of the chiral alcohol with high enantiomeric excess.[3]

CBS_Mechanism Ligand (2-Amino-5-methylphenyl) (phenyl)methanol Catalyst Chiral Oxazaborolidine Catalyst Ligand->Catalyst + Borane (in situ formation) Borane BH3 Source (e.g., BH3·THF) Complex Catalyst-Borane-Ketone Complex Catalyst->Complex + Borane + Ketone Ketone Prochiral Ketone (R-CO-R') Complex->Catalyst Regenerates Catalyst Product Chiral Secondary Alcohol Complex->Product Hydride Transfer Product->Product Regenerated Catalyst Workup Acidic Workup ATH_Workflow cluster_prep Catalyst Preparation cluster_reaction Catalytic Cycle Ru_precatalyst [RuCl2(p-cymene)]2 Active_Catalyst Active Ru-Hydride Species Ru_precatalyst->Active_Catalyst + Ligand + Base + i-PrOH Ligand (2-Amino-5-methylphenyl) (phenyl)methanol Ligand->Active_Catalyst Ketone Prochiral Ketone Active_Catalyst->Ketone Coordination Chiral_Alcohol Chiral Alcohol Ketone->Chiral_Alcohol Hydride Transfer Chiral_Alcohol->Active_Catalyst Product Release & Catalyst Regeneration

Sources

Application Notes and Protocols for the Synthesis of Heterocyclic Compounds Using (2-Amino-5-methylphenyl)(phenyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of a Privileged Precursor

(2-Amino-5-methylphenyl)(phenyl)methanol, a readily accessible aryl amino alcohol, serves as a highly versatile and strategic starting material for the synthesis of a diverse array of nitrogen-containing heterocyclic compounds. Its intrinsic structural features—a primary aromatic amine, a secondary benzylic alcohol, and a substituted phenyl ring—provide multiple reaction sites for intramolecular and intermolecular cyclization reactions. This application note provides a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the utility of this precursor in the synthesis of quinolines, acridines, and benzodiazepines, three classes of heterocycles with profound significance in medicinal chemistry and materials science. We will delve into the underlying reaction mechanisms, provide detailed, field-proven experimental protocols, and present the data in a clear and accessible format.

The core strategy underpinning the use of this compound is a one-pot, two-step process initiated by the in situ oxidation of the benzylic alcohol to the corresponding 2-amino-5-methylbenzophenone. This transiently generated aminobenzophenone is a pivotal intermediate that can be channeled into various cyclization pathways to afford the target heterocycles. This approach obviates the need for the isolation of the often-sensitive aminobenzophenone, thereby enhancing the overall efficiency and atom economy of the synthetic sequence.

I. Synthesis of Quinolines via Catalytic Oxidative Annulation

The quinoline scaffold is a ubiquitous motif in a vast number of pharmaceuticals, including antimalarial, anticancer, and anti-inflammatory agents. The modified Friedländer annulation, which involves the condensation of a 2-aminoaryl carbonyl compound with a ketone or aldehyde, is a powerful tool for the construction of the quinoline ring system. By employing a catalytic system that facilitates the initial oxidation of this compound, we can achieve a one-pot synthesis of highly substituted quinolines.

Mechanistic Rationale: A Tale of Two Catalysts

The transformation of this compound to a quinoline derivative in the presence of a ketone proceeds through a cascade of reactions that can be efficiently catalyzed by transition metals such as Ruthenium or Cobalt.[1][2][3][4] The catalytic cycle commences with the oxidation of the secondary alcohol to a ketone. This is followed by an aldol-type condensation between the newly formed 2-aminobenzophenone and the enolate of the reaction partner ketone. The resulting adduct then undergoes intramolecular cyclization via nucleophilic attack of the aniline nitrogen onto the carbonyl group, and subsequent dehydration furnishes the aromatic quinoline ring.

G cluster_0 Step 1: In Situ Oxidation cluster_1 Step 2: Modified Friedländer Annulation A (2-Amino-5-methylphenyl) (phenyl)methanol B 2-Amino-5-methylbenzophenone (Intermediate) A->B [Catalyst] (e.g., Ru or Co complex) D Aldol Condensation Product B->D Base C Ketone (R1-CO-CH2-R2) C->D E Cyclized Intermediate D->E Intramolecular Cyclization F Substituted Quinoline E->F Dehydration

Caption: One-pot synthesis of quinolines from an aminoaryl alcohol.

Experimental Protocols

Protocol 1: Ruthenium-Catalyzed Oxidative Cyclization [1]

This protocol outlines a robust method for the synthesis of 2,4,7-trimethyl-2-phenylquinoline using this compound and acetone.

ParameterValue
Starting Material This compound
Reagent Acetone
Catalyst RuCl₂(PPh₃)₃
Base KOH
Solvent Dioxane
Temperature 80 °C
Time 1-15 h
Yield High

Procedure:

  • To a stirred solution of this compound (1 mmol) in dioxane (5 mL) in a sealed tube, add acetone (5 mmol), RuCl₂(PPh₃)₃ (0.02 mmol), and KOH (1 mmol).

  • Seal the tube and heat the reaction mixture at 80 °C for the specified time (monitor by TLC).

  • After completion of the reaction, cool the mixture to room temperature and dilute with water (20 mL).

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired quinoline derivative.

Protocol 2: Cobalt-Catalyzed Dehydrogenative Cyclization [2][3][4]

This environmentally benign protocol utilizes a readily available cobalt catalyst for the synthesis of quinolines.

ParameterValue
Starting Material This compound
Reagent Ketone (e.g., Acetophenone)
Catalyst Co(OAc)₂·4H₂O
Solvent Toluene
Temperature 120 °C
Time 24 h
Yield Up to 97%

Procedure:

  • In a sealed tube, combine this compound (0.5 mmol), the desired ketone (1.0 mmol), and Co(OAc)₂·4H₂O (10 mol%).

  • Add toluene (2 mL) as the solvent.

  • Seal the tube and heat the reaction mixture at 120 °C for 24 hours.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a short pad of silica gel.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography to yield the pure quinoline product.

II. Synthesis of Acridines: A Pathway via 2-Aminobenzophenone

Acridines are another class of nitrogen-containing heterocycles with significant applications as dyes, fluorescent probes, and anticancer agents. While a direct cyclization from this compound to an acridine is not straightforward, the in situ generated 2-amino-5-methylbenzophenone can serve as a key precursor. A common route to acridines involves the Bernthsen synthesis, which traditionally utilizes diphenylamines and carboxylic acids.[5][6] A modification of this approach can be envisioned starting from 2-aminobenzophenones.

Synthetic Strategy: From Aminobenzophenone to Acridine

The proposed pathway involves the initial formation of an N-aryl-2-aminobenzophenone intermediate, which can then undergo intramolecular cyclization to the acridine core. This can be achieved in a one-pot fashion.

G cluster_0 Step 1: In Situ Oxidation cluster_1 Step 2: N-Arylation and Cyclization A (2-Amino-5-methylphenyl) (phenyl)methanol B 2-Amino-5-methylbenzophenone A->B [Oxidant] D N-Aryl-2-aminobenzophenone (Intermediate) B->D Ullmann Condensation (Cu catalyst) C Aryl Halide (Ar-X) C->D E Acridine Derivative D->E Intramolecular Cyclization (Acid catalyst)

Caption: Proposed synthetic pathway for acridines.

Experimental Protocol: Two-Step Synthesis of Acridones (a precursor to Acridines)[7]

This protocol details the synthesis of an acridone, which can be subsequently reduced to the corresponding acridine.

Step 1: Ullmann Condensation to N-Phenylanthranilic Acid Derivative

ParameterValue
Starting Material 2-Amino-5-methylbenzophenone (from oxidation)
Reagent 2-Halobenzoic Acid
Catalyst Copper Powder
Base Anhydrous K₂CO₃
Solvent Amyl Alcohol
Temperature Reflux
Time 2-3 h
Yield 82-93%

Procedure:

  • A mixture of the 2-amino-5-methylbenzophenone (0.1 mole), 2-halobenzoic acid (0.11 mole), anhydrous potassium carbonate (0.1 mole), and copper powder (0.2 g) in amyl alcohol (150 mL) is heated to reflux for 2 hours.

  • After reflux, remove the excess solvent by steam distillation.

  • To the residual solution, add decolorizing carbon, boil for 15 minutes, and filter.

  • Acidify the filtrate with concentrated hydrochloric acid.

  • Cool the mixture and filter the precipitated N-aryl anthranilic acid derivative. Dry the product.

Step 2: Intramolecular Cyclization to Acridone

ParameterValue
Starting Material N-Aryl Anthranilic Acid Derivative
Reagent Concentrated H₂SO₄
Temperature 100 °C
Time 1 h
Yield High

Procedure:

  • Dissolve the N-aryl anthranilic acid derivative (4 g) in concentrated sulfuric acid (24 g) at a temperature not exceeding 40 °C.

  • Heat the solution at 100 °C for 1 hour.

  • Cool the reaction mixture and pour it onto a mixture of ice and water.

  • Add a solution of sodium carbonate to the suspension until it is neutral to Congo red paper.

  • Boil the mixture for 5 minutes.

  • Collect the solid acridone by filtration and wash thoroughly with water. Dry the product.

III. Synthesis of 1,4-Benzodiazepines: A Two-Step Approach

1,4-Benzodiazepines are a cornerstone of medicinal chemistry, with prominent members of this class exhibiting anxiolytic, anticonvulsant, and muscle relaxant properties. The synthesis of the 1,4-benzodiazepine core typically involves the condensation of a 2-aminobenzophenone with an amino acid or its derivative.[7][8][9]

Synthetic Pathway: From Amino Alcohol to Benzodiazepine

The synthesis of a 1,4-benzodiazepine from this compound is a two-step process. The first step, as previously discussed, is the oxidation of the starting material to 2-amino-5-methylbenzophenone. The second step is the cyclocondensation of this intermediate with a suitable glycine equivalent, such as glycine ethyl ester hydrochloride, to form the seven-membered diazepine ring.

G cluster_0 Step 1: Oxidation cluster_1 Step 2: Cyclocondensation A (2-Amino-5-methylphenyl) (phenyl)methanol B 2-Amino-5-methylbenzophenone A->B [Oxidant] D Schiff Base Intermediate B->D Pyridine C Glycine Ethyl Ester Hydrochloride C->D E 1,4-Benzodiazepine-2-one D->E Intramolecular Cyclization

Caption: Synthesis of 1,4-benzodiazepines from an aminoaryl alcohol.

Experimental Protocol: Synthesis of a 1,4-Benzodiazepin-2-one[8]

This protocol describes the synthesis of a 1,4-benzodiazepin-2-one derivative from a 2-aminobenzophenone.

ParameterValue
Starting Material 2-Amino-5-methylbenzophenone
Reagent Glycine ethyl ester hydrochloride
Solvent Pyridine
Temperature Reflux
Time 24 h
Yield Moderate to High

Procedure:

  • A mixture of 2-amino-5-methylbenzophenone (10 mmol) and glycine ethyl ester hydrochloride (12 mmol) in pyridine (50 mL) is heated at reflux for 24 hours.

  • After cooling, the solvent is removed under reduced pressure.

  • The residue is dissolved in a mixture of ethyl acetate and water.

  • The organic layer is separated, washed with dilute HCl, saturated NaHCO₃ solution, and brine.

  • The organic layer is dried over anhydrous Na₂SO₄ and concentrated.

  • The crude product is purified by recrystallization or column chromatography to afford the desired 1,4-benzodiazepin-2-one.

Conclusion: A Gateway to Heterocyclic Diversity

This compound has been demonstrated to be a valuable and versatile precursor for the synthesis of quinolines, acridines, and benzodiazepines. The key to its utility lies in the efficient in situ oxidation to the corresponding 2-aminobenzophenone, which then serves as a common intermediate for various cyclization strategies. The protocols outlined in this application note provide researchers with a practical guide to accessing these important heterocyclic scaffolds. The ability to generate molecular complexity from a single, readily available starting material underscores the power of strategic synthetic design in modern drug discovery and development.

References

  • Synthesis of diazepam[10] 1: 2-amino-5-chlorobenzophenone; 2: glycine ethyl ester; 3. ResearchGate. Available at: [Link]

  • Dehydrogenative Synthesis of Quinolines and Quinazolines via Ligand-Free Cobalt-Catalyzed Cyclization of 2-Aminoaryl Alcohols with Ketones or Nitriles. Organic Chemistry Portal. Available at: [Link]

  • Dehydrogenative Synthesis of Quinolines and Quinazolines via Ligand-Free Cobalt-Catalyzed Cyclization of 2-Aminoaryl Alcohols with Ketones or Nitriles. CoLab.
  • Synthesis of benzodiazepines. Google Patents.
  • Synthesis, Reactions and Medicinal Uses of Acridine. Pharmaguideline. Available at: [Link]

  • Dehydrogenative Synthesis of Quinolines and Quinazolines via Ligand-Free Cobalt-Catalyzed Cyclization of 2-Aminoaryl Alcohols with Ketones or Nitriles. ResearchGate. Available at: [Link]

  • Benzodiazepines; Diazepam. Slideshare. Available at: [Link]

  • Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. MDPI. Available at: [Link]

  • Dehydrogenative Synthesis of Quinolines and Quinazolines via Ligand-Free Cobalt-Catalyzed Cyclization of 2-Aminoaryl Alcohols with Ketones or Nitriles. PubMed. Available at: [Link]

  • The methods of synthesis of 2-aminobenzophenones — key precursors of 1,4-benzodiazepines. Prospects in Pharmaceutical Sciences. Available at: [Link]

  • Energy Efficient Synthesis of Various Pharmaceutically Important Benzodiazepin-2-ones Using Microwave Synthesizer. Acta Scientific. Available at: [Link]

  • Insertion of Benzene Rings into the Amide Bond: One-Step Synthesis of Acridines and Acridones from Aryl Amides. ACS Publications. Available at: [Link]

  • Bernthsen acridine synthesis. Grokipedia. Available at: [Link]

  • Diazepine synth options. Sciencemadness Discussion Board. Available at: [Link]

  • Study on the preparation of 2-amino-5-chloro-benzophenone an important intermediate for synthesis of sedative-hypnotic diazepam. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • Formation of Synthetically Versatile 2-Aminobenzophenones from Readily Accessed Acyl Hydrazides. PubMed Central. Available at: [Link]

  • Formation of Synthetically Versatile 2-Aminobenzophenones from Readily Accessed Acyl Hydrazides. ACS Omega. Available at: [Link]

  • The combinatorial synthesis and chemical and biological evaluation of a 1,4-benzodiazepine library. PNAS. Available at: [Link]

  • Bernthsen synthesis, antimicrobial activities and cytotoxicity of acridine derivatives. PubMed. Available at: [Link]

  • Ruthenium-Catalyzed Oxidative Cyclization of 2-Aminobenzyl Alcohol with Ketones: Modified Friedlaender Quinoline Synthesis. ResearchGate. Available at: [Link]

  • Bernthsen acridine synthesis. Wikipedia. Available at: [Link]

  • Structures of biologically active acridines (left) and acridones (right). ResearchGate. Available at: [Link]

  • Bernthsen Acridine Synthesis. Cambridge University Press. Available at: [Link]

  • The methods of synthesis of 2-aminobenzophenones — key precursors of 1,4-benzodiazepines. ResearchGate. Available at: [Link]

  • The methods of synthesis of 2-aminobenzophenones. Prospects in Pharmaceutical Sciences. Available at: [Link]

  • Ruthenium‐Catalyzed Oxidative Coupling and Cyclization Between 2‐Aminobenzyl Alcohol and Secondary Alcohols Leading to Quinolines. Sci-Hub. Available at: [Link]

  • Dehydrogenative Cyclization of 2-Aminobenzyl Alcohols with Ketones or Secondary Alcohols to Construct Quinolines. ACS Publications. Available at: [Link]

  • Efficient and selective aerobic oxidation of alcohols into aldehydes and ketones using ruthenium/TEMPO as the catalytic system. PubMed. Available at: [Link]

  • Acceptorless Dehydrogenative Cyclization of o-Aminobenzyl Alcohols with Ketones to Quinolines in Water Catalyzed by Water-Soluble Metal–Ligand Bifunctional Catalyst [Cp*(6,6′-(OH)2bpy)(H2O)][OTf]2. ACS Publications. Available at: [Link]

Sources

experimental procedure for the oxidation of (2-Amino-5-methylphenyl)(phenyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes and Protocols

Topic: Experimental Procedure for the Selective Oxidation of (2-Amino-5-methylphenyl)(phenyl)methanol

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Synthesis of 2-Amino-5-methylbenzophenone

The oxidation of secondary alcohols to ketones is a cornerstone transformation in organic synthesis. The target of this protocol, the conversion of this compound to (2-Amino-5-methylphenyl)(phenyl)methanone, is of significant interest to the pharmaceutical industry. The product belongs to the 2-aminobenzophenone class, a critical structural scaffold for a range of neurologically active medicines, most notably the benzodiazepines.[1][2][3] The primary challenge in this synthesis lies in the chemoselectivity of the oxidation. The chosen reagent must selectively oxidize the secondary benzylic alcohol without affecting the nucleophilic primary amino group present on the aromatic ring. This guide provides detailed, validated protocols for achieving this transformation with high efficiency and selectivity, grounded in established chemical principles.

Principle of the Method: Selecting a Chemoselective Oxidant

To ensure the integrity of the amino group, a mild oxidizing agent that shows high selectivity for benzylic alcohols is required.[4][5] Potent, non-selective oxidants like chromium-based reagents (e.g., Jones reagent) are unsuitable as they can lead to undesired side reactions with the amine.[6][7]

This application note details two robust and highly selective methods:

  • Manganese Dioxide (MnO₂) Oxidation: This is the primary recommended method. Activated MnO₂ is a mild, heterogeneous oxidant renowned for its exceptional selectivity in oxidizing allylic and benzylic alcohols.[5][8] The reaction occurs on the surface of the solid MnO₂, and under neutral, aprotic conditions, it does not affect amine functionalities, making it ideal for this substrate.[9]

  • Dess-Martin Periodinane (DMP) Oxidation: This serves as an excellent alternative protocol. DMP is a hypervalent iodine reagent that provides rapid and clean oxidation of primary and secondary alcohols to aldehydes and ketones, respectively, under very mild, neutral conditions at room temperature.[10][11][12] Its high chemoselectivity allows it to tolerate a wide array of sensitive functional groups, including amines.[10]

**Protocol 1: Selective Oxidation using Activated Manganese Dioxide (MnO₂) **

This protocol leverages the high selectivity of MnO₂ for benzylic alcohols, providing a clean conversion to the desired ketone.

Causality and Experimental Design:
  • Heterogeneous Reaction: The oxidation is a solid-liquid phase reaction occurring on the surface of the MnO₂ particles. Therefore, a large excess of highly activated MnO₂ is crucial to provide sufficient surface area and drive the reaction to completion.

  • Solvent Choice: A non-polar, aprotic solvent like Dichloromethane (DCM) or Chloroform is ideal. It readily dissolves the starting material while being inert to the oxidant and facilitating easy separation from the solid MnO₂ upon completion.

  • Monitoring: Thin-Layer Chromatography (TLC) is essential for monitoring the disappearance of the starting alcohol, which has a different polarity (Rf value) than the product ketone.

Materials and Reagents
Reagent/MaterialGradeSupplier (Example)Notes
This compound≥98%Sigma-AldrichStarting Material
Activated Manganese Dioxide (MnO₂)Precipitated, ActivatedAcros OrganicsMust be highly active. Use a fresh bottle or activate before use.
Dichloromethane (DCM), Anhydrous≥99.8%Fisher ScientificSolvent
Celite® 545N/AVWRFiltration Aid
Anhydrous Magnesium Sulfate (MgSO₄)Reagent GradeEMD MilliporeDrying Agent
TLC PlatesSilica Gel 60 F₂₅₄MerckFor reaction monitoring
Experimental Workflow Diagram

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification & Analysis A Dissolve Substrate in Anhydrous DCM B Add Activated MnO₂ (10 eq. by weight) A->B Under N₂ atmosphere C Stir Vigorously at Room Temperature B->C D Monitor by TLC (Target: 12-24 h) C->D Sample periodically E Filter through Celite® D->E Upon completion F Wash Celite® Pad with DCM E->F G Combine Filtrates F->G H Dry with MgSO₄ G->H I Concentrate in vacuo H->I J Purify via Column Chromatography I->J K Characterize Product (NMR, IR, MS) J->K

Caption: Workflow for MnO₂ oxidation of the substrate.

Step-by-Step Protocol
  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq., e.g., 1.00 g, 4.69 mmol).

  • Solvent Addition: Dissolve the starting material in anhydrous dichloromethane (DCM, approx. 20 mL per gram of substrate).

  • Addition of Oxidant: To the stirring solution, add activated manganese dioxide (10 eq. by weight, e.g., 10.0 g). The mixture will turn into a black slurry.

  • Reaction: Vigorously stir the slurry at room temperature. The reaction progress should be monitored by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate eluent). The starting alcohol spot should gradually be replaced by a new, less polar spot corresponding to the ketone product. The reaction is typically complete within 12-24 hours.

  • Work-up: Upon completion, set up a filtration apparatus using a Büchner funnel with a pad of Celite® (approx. 1-2 cm thick) over a piece of filter paper.

  • Filtration: Wet the Celite® pad with a small amount of DCM. Filter the reaction slurry through the pad to remove the MnO₂ and Celite®.

  • Washing: Wash the filter cake thoroughly with additional DCM (3 x 20 mL) to ensure all the product is recovered.

  • Drying and Concentration: Combine the filtrates, dry the organic solution over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

Protocol 2: Alternative Oxidation using Dess-Martin Periodinane (DMP)

This protocol is an excellent alternative, often providing higher yields and shorter reaction times under exceptionally mild conditions.

Causality and Experimental Design:
  • Stoichiometry: DMP is a stoichiometric reagent. A slight excess (1.1-1.2 equivalents) is used to ensure the complete conversion of the starting alcohol.[13]

  • Buffering: The reaction produces two equivalents of acetic acid as a byproduct.[11] While the amino group of the substrate may tolerate this, adding a mild non-nucleophilic base like sodium bicarbonate can be beneficial to buffer the reaction mixture and prevent any potential acid-catalyzed side reactions.

  • Quenching: The work-up involves quenching with an aqueous solution of sodium thiosulfate. This step reduces the excess DMP and the iodinane byproduct to water-soluble species, simplifying the subsequent purification.

Materials and Reagents
Reagent/MaterialGradeSupplier (Example)Notes
This compound≥98%Sigma-AldrichStarting Material
Dess-Martin Periodinane (DMP)≥97%TCI AmericaHandle with care; potentially explosive.[13]
Dichloromethane (DCM), Anhydrous≥99.8%Fisher ScientificSolvent
Sodium Bicarbonate (NaHCO₃)Reagent GradeJ.T. BakerOptional Buffer
Saturated aq. Sodium Thiosulfate (Na₂S₂O₃)N/APrepare in-houseQuenching Agent
Saturated aq. Sodium Bicarbonate (NaHCO₃)N/APrepare in-houseFor washing
Chemical Reaction Diagram

Caption: Oxidation of the starting alcohol to the target ketone.

Step-by-Step Protocol
  • Reaction Setup: To a round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq., e.g., 1.00 g, 4.69 mmol) and dissolve it in anhydrous DCM (approx. 20 mL per gram of substrate).

  • Addition of Oxidant: Add Dess-Martin Periodinane (1.2 eq., e.g., 2.38 g, 5.63 mmol) to the solution in one portion.

  • Reaction: Stir the mixture at room temperature. The reaction is typically rapid and can be complete in 1-3 hours. Monitor its progress by TLC.

  • Quenching: Once the starting material is consumed, dilute the reaction mixture with DCM (20 mL). Quench the reaction by adding a saturated aqueous solution of Na₂S₂O₃ (20 mL) and a saturated aqueous solution of NaHCO₃ (20 mL).

  • Extraction: Stir the biphasic mixture vigorously for 15-20 minutes until the organic layer becomes clear. Transfer the mixture to a separatory funnel and separate the layers.

  • Washing: Extract the aqueous layer with DCM (2 x 20 mL). Combine all organic layers and wash with saturated aqueous NaHCO₃ (1 x 20 mL) and then with brine (1 x 20 mL).

  • Drying and Concentration: Dry the organic phase over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure to obtain the crude ketone.

Purification and Characterization

Purification

The crude product obtained from either protocol can be purified by flash column chromatography on silica gel.[1][14][15]

  • Stationary Phase: Silica Gel (230-400 mesh).

  • Mobile Phase: A gradient of Ethyl Acetate in Hexane (e.g., starting from 5% Ethyl Acetate and gradually increasing to 20%) is typically effective.

  • Procedure: Dissolve the crude product in a minimal amount of DCM and adsorb it onto a small amount of silica gel. After drying, load this onto the column. Elute with the solvent system, collecting fractions and combining those containing the pure product as identified by TLC.

Characterization

The identity and purity of the final product, (2-Amino-5-methylphenyl)(phenyl)methanone, should be confirmed using standard analytical techniques.[16]

  • ¹H NMR: Expect the disappearance of the alcohol -OH proton signal and the benzylic CH -OH proton signal (typically a singlet around 5.8-6.0 ppm). The aromatic protons will remain, with potential slight shifts in their chemical environment.

  • ¹³C NMR: The carbon signal for the benzylic C H-OH (around 75-80 ppm) will disappear and be replaced by a ketone carbonyl signal (C =O) in the downfield region (typically >190 ppm).

  • Infrared (IR) Spectroscopy: The most significant change will be the disappearance of the broad O-H stretching band of the alcohol (around 3300-3400 cm⁻¹) and the appearance of a strong, sharp C=O stretching band for the ketone (around 1650-1680 cm⁻¹). The N-H stretching bands of the primary amine will remain visible (around 3350-3500 cm⁻¹).

  • Mass Spectrometry (MS): The molecular ion peak in the mass spectrum should correspond to the molecular weight of the product (C₁₄H₁₃NO, MW = 211.26 g/mol ).

Safety Precautions

  • All manipulations should be performed in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Dichloromethane is a volatile and potentially carcinogenic solvent; handle with care.

  • Dess-Martin Periodinane (DMP) is a potentially explosive compound, especially when impure or subjected to shock or heat.[13] Handle it with appropriate caution and store it correctly.

References

  • Sano, Y., Tanaka, T., & Hayashi, M. (2007). Oxidation of Secondary Benzylic Alcohols to Ketones by Activated Carbon–Molecular Oxygen System. Chemistry Letters, 36(11), 1322-1323. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of ketones by oxidation of alcohols. Retrieved from Organic Chemistry Portal. Available at: [Link]

  • Zhdankin, V. V., et al. (2018). Oxidation of benzylic alcohols to carbonyls using N-heterocyclic stabilized λ3-iodanes. Beilstein Journal of Organic Chemistry, 14, 2338–2343. Available at: [Link]

  • The Organic Chemistry Tutor. (2021). Manganese Dioxide (MnO2) Oxidation Mechanism. YouTube. Available at: [Link]

  • König, B., et al. (2015). Photochemical oxidation of benzylic primary and secondary alcohols utilizing air as the oxidant. Green Chemistry, 17(4), 2411-2416. Available at: [Link]

  • Wikipedia. (n.d.). Dess–Martin periodinane. Retrieved from Wikipedia. Available at: [Link]

  • Wikipedia. (n.d.). Swern oxidation. Retrieved from Wikipedia. Available at: [Link]

  • Google Patents. (1991). US5053543A - Synthesis of 2-aminobenzophenones.
  • Organic Syntheses. (n.d.). 1,2-Benziodoxol-3(1H)-one, 1,1,1-triacetoxy-1,1-dihydro-. Retrieved from Organic Syntheses. Available at: [Link]

  • Russo, N., et al. (2017). DFT insights into the oxygen-assisted selective oxidation of benzyl alcohol on manganese dioxide catalysts. Applied Catalysis A: General, 532, 125-134. Available at: [Link]

  • Wikipedia. (n.d.). Dess–Martin oxidation. Retrieved from Wikipedia. Available at: [Link]

  • ResearchGate. (n.d.). Solvent free oxidation of alcohols with manganese dioxide. Retrieved from ResearchGate. Available at: [Link]

  • Movassaghi, M., et al. (2019). Formation of Synthetically Versatile 2-Aminobenzophenones from Readily Accessed Acyl Hydrazides. ACS Omega, 4(26), 21876–21885. Available at: [Link]

  • Chemistry Steps. (n.d.). Swern Oxidation Mechanism. Retrieved from Chemistry Steps. Available at: [Link]

  • Movassaghi, M., et al. (2019). Formation of Synthetically Versatile 2-Aminobenzophenones from Readily Accessed Acyl Hydrazides. ACS Omega, 4(26), 21876–21885. Available at: [Link]

  • AUB ScholarWorks. (n.d.). Oxidations with manganese dioxide. Retrieved from AUB ScholarWorks. Available at: [Link]

  • Chem-Station. (2014). Swern Oxidation. Retrieved from Chem-Station. Available at: [Link]

  • Common Organic Chemistry. (n.d.). Manganese Dioxide. Retrieved from Common Organic Chemistry. Available at: [Link]

  • Organic Syntheses. (n.d.). 2-aminobenzophenone. Retrieved from Organic Syntheses. Available at: [Link]

  • Chemistry Stack Exchange. (2016). Synthesis of Diazepam with (2-amino-5-chlorophenyl)(phenyl)methanone. Available at: [Link]

  • Chemistry Steps. (n.d.). Dess-Martin periodinane (DMP) oxidation. Retrieved from Chemistry Steps. Available at: [Link]

  • Pearson. (n.d.). Oxidation of Alcohols Explained. Retrieved from Pearson. Available at: [Link]

  • Study Mind. (n.d.). Alcohol oxidation (A-Level Chemistry). Retrieved from Study Mind. Available at: [Link]

  • Chemguide. (n.d.). Oxidation of alcohols. Retrieved from Chemguide. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Dess-Martin Oxidation. Retrieved from Organic Chemistry Portal. Available at: [Link]

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Application Notes and Protocols: Derivatization of (2-Amino-5-methylphenyl)(phenyl)methanol for Biological Screening

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Therapeutic Potential of a Privileged Scaffold

The benzhydryl moiety is a well-established privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities, including antihistaminic, neuroactive, and anticancer properties.[1] The molecule (2-Amino-5-methylphenyl)(phenyl)methanol presents a unique starting point for the development of novel drug candidates. Its structure combines the diarylmethane framework with a reactive primary amino group and a secondary alcohol, offering multiple avenues for chemical modification. This strategic derivatization allows for the systematic exploration of the chemical space around this core structure, enabling the fine-tuning of physicochemical properties and biological activity.

This guide provides a comprehensive overview of the derivatization strategies for this compound and outlines a robust protocol for the subsequent biological screening of the synthesized compound library. The methodologies detailed herein are designed to be both efficient and versatile, empowering researchers in drug discovery to generate and evaluate novel molecular entities with therapeutic potential.

Derivatization Strategies: Expanding Molecular Diversity

The presence of both a nucleophilic amino group and a hydroxyl group on the this compound scaffold allows for a variety of derivatization reactions. The primary strategies focus on N-acylation, N-sulfonylation of the amino group, and O-alkylation of the hydroxyl group. These modifications are selected for their reliability, the commercial availability of a wide range of reactants, and their proven impact on the biological activity of small molecules.

Workflow for Derivatization

Derivatization_Workflow start Start: this compound N_Acylation N-Acylation (Amide Synthesis) start->N_Acylation N_Sulfonylation N-Sulfonylation (Sulfonamide Synthesis) start->N_Sulfonylation O_Alkylation O-Alkylation (Ether Synthesis) start->O_Alkylation Library Diverse Compound Library N_Acylation->Library N_Sulfonylation->Library O_Alkylation->Library

Caption: General workflow for the derivatization of this compound.

Protocols for Chemical Synthesis

The following protocols are provided as detailed, step-by-step methodologies for the synthesis of representative derivatives.

Protocol 1: N-Acylation of this compound

N-acylation is a fundamental transformation that introduces an amide functional group. Amides are prevalent in pharmaceuticals and can significantly influence a molecule's properties, such as its hydrogen bonding capacity and metabolic stability.[2]

Reaction Scheme:

Materials and Reagents:

  • This compound

  • Acyl chloride (e.g., acetyl chloride, benzoyl chloride)

  • Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous DCM.

  • Base Addition: Cool the solution to 0 °C using an ice bath and add triethylamine (1.2 eq) dropwise.

  • Acylating Agent Addition: Slowly add the desired acyl chloride (1.1 eq) to the stirred solution at 0 °C.

  • Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up:

    • Quench the reaction by adding water.

    • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure N-acylated derivative.

Expected Yields and Characterization:

DerivativeR-GroupTypical Yield (%)
1a -CH₃85-95
1b -Ph80-90

Characterization to be performed using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Protocol 2: N-Sulfonylation of this compound

The introduction of a sulfonamide group can significantly alter the acidity and solubility of a compound, often leading to enhanced biological activity.[3]

Reaction Scheme:

Materials and Reagents:

  • This compound

  • Sulfonyl chloride (e.g., benzenesulfonyl chloride, methanesulfonyl chloride)

  • Anhydrous pyridine or DCM

  • Triethylamine (if using DCM as solvent)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: Dissolve this compound (1.0 eq) in anhydrous pyridine at 0 °C in a round-bottom flask under an inert atmosphere.

  • Sulfonylating Agent Addition: Add the sulfonyl chloride (1.1 eq) portion-wise to the stirred solution.

  • Reaction Progression: Allow the reaction to stir at room temperature overnight. Monitor by TLC.

  • Work-up:

    • Pour the reaction mixture into ice-water.

    • If a precipitate forms, collect it by filtration. If not, extract the aqueous mixture with ethyl acetate.

    • Wash the organic layer (or the redissolved precipitate) with 1 M HCl (to remove pyridine), followed by saturated aqueous NaHCO₃ and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Expected Yields and Characterization:

DerivativeR-GroupTypical Yield (%)
2a -Ph75-85
2b -CH₃80-90

Characterization to be performed using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Protocol 3: O-Alkylation of this compound

Ether linkages are generally more stable to metabolic degradation than esters, making O-alkylation a valuable strategy for improving the pharmacokinetic profile of a drug candidate. A selective O-alkylation can be achieved by first protecting the more nucleophilic amino group.[4][5]

Reaction Scheme:

Materials and Reagents:

  • This compound

  • Protecting agent (e.g., Boc anhydride)

  • Alkylating agent (e.g., methyl iodide, benzyl bromide)

  • Base (e.g., sodium hydride (NaH), potassium carbonate (K₂CO₃))

  • Anhydrous solvent (e.g., THF, DMF)

  • Deprotecting agent (e.g., trifluoroacetic acid (TFA) for Boc group)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Silica gel for column chromatography

Procedure:

  • Protection of the Amino Group: React this compound with a suitable protecting group (e.g., Boc anhydride) following standard literature procedures.

  • O-Alkylation:

    • To a solution of the N-protected intermediate (1.0 eq) in anhydrous THF at 0 °C, add NaH (1.2 eq) portion-wise.

    • Stir the mixture for 30 minutes at 0 °C.

    • Add the alkylating agent (1.1 eq) and allow the reaction to warm to room temperature and stir overnight.

  • Work-up:

    • Carefully quench the reaction with saturated aqueous NH₄Cl solution.

    • Extract the product with ethyl acetate.

    • Wash the organic layer with water and brine, then dry over anhydrous MgSO₄, filter, and concentrate.

  • Deprotection: Remove the protecting group under appropriate conditions (e.g., TFA in DCM for a Boc group).

  • Purification: Purify the final product by flash column chromatography.

Expected Yields and Characterization:

DerivativeR-GroupTypical Yield (%) (over 3 steps)
3a -CH₃50-60
3b -Bn55-65

Characterization to be performed using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Biological Screening Cascade

A tiered approach to biological screening is recommended to efficiently identify promising compounds from the synthesized library. The initial high-throughput screening (HTS) will focus on broad cytotoxicity against a panel of cancer cell lines, followed by more specific antimicrobial and antiviral assays.

Workflow for Biological Screening

Screening_Workflow Library Compound Library HTS Primary HTS: Anticancer Cytotoxicity Assay (e.g., MTT Assay) Library->HTS Hit_ID Hit Identification HTS->Hit_ID Antimicrobial Secondary Screen: Antimicrobial Assays (MIC Determination) Dose_Response Dose-Response Studies (IC50/EC50 Determination) Antimicrobial->Dose_Response Antiviral Secondary Screen: Antiviral Assays (CPE Reduction Assay) Antiviral->Dose_Response Hit_ID->Antimicrobial Inactive in HTS Hit_ID->Antiviral Inactive in HTS Hit_ID->Dose_Response Active Compounds Lead_Opt Lead Optimization Dose_Response->Lead_Opt

Caption: A tiered workflow for the biological screening of the derivative library.

Protocol 4: In Vitro Anticancer Screening

Given the prevalence of the benzhydryl scaffold in anticancer agents, a primary screen for cytotoxicity against a panel of cancer cell lines is a logical starting point.[6][7]

Assay Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.[8]

Materials and Reagents:

  • Human cancer cell lines (e.g., MCF-7 (breast), A549 (lung), HCT116 (colon))

  • Appropriate cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Synthesized derivatives dissolved in DMSO.

  • MTT solution (5 mg/mL in PBS).

  • DMSO.

  • 96-well plates.

  • Microplate reader.

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a single high concentration (e.g., 10 µM) of each synthesized derivative for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • MTT Assay:

    • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Hit Identification: Compounds that exhibit significant inhibition of cell viability (e.g., >50%) will be selected for further dose-response studies to determine their IC₅₀ values.

Protocol 5: Antimicrobial Susceptibility Testing

The structural features of the synthesized derivatives, particularly the presence of aromatic rings and heteroatoms, suggest potential antimicrobial activity.[9][10][11]

Assay Principle: The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. Broth microdilution is a standard method for determining MIC values.[12][13][14]

Materials and Reagents:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Fungal strains (e.g., Candida albicans)

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi.

  • Synthesized derivatives dissolved in DMSO.

  • 96-well plates.

  • Standard antibiotics (e.g., Ciprofloxacin, Fluconazole).

Procedure:

  • Compound Dilution: Prepare a two-fold serial dilution of each compound in the appropriate broth in a 96-well plate.

  • Inoculation: Add a standardized inoculum of the microorganism to each well.

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for fungi.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth is observed.

Protocol 6: Antiviral Activity Screening

The diverse biological activities of benzhydryl and N-heterocyclic compounds also extend to antiviral effects.[15][16][17]

Assay Principle: The cytopathic effect (CPE) reduction assay is a common method for screening antiviral compounds. It measures the ability of a compound to protect host cells from destruction by a virus.[18][19]

Materials and Reagents:

  • A susceptible host cell line (e.g., Vero cells).

  • A specific virus (e.g., Influenza virus, Herpes Simplex Virus).

  • Cell culture medium with reduced serum (e.g., 2% FBS).

  • Synthesized derivatives dissolved in DMSO.

  • A known antiviral drug as a positive control (e.g., Oseltamivir for Influenza).

  • Cell viability reagent (e.g., Neutral Red or MTT).

  • 96-well plates.

Procedure:

  • Cell Seeding: Seed host cells in 96-well plates and grow to confluency.

  • Infection and Treatment:

    • Remove the growth medium and infect the cells with the virus at a predetermined multiplicity of infection (MOI).

    • Simultaneously, add serial dilutions of the test compounds to the wells.

    • Include virus-infected but untreated controls and uninfected, untreated cell controls.

  • Incubation: Incubate the plates until the virus control wells show significant CPE (typically 2-4 days).

  • CPE Measurement: Quantify cell viability using a suitable method (e.g., Neutral Red staining followed by absorbance measurement).

  • Data Analysis: Calculate the percentage of CPE inhibition for each compound concentration. Compounds showing significant protection will be further evaluated to determine their EC₅₀ (50% effective concentration) and CC₅₀ (50% cytotoxic concentration) to calculate the selectivity index (SI = CC₅₀/EC₅₀).

Conclusion

The strategic derivatization of this compound offers a promising avenue for the discovery of novel therapeutic agents. The protocols outlined in this application note provide a robust framework for the synthesis of a diverse chemical library and its subsequent biological evaluation. By systematically exploring the chemical space around this privileged scaffold, researchers can identify lead compounds with potent and selective activity in areas of significant unmet medical need, such as oncology and infectious diseases.

References

  • Antiviral assay -Antimicrobial assay -Microbiology-BIO-PROTOCOL. (n.d.). BIO-PROTOCOL. Retrieved January 17, 2026, from [Link]

  • OIE (World Organisation for Animal Health). (2012). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. OIE Terrestrial Manual 2012.
  • In Vitro Antiviral Screening assay Against Viruses of Pandemic Potential. (2025, August 3). Protocols.io. Retrieved January 17, 2026, from [Link]

  • Spencer, J. A. (Ed.). (2004). Antimicrobial Susceptibility Testing Protocols. Taylor & Francis.
  • Kinchington, D., & Schinazi, R. F. (Eds.). (2000). Antiviral Methods and Protocols. Humana Press.
  • Tai, C.-J., Li, C.-L., Tai, C.-J., Wang, C.-K., & Lin, L.-T. (2022, July 31). Early Viral Entry Assays to identify and evaluate Antiviral Compounds | Protocol Preview. YouTube. Retrieved January 17, 2026, from [Link]

  • Antimicrobial Susceptibility Testing Protocols. (n.d.). NHBS Academic & Professional Books. Retrieved January 17, 2026, from [Link]

  • FAO. (n.d.). METHODOLOGIES FOR ANTIMICROBIAL SUSCEPTIBILITY TESTING. Retrieved January 17, 2026, from [Link]

  • Antimicrobial Susceptibility Testing Protocols. (n.d.). NHBS Academic & Professional Books. Retrieved January 17, 2026, from [Link]

  • Kluwe, L. (2022, July 7). Anticancer Drugs Specificity Assessment (in vitro) | Protocol Preview. YouTube. Retrieved January 17, 2026, from [Link]

  • Siddiqui, S. (2017). IN-VITRO METHODS OF SCREENING OF ANTI-CANCER AGENT. World journal of Pharmacy and pharmaceutical sciences.
  • Benzhydryl Amines: Synthesis and Their Biological Perspective. (n.d.). PMC - PubMed Central. Retrieved January 17, 2026, from [Link]

  • Guideline for anticancer assays in cells. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Synthesis and Broad-Spectrum Antiviral Activity of Some Novel Benzo-Heterocyclic Amine Compounds. (n.d.). PMC - NIH. Retrieved January 17, 2026, from [Link]

  • Synthesis, Computational, and Anticancer In Vitro Investigations of Aminobenzylnaphthols Derived from 2-Naphtol, Benzaldehydes, and α-Aminoacids via the Betti Reaction. (2023, October 23). PubMed. Retrieved January 17, 2026, from [Link]

  • Synthesis and study of antiviral and anti-radical properties of aminophenol derivatives. (2008, April 1). PubMed. Retrieved January 17, 2026, from [Link]

  • Synthesis and In Vitro Antimicrobial SAR of Benzyl and Phenyl Guanidine and Aminoguanidine Hydrazone Derivatives. (2022, December 20). PubMed. Retrieved January 17, 2026, from [Link]

  • Aminonbenzthiazole derivatives as potent anticancer agents (Compound 23-35). (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Formation of Synthetically Versatile 2-Aminobenzophenones from Readily Accessed Acyl Hydrazides. (2019, December 17). ACS Omega. Retrieved January 17, 2026, from [Link]

  • Synthesis, Computational, and Anticancer In Vitro Investigations of Aminobenzylnaphthols Derived from 2-Naphtol, Benzaldehydes, and α-Aminoacids via the Betti Reaction. (n.d.). MDPI. Retrieved January 17, 2026, from [Link]

  • N-acetylation of 2-aminobenzothiazoles with Acetic Acid for Evaluation of Antifungal Activity and In Silico Analysis. (n.d.). Institute for Research and Community Services Universitas Muhammadiyah Palangkaraya. Retrieved January 17, 2026, from [Link]

  • Synthesis, characterization and antimicrobial activity of 4-aminobenzenesulphonamide derivative by using phenylhydrazine. (n.d.). International Journal of Pharmacy and Pharmaceutical Science. Retrieved January 17, 2026, from [Link]

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Troubleshooting & Optimization

purification of crude (2-Amino-5-methylphenyl)(phenyl)methanol by column chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the chromatographic purification of (2-Amino-5-methylphenyl)(phenyl)methanol. This document provides practical, in-depth troubleshooting advice and answers to frequently encountered questions during the purification process. The guidance herein is structured to address specific experimental challenges, explaining the underlying chemical principles to empower researchers in drug development and organic synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the column chromatography of this compound. The unique structure of this molecule, containing both a basic amino group and a polar hydroxyl group on a largely non-polar backbone, presents specific purification challenges.

Question 1: My compound is streaking badly and eluting very slowly, or not at all. What is causing this and how can I fix it?

Answer:

This is the most common issue when purifying aromatic amines on silica gel. The problem stems from a strong, often irreversible, interaction between the basic lone pair of electrons on the nitrogen atom and the acidic silanol groups (Si-OH) on the surface of the silica gel stationary phase.[1][2] This strong binding leads to poor mobility, resulting in significant tailing or "streaking" of the compound down the column.

Root Cause Analysis:

  • Acid-Base Interaction: Silica gel is weakly acidic. The basic amino group of your compound is protonated by the surface silanol groups, causing it to adsorb very strongly to the stationary phase.[1]

  • Overloading: Applying too much crude material to the column can saturate the stationary phase, exacerbating streaking.[2]

Solutions & Optimizations:

  • Incorporate a Basic Modifier: The most effective solution is to neutralize the acidic sites on the silica gel by adding a small amount of a basic modifier to your eluent.[3]

    • Triethylamine (Et₃N): Add 0.5-2% triethylamine to your mobile phase. The triethylamine is a stronger base and will preferentially interact with the acidic silanol groups, effectively "capping" them and allowing your less basic analyte to elute symmetrically.

    • Ammonium Hydroxide (NH₄OH): For more polar solvent systems (e.g., Dichloromethane/Methanol), a common mobile phase is DCM:MeOH:NH₄OH in a ratio like 90:9:1.[3]

  • Switch to a Different Stationary Phase: If basic modifiers are incompatible with your compound or downstream applications, consider an alternative stationary phase.

    • Neutral Alumina: Alumina is a good alternative to silica and is available in acidic, neutral, and basic grades. Neutral or basic alumina will not have the strong acidic sites that cause issues with amines.[4]

    • Deactivated Silica Gel: You can "deactivate" silica gel by pre-treating it. This can be done by washing the silica with a dilute solution of triethylamine in a non-polar solvent, followed by washing with the pure non-polar solvent to remove the excess base before packing the column.[3]

Question 2: I am getting poor separation between my product and an impurity. How can I improve the resolution?

Answer:

Poor separation, or co-elution, occurs when two or more compounds travel through the column at very similar rates.[5][6] Achieving good resolution depends critically on optimizing the mobile phase composition and other chromatographic parameters.

Root Cause Analysis:

  • Suboptimal Solvent System: The polarity of your mobile phase may not be ideal to differentiate between the polarities of your product and the impurity.

  • Improper Column Packing: A poorly packed column with channels or cracks will lead to uneven flow and broad, overlapping bands.

  • Column Overloading: As mentioned before, too much sample reduces the available surface area for interactions, leading to poor separation.[6]

Solutions & Optimizations:

  • Systematic TLC Analysis: Before running a column, always optimize the separation on a Thin Layer Chromatography (TLC) plate. The goal is to find a solvent system where your desired compound has a Retention Factor (Rf) between 0.25 and 0.35.[7][8] This Rf value generally provides the best balance for effective separation on a column.[8]

  • Employ a Solvent Gradient: Instead of running the entire column with a single solvent mixture (isocratic elution), start with a lower polarity mobile phase to elute non-polar impurities, and then gradually increase the polarity to elute your product.[9] This technique sharpens bands and can significantly improve the resolution of closely eluting compounds.

  • Adjust the Mobile Phase Composition:

    • If spots are too close, try a less polar solvent system to increase the interaction with the silica and magnify the separation.

    • Experiment with different solvent combinations. For example, if a Hexane/Ethyl Acetate system fails, a Dichloromethane/Methanol or a Toluene/Ethyl Acetate system might provide different selectivity due to different solvent-analyte interactions.[10][11]

  • Use a Longer, Narrower Column: Increasing the column length provides more theoretical plates for the separation to occur, often improving resolution. A narrower column can also help maintain sharp bands.

Question 3: My separation is poor, and the bands are running unevenly. Is my sample loading technique the problem?

Answer:

Absolutely. Proper sample loading is critical for achieving sharp, horizontal bands and good separation.[12] If the initial band of the sample is too wide or uneven, the separation will be compromised from the start.

Root Cause Analysis:

  • Sample Dissolved in Too Much Solvent: Using an excessive volume of solvent to dissolve the sample creates a very wide initial band.

  • Sample Dissolved in a Solvent That is Too Strong (Polar): If the sample is loaded in a solvent significantly more polar than the mobile phase, it will spread out at the top of the column and move down in a diffuse, uneven manner before it has a chance to equilibrate.[13]

  • Disturbing the Silica Bed: Carelessly adding the sample or the initial eluent can disturb the flat surface of the silica, leading to channeling and crooked bands.[12]

Solutions & Optimizations:

  • Minimize Loading Solvent Volume: Always dissolve your crude product in the absolute minimum amount of solvent required for complete dissolution (e.g., 5-10 drops).[12]

  • Use the "Dry Loading" Technique: This is often the superior method, especially for compounds that are not highly soluble in the mobile phase.

    • Dissolve your crude product in a suitable solvent (e.g., DCM or methanol).

    • Add a small amount of silica gel (or celite) to this solution, approximately 2-3 times the weight of your crude product.

    • Carefully evaporate the solvent under reduced pressure until you have a dry, free-flowing powder.

    • Gently and evenly pour this powder onto the top of your packed column.[12]

    • Carefully add a thin layer of sand on top to protect the surface before adding the eluent.[12]

Visualization of Troubleshooting & Workflow

The following diagrams illustrate the decision-making process for troubleshooting common column chromatography issues and the fundamental workflow.

G start Poor Separation Observed streaking Is the product streaking or tailing? start->streaking Check Peak Shape coelution Are product and impurity co-eluting? start->coelution Check Fraction Purity (TLC) streaking->coelution No add_base Add 1% Triethylamine to Mobile Phase streaking->add_base Yes change_sp Switch to Neutral Alumina or Deactivated Silica streaking->change_sp If Base is Incompatible optimize_mp Optimize Mobile Phase using TLC (Rf 0.25-0.35) coelution->optimize_mp Yes add_base->optimize_mp use_gradient Use a Gradient Elution optimize_mp->use_gradient change_column Use a Longer/Narrower Column use_gradient->change_column

Caption: Troubleshooting workflow for column chromatography purification.

G cluster_0 Initial State cluster_1 Separation in Progress cluster_2 Fraction Collection col Solvent Reservoir Crude Sample Band (Product + Impurities) Stationary Phase (Silica Gel) Elution a0 Crude Mixture a1 Impurity 1 (less polar) a0->a1 Elution Starts b1 Product (medium polar) a2 Fraction 1 (Impurity 1) a1->a2 c1 Impurity 2 (more polar) b2 Fraction 2 (Pure Product) b1->b2 c2 Fraction 3 (Impurity 2) c1->c2

Caption: Visualization of the chromatographic separation process.

Recommended Purification Protocol

This protocol provides a robust starting point for the purification of gram-scale quantities of crude this compound.

Part 1: Determination of Optimal Eluent via TLC
  • Prepare Stock Solution: Dissolve a small amount of the crude material in a suitable solvent like dichloromethane (DCM) or ethyl acetate.

  • Test Solvent Systems: Spot the stock solution on several TLC plates. Develop each plate in a different solvent system. Good starting systems to test are mixtures of a non-polar solvent and a polar solvent.[10]

    • Hexane : Ethyl Acetate (e.g., 9:1, 4:1, 2:1)

    • DCM : Methanol (e.g., 99:1, 95:5)

  • Add Modifier: Prepare identical test systems but add ~1% triethylamine (Et₃N) to each to see if it improves spot shape and reduces tailing.

  • Select Eluent: Identify the solvent system that places the desired product spot at an Rf value of approximately 0.25-0.35 and provides the best separation from visible impurities.[8] This will be your starting mobile phase for the column.

ParameterRecommended Value/SystemRationale
Stationary Phase Silica Gel, 60 Å, 230-400 meshStandard, cost-effective choice for most separations.[14]
Mobile Phase (Eluent) Hexane/Ethyl Acetate + 1% Et₃NA versatile, common solvent system. The Et₃N is critical to prevent streaking of the amine.[1]
Target Rf 0.25 - 0.35Provides optimal residence time on the column for effective separation.[8]
Sample Loading Dry LoadingMinimizes band broadening and is ideal for samples with moderate solubility.[12]
Part 2: Column Packing and Sample Purification
  • Column Preparation: Secure a glass column of appropriate size vertically. Add a small plug of cotton or glass wool to the bottom.[15] Add a thin layer of sand.

  • Slurry Packing:

    • In a beaker, mix the required amount of silica gel (typically 30-50x the weight of your crude sample) with your starting, low-polarity eluent to form a smooth slurry.

    • Pour the slurry into the column. Use additional eluent to rinse all silica into the column.

    • Continuously tap the side of the column gently to ensure even packing and remove any air bubbles.[12]

    • Open the stopcock to drain some solvent, allowing the silica to settle into a stable bed. Never let the solvent level drop below the top of the silica bed.[12]

  • Sample Loading (Dry Method):

    • Dissolve your crude product (e.g., 1 gram) in a minimal amount of DCM. Add ~3 grams of silica gel.

    • Evaporate the solvent completely using a rotary evaporator to obtain a dry, free-flowing powder.

    • Carefully add this powder to the top of the packed column, creating a thin, even layer.

    • Gently add a protective layer of sand (0.5 cm) over the sample layer.[12]

  • Elution and Fraction Collection:

    • Carefully add the mobile phase to the column, ensuring not to disturb the top layer of sand.[12]

    • Pressurize the column with gentle air pressure (flash chromatography) to achieve a steady flow rate.[16]

    • Begin collecting fractions in test tubes.

    • If using a gradient, start with a low polarity eluent (e.g., 95:5 Hexane:EtOAc) and gradually increase the polarity (e.g., to 80:20, 70:30) to elute your compound.[9]

  • Analysis:

    • Monitor the collected fractions by TLC to identify which ones contain the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

References

  • ChemistryViews. (2012, August 7). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from [Link]

  • Crawford Scientific. (n.d.). HPLC Troubleshooting. Retrieved from [Link]

  • Professor Dave Explains. (2023, March 10). Performing Column Chromatography. YouTube. Retrieved from [Link]

  • ResearchGate. (n.d.). Selectivity evaluation of phenyl based stationary phases for the analysis of amino acid diastereomers by liquid chromatography coupled with mass spectrometry. Request PDF. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography. PMC. Retrieved from [Link]

  • CR Subscription Agency. (n.d.). Thin Layer Chromatography of Amino Acids. Retrieved from [Link]

  • National Institutes of Health. (n.d.). (2-Methylphenyl)(phenyl)methanol. PMC. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Analytical method development and dermal absorption of 2-amino-5-nitrophenol (2A5NP), a hair dye ingredient under oxidative condition. PMC. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of the TLC Separation of Seven Amino Acids. Retrieved from [Link]

  • Waters Corporation. (n.d.). HPLC Separation Modes - Stationary Phase in HPLC. Retrieved from [Link]

  • ResearchGate. (n.d.). Preparation of 2-amino-5-methylphenol derivatives detected by GCMS and its Antibacterial activity. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2022, December 27). Column Chromatography (Animation). YouTube. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column. Retrieved from [Link]

  • Axion Labs. (2023, July 5). Co-Elution: How to Detect and Fix Overlapping Peaks. YouTube. Retrieved from [Link]

  • Hindawi. (2023, April 12). Separation of Amino Acids, Dyes, and Pigments Using Novel Pressurized Circular TLC Assembly for Secure Medical Imaging Applications. Retrieved from [Link]

  • ResearchGate. (n.d.). Hplc enantiomeric separation of aromatic amines using crown ether tetracarboxylic acid. Retrieved from [Link]

  • Meritnation. (2011, September 12). Column Chromatography - Learning about how a column is constructed. YouTube. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of Benzenemethanol, 4-amino-.alpha.-(4-amino-3-methylphenyl)-.alpha.-(2-chlorophenyl)-3-methyl- on Newcrom R1 HPLC column. Retrieved from [Link]

  • Chemistry For Everyone. (2024, January 16). How To Choose Solvent System For Column Chromatography?. YouTube. Retrieved from [Link]

  • University of Guelph. (n.d.). Separation and Detection of Amino Acids – BIOC2580: Introduction to Biochemistry*. Retrieved from [Link]

  • Biovanix Chromatography. (n.d.). Quick Troubleshooting Guide For HPLC Column Usage. Retrieved from [Link]

  • Labtech. (n.d.). A Complete Guide to Mobile Phase and Stationary Phase in HPLC. Retrieved from [Link]

  • Reddit. (2019, March 14). What causes streaking in silica gel column chromatography?. r/chemhelp. Retrieved from [Link]

  • University of York, Department of Chemistry. (n.d.). Determining a solvent system. Retrieved from [Link]

  • University of Colorado Boulder, Department of Chemistry. (n.d.). Column Chromatography. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis, Characterization, and Crystal Structure of 2-Amino-5-oxo-4-phenyl-4,5-dihydropyrano[3,2-c]chromene-3-carbonitrile. Retrieved from [Link]

  • Khan Academy. (n.d.). Column chromatography. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). TLC of aminoacids and short peptides. Retrieved from [Link]

  • ChemBAM. (n.d.). TLC troubleshooting. Retrieved from [Link]

  • ChemistryViews. (2012, July 3). Tips and Tricks for the Lab: Column Choices. Retrieved from [Link]

  • Reddit. (2023, July 13). Co-elution during column. r/OrganicChemistry. Retrieved from [Link]

  • Agilent. (2011, February 8). HPLC Separation Fundamentals. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. Retrieved from [Link]

  • University of Calgary, Department of Chemistry. (n.d.). Column chromatography. Retrieved from [Link]

  • Reddit. (2023, November 17). Column chromatography issue. r/Chempros. Retrieved from [Link]

  • ChemSynthesis. (n.d.). (2-fluoro-5-methylphenyl)methanol. Retrieved from [Link]

Sources

overcoming challenges in the synthesis of (2-Amino-5-methylphenyl)(phenyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the synthesis of (2-Amino-5-methylphenyl)(phenyl)methanol. This resource is designed for researchers, chemists, and drug development professionals actively engaged in the synthesis of this and structurally related benzhydrols. These compounds are valuable intermediates in the synthesis of various pharmaceuticals.[1] This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and a detailed experimental protocol to help you navigate the common challenges encountered during its synthesis.

I. Troubleshooting Guide

The synthesis of this compound, often achieved via a Grignard reaction with a substituted benzophenone or benzonitrile precursor, or by reduction of the corresponding ketone, can present several challenges. This section addresses the most common issues in a structured, problem-solution format.

Issue ID Problem Observed Potential Root Cause(s) Suggested Corrective Actions & Explanations
G-01 Low or No Product Yield 1. Inactive Grignard Reagent: The Grignard reagent (e.g., phenylmagnesium bromide) is highly sensitive to moisture and air.[2][3] Contamination with water will quench the reagent. 2. Poor Quality Starting Materials: Impurities in the starting materials (e.g., (2-Amino-5-methylphenyl)(phenyl)methanone) can interfere with the reaction. 3. Incorrect Reaction Temperature: The Grignard reaction is exothermic. If the temperature is too high, side reactions can occur.[2] If too low, the reaction may not proceed at a reasonable rate.1. Ensure Anhydrous Conditions: All glassware must be rigorously dried (oven-drying is recommended). Use anhydrous solvents (e.g., diethyl ether, THF).[2] Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). 2. Purify Starting Materials: Recrystallize or distill starting materials if their purity is questionable. 3. Optimize Temperature Control: Add the Grignard reagent or the electrophile dropwise to maintain a gentle reflux.[2] Use an ice bath to control the initial exothermic reaction.
G-02 Formation of Biphenyl Side Product Wurtz-type Coupling: The Grignard reagent can react with unreacted aryl halide (e.g., bromobenzene) to form a biphenyl dimer.[2] This is favored by high concentrations of the aryl halide and elevated temperatures.[2]Slow Addition of Aryl Halide: Add the aryl halide solution slowly and dropwise to the magnesium turnings during the formation of the Grignard reagent.[4] This ensures that the concentration of the aryl halide remains low, minimizing the coupling side reaction.
R-01 Incomplete Reduction of Ketone 1. Insufficient Reducing Agent: The molar ratio of the reducing agent (e.g., NaBH₄) to the ketone is too low. 2. Decomposition of Reducing Agent: Sodium borohydride can decompose in acidic or neutral aqueous solutions.1. Increase Molar Excess of Reducing Agent: Use a larger excess of the reducing agent (e.g., 1.5-2 equivalents). 2. Control pH: Perform the reduction in an appropriate solvent (e.g., methanol, ethanol) and consider adding a small amount of base (e.g., NaOH solution) to stabilize the borohydride.
P-01 Difficulty in Product Purification 1. Co-elution with Biphenyl: Biphenyl, a common non-polar impurity from Grignard reactions, can be difficult to separate from the desired product by standard column chromatography. 2. Product Oiling Out: The product may not crystallize properly from the chosen recrystallization solvent.1. Trituration: Before recrystallization, wash the crude product with a non-polar solvent like petroleum ether or hexanes.[2][3] Biphenyl is more soluble in these solvents than the desired alcohol. 2. Optimize Recrystallization Solvent System: Use a solvent pair (e.g., ethanol/water, ethyl acetate/hexanes) to induce crystallization. Start with the product dissolved in the better solvent and slowly add the anti-solvent until turbidity is observed, then cool.
S-01 Reaction with the Amino Group The acidic proton of the primary amine can react with the Grignard reagent, consuming it and reducing the yield.[3]Use of a Protected Starting Material: While direct reaction is possible, for higher yields, consider protecting the amino group (e.g., as a silyl ether or other suitable protecting group) before the Grignard reaction, followed by a deprotection step.
Troubleshooting Workflow

G cluster_0 Problem Identification cluster_1 Analysis cluster_2 Potential Causes & Solutions P Low Yield or Impure Product A1 TLC/LC-MS Analysis P->A1 A2 Check Reaction Conditions P->A2 C1 Inactive Grignard? A1->C1 C2 Side Reactions? A1->C2 C3 Incomplete Reaction? A1->C3 C4 Purification Issue? A1->C4 A2->C1 A2->C2 A2->C3 S1 Ensure Anhydrous Conditions C1->S1 Yes S2 Slow Addition of Reagents C2->S2 Yes S3 Increase Reagent Stoichiometry C3->S3 Yes S4 Optimize Solvent System / Triturate C4->S4 Yes

Caption: A logical workflow for troubleshooting common synthesis issues.

II. Frequently Asked Questions (FAQs)

Q1: Why is anhydrous ether so critical as a solvent for the Grignard reaction?

A1: Grignard reagents are potent nucleophiles and strong bases.[3][5] They react readily with protic solvents like water, alcohols, and even amines.[3] Diethyl ether or THF are used because they are aprotic and can solvate the magnesium atom of the Grignard reagent, stabilizing it in solution.[3][6] Any moisture will protonate and thus destroy the Grignard reagent, preventing it from reacting with the intended electrophile and leading to a failed reaction.[3]

Q2: My Grignard reaction won't initiate. What can I do?

A2: Initiation can sometimes be sluggish. First, ensure your magnesium turnings are fresh and not oxidized (they should be shiny). You can gently crush some of the magnesium with a dry glass rod to expose a fresh surface.[2] Adding a small crystal of iodine can also help to activate the magnesium surface.[7] Gentle warming of the flask may also be necessary to start the reaction.[7]

Q3: Can I use a different reducing agent instead of sodium borohydride to reduce the ketone precursor?

A3: Yes, other reducing agents can be used. Lithium aluminum hydride (LiAlH₄) is a more powerful reducing agent but is also more reactive and requires stricter anhydrous conditions. Sodium borohydride is generally preferred for its milder nature and compatibility with protic solvents like methanol or ethanol, making it safer and more convenient for this type of transformation.

Q4: How do I know if the biphenyl impurity has been successfully removed?

A4: Thin-Layer Chromatography (TLC) is an effective way to monitor the purification process. Biphenyl is significantly less polar than the desired amino alcohol product. On a silica gel TLC plate, biphenyl will have a much higher Rf value (it will travel further up the plate) than your product. A suitable eluent system would be a mixture of ethyl acetate and hexanes. You can compare the crude mixture, the triturated solid, and the recrystallized product to confirm the removal of the biphenyl spot. Dichloromethane can also be a good TLC solvent for separating these compounds.[2]

Q5: What is the purpose of the acidic workup after the Grignard reaction?

A5: The initial product of the Grignard reaction is a magnesium alkoxide salt. The addition of an acid, such as aqueous hydrochloric acid[7] or sulfuric acid[4], serves two purposes. First, it protonates the alkoxide to form the desired alcohol product. Second, it dissolves the basic magnesium salts (like Mg(OH)Br) that are formed, allowing for easier separation of the organic product from the aqueous layer during extraction.[4]

III. Detailed Experimental Protocol: Grignard Synthesis

This protocol details the synthesis of this compound from 2-amino-5-methylbenzonitrile.

Reaction Scheme

G cluster_0 cluster_1 cluster_2 A Bromobenzene C Phenylmagnesium bromide A->C     + B Mg B->C     + D Phenylmagnesium bromide C->D Anhydrous Ether F Imine Salt Intermediate D->F     + E 2-Amino-5-methylbenzonitrile E->F     + G This compound F->G 1. H₃O⁺ 2. NaBH₄

Caption: Overall synthesis scheme.

Materials and Equipment
  • Reagents: Bromobenzene, Magnesium turnings, Iodine (crystal), 2-Amino-5-methylbenzonitrile, Sodium borohydride (NaBH₄), Anhydrous diethyl ether, Hydrochloric acid (1M), Saturated sodium bicarbonate solution, Saturated sodium chloride solution (brine), Anhydrous sodium sulfate.

  • Equipment: Round-bottom flasks, Claisen adapter, dropping funnel, condenser, magnetic stirrer, heating mantle, separatory funnel, ice bath, standard glassware for inert atmosphere reactions.[7]

Step-by-Step Procedure
  • Preparation of Glassware: All glassware must be thoroughly cleaned and oven-dried overnight to remove any traces of water.[2] Assemble the apparatus while hot and allow it to cool to room temperature under a stream of dry nitrogen or argon.

  • Formation of Phenylmagnesium Bromide:

    • Place magnesium turnings (1.2 eq.) in a three-necked flask equipped with a dropping funnel, condenser, and nitrogen inlet.

    • Add a small crystal of iodine.[7]

    • In the dropping funnel, prepare a solution of bromobenzene (1.1 eq.) in anhydrous diethyl ether.

    • Add a small portion of the bromobenzene solution to the magnesium. The reaction should initiate, indicated by bubbling and a cloudy appearance. If not, gently warm the flask.

    • Once initiated, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.[4]

    • After the addition is complete, continue to stir the mixture at room temperature until most of the magnesium has been consumed.

  • Reaction with 2-Amino-5-methylbenzonitrile:

    • Cool the Grignard reagent solution to 0 °C in an ice bath.

    • Dissolve 2-amino-5-methylbenzonitrile (1.0 eq.) in anhydrous diethyl ether and add it dropwise to the cooled Grignard solution with stirring.[7]

    • After the addition, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.[7]

  • Workup and Reduction:

    • Carefully quench the reaction by slowly pouring it over a mixture of ice and 1M HCl.

    • Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3x).

    • Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude ketone.

    • Dissolve the crude ketone in methanol. Cool the solution in an ice bath.

    • Add sodium borohydride (1.5 eq.) portion-wise to the stirred solution.

    • After the addition is complete, stir the reaction at room temperature for 1 hour.

  • Purification:

    • Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure.

    • Extract the aqueous residue with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product.

    • Triturate the crude solid with cold petroleum ether to remove non-polar impurities like biphenyl.[2]

    • Recrystallize the remaining solid from a suitable solvent system (e.g., ethyl acetate/hexanes) to obtain pure this compound.

IV. References

  • Chemistry LibreTexts. (2024, March 16). 7: The Grignard Reaction (Experiment). [Link]

  • Weiss, H. M. (1999). Side Reactions in a Grignard Synthesis. Journal of Chemical Education, 76(1), 76. [Link]

  • Penn State Research Database. Reactions between alkyl grignard reagents and aminophosphazenes: Synthesis of alkylchlorocyclotriphosphazenes. [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Engel, R. G. Grignard Reaction: Synthesis of Triphenylmethanol. [Link]

  • The Synthetic Reaction Guide. Grignard Reaction - Common Conditions. [Link]

  • Khan Academy. Synthesis of alcohols using Grignard reagents II. [Link]

  • Chemistry Stack Exchange. (2016, June 29). Synthesis of Diazepam with (2-amino-5-chlorophenyl)(phenyl)methanone. [Link]

  • Mercer University. GRIGNARD SYNTHESIS OF TRIPHENYLMETHANOL. [Link]

  • ResearchGate. (n.d.). Calculated mechanisms for the amino(phenyl)methanol formation step.... [Link]

  • Trade Science Inc. (2015). The grignard synthesis of triphenylmethanol. [Link]

  • National Center for Biotechnology Information. (n.d.). (2-Methylphenyl)(phenyl)methanol. [Link]

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Technical Support Center: Optimization of Reaction Conditions for the Synthesis of (2-Amino-5-methylphenyl)(phenyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of (2-Amino-5-methylphenyl)(phenyl)methanol. This document is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this synthesis. We will explore the common challenges associated with the Grignard reaction pathway for this specific molecule and offer systematic troubleshooting strategies to enhance yield, purity, and reproducibility.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound and what are its primary challenges?

The most prevalent and direct method for synthesizing this compound is the Grignard reaction. This involves the nucleophilic addition of a phenyl Grignard reagent (e.g., phenylmagnesium bromide) to 2-amino-5-methylbenzaldehyde. The primary challenge stems from the presence of the acidic primary amino group (-NH₂) on the benzaldehyde substrate. Grignard reagents are extremely strong bases and will readily react with the amino protons in an acid-base reaction.[1] This non-productive side reaction consumes the Grignard reagent, leading to lower yields of the desired alcohol product.

Q2: Why is it critical to maintain anhydrous (water-free) conditions throughout the synthesis?

Grignard reagents are highly reactive organometallic compounds that function as potent nucleophiles and bases.[2] They react vigorously with protic solvents, including water, alcohols, or even trace atmospheric moisture absorbed onto glassware. This reaction protonates the carbanion of the Grignard reagent, converting it into an unreactive hydrocarbon (benzene, in this case) and rendering it incapable of adding to the carbonyl carbon.[3] Therefore, maintaining strictly anhydrous conditions by flame-drying glassware, using anhydrous solvents, and performing the reaction under an inert atmosphere (nitrogen or argon) is essential for success.[4]

Q3: To overcome the interference from the amino group, should I use an excess of the Grignard reagent or protect the amine?

Both are viable strategies, and the choice depends on the specific experimental goals, available resources, and the scale of the reaction.

  • Using Excess Grignard Reagent: This is the more direct approach. It involves using at least two equivalents of the Grignard reagent. The first equivalent deprotonates the amino group, forming an unreactive magnesium salt. The subsequent equivalents can then act as the nucleophile to attack the aldehyde carbonyl. Typically, using 2.1 to 2.5 equivalents is recommended to ensure the reaction goes to completion.[1]

  • Protecting the Amino Group: This strategy involves converting the amino group into a non-acidic functional group (e.g., a silyl ether like -NHSiMe₃) before the Grignard reaction. After the desired alcohol is formed, a deprotection step is performed to regenerate the amino group. While this adds steps to the overall synthesis, it can significantly improve yields by preventing the consumption of the Grignard reagent and simplifying purification.[1]

Q4: What is the purpose of the acidic workup (quenching) step?

The initial product of the Grignard addition to the aldehyde is a magnesium alkoxide salt. This intermediate is not the final alcohol product. The reaction is "quenched" by carefully adding it to a cold, aqueous acid solution (e.g., dilute HCl or saturated aqueous NH₄Cl).[5] This accomplishes two critical tasks:

  • Protonation: It protonates the alkoxide to form the final hydroxyl group of the desired this compound product.

  • Neutralization & Dissolution: It neutralizes any unreacted Grignard reagent and dissolves the magnesium salts (like Mg(OH)Br) formed during the reaction, facilitating their removal from the organic product during extraction.

Experimental Workflow & Protocol

The following protocol outlines a standard procedure for the synthesis via the Grignard pathway.

Diagram of the Experimental Workflow

G cluster_0 Phase 1: Grignard Reagent Preparation cluster_1 Phase 2: Grignard Reaction cluster_2 Phase 3: Workup & Purification A 1. Assemble Flame-Dried Glassware under Inert Atmosphere (N₂/Ar) B 2. Activate Magnesium Turnings (e.g., with Iodine) A->B C 3. Prepare Aryl Halide Solution (Bromobenzene in Anhydrous Ether/THF) B->C D 4. Slow, Dropwise Addition of Aryl Halide to Magnesium to Initiate & Maintain Reflux C->D G 7. Slow, Dropwise Addition of Substrate to Grignard Reagent E 5. Prepare Substrate Solution (2-Amino-5-methylbenzaldehyde in Anhydrous THF) F 6. Cool Grignard Reagent to 0°C E->F F->G H 8. Allow Reaction to Warm to RT and Stir for 2-4 Hours G->H I 9. Quench Reaction by Pouring onto Ice & Aqueous Acid (e.g., NH₄Cl) H->I J 10. Perform Liquid-Liquid Extraction (e.g., with Ethyl Acetate) I->J K 11. Dry Organic Layer (e.g., Na₂SO₄) and Evaporate Solvent J->K L 12. Purify Crude Product (e.g., Column Chromatography) K->L G A Problem: Low or No Yield of Desired Product B Did the Grignard reaction initiate? (Color change, bubbling, exotherm) A->B C NO B->C No D YES B->D Yes E Potential Causes: - Passivated Magnesium (oxide layer) - Wet glassware/solvent - Impure aryl halide C->E G Potential Causes: - Insufficient Grignard Reagent (consumed by -NH₂ group) - Inactive Grignard reagent (decomposed) - Poor substrate quality D->G F Solutions: - Activate Mg with iodine, 1,2-dibromoethane, or crushing - Rigorously dry all glassware and use anhydrous solvents - Purify starting materials E->F H Solutions: - Use ≥2.1 equivalents of Grignard reagent - Titrate Grignard solution before use - Add substrate slowly at low temperature (0°C) - Consider protecting the amino group G->H I Problem: High amount of Biphenyl byproduct J Potential Cause: - Wurtz-type coupling due to high local concentration of aryl halide or overheating. I->J K Solution: - Ensure slow, dropwise addition of aryl halide during Grignard formation to control exotherm. J->K

Sources

Technical Support Center: Improving the Yield of (2-Amino-5-methylphenyl)(phenyl)methanol Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of (2-Amino-5-methylphenyl)(phenyl)methanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently encountered challenges during this synthesis. Our focus is on providing practical, field-proven insights grounded in established chemical principles to help you optimize your reaction yield and purity.

Synthesis Overview: The Preferred Pathway

The synthesis of this compound is most reliably achieved through the reduction of the corresponding ketone, 2-amino-5-methylbenzophenone. This method avoids the significant challenges associated with alternative routes, such as Grignard reactions, where the acidic amine proton would problematically quench the organometallic reagent.[1][2]

The core transformation involves the selective reduction of a carbonyl group to a secondary alcohol. The choice of reducing agent is critical and dictates the reaction conditions, selectivity, and safety protocols.

Core Reaction Pathway: Ketone Reduction

start 2-Amino-5-methylbenzophenone (Starting Material) reductant Reducing Agent (e.g., NaBH4) solvent Solvent (e.g., Methanol, Ethanol) workup Aqueous Workup (Quenching & Extraction) start->workup 1. Reduction 2. Quench product This compound (Crude Product) purify Purification (Recrystallization or Chromatography) workup->purify final Pure Product purify->final

Caption: General workflow for the synthesis via ketone reduction.

Troubleshooting Guide: A-Q&A Approach

This section addresses specific problems you may encounter during the synthesis.

Issue 1: Low or No Product Yield

Question: My reduction of 2-amino-5-methylbenzophenone resulted in a disappointingly low yield. What are the most likely causes and how can I fix them?

Answer: A low yield is a common issue that can stem from several factors throughout the experimental process. Let's break down the potential culprits:

  • Quality of the Reducing Agent: Hydride reducing agents like Sodium Borohydride (NaBH₄) are susceptible to decomposition upon exposure to atmospheric moisture. An older or improperly stored bottle of NaBH₄ will have significantly reduced activity.

    • Solution: Use a freshly opened bottle of the reducing agent or one that has been stored in a desiccator. Consider titrating the reagent to determine its active concentration if you suspect degradation.

  • Reaction Temperature: While NaBH₄ reductions are often robust, temperature can play a key role. The reaction is typically performed at 0 °C to room temperature. If the temperature is too low, the reaction rate may be impractically slow.

    • Solution: Start the addition of NaBH₄ at 0 °C to control the initial exotherm, then allow the reaction to warm to room temperature and stir for several hours to ensure completion.

  • Inadequate Stoichiometry: Theoretically, one mole of NaBH₄ provides four moles of hydride (H⁻). However, due to potential side reactions with the solvent (especially protic solvents like methanol) and decomposition, using a stoichiometric excess is crucial.

    • Solution: Employ a 1.5 to 2.0 molar excess of NaBH₄ relative to the ketone. This ensures enough active hydride is available to drive the reaction to completion.

  • Improper Workup: The workup procedure is critical for isolating the product. Premature quenching or inefficient extraction can lead to significant product loss. The product, containing both an amino and a hydroxyl group, may have some water solubility.

    • Solution: After the reaction is complete, carefully quench the excess hydride by slowly adding water or dilute acid at 0 °C. Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) multiple times (3x) to ensure complete removal from the aqueous layer.

cluster_causes Potential Causes cluster_solutions Corrective Actions start Low Yield Diagnosis reagent Degraded Reducing Agent? start->reagent temp Incorrect Temperature? start->temp moles Insufficient Reagent? start->moles workup Inefficient Workup? start->workup sol_reagent Use fresh NaBH₄ Store in desiccator reagent->sol_reagent sol_temp Add at 0°C Stir at RT to completion temp->sol_temp sol_moles Use 1.5 - 2.0 eq. of NaBH₄ moles->sol_moles sol_workup Multiple extractions Check pH before extraction workup->sol_workup

Caption: Troubleshooting decision tree for low product yield.

Issue 2: Incomplete Reaction

Question: My TLC or ¹H NMR analysis shows that a significant amount of the starting 2-amino-5-methylbenzophenone is still present. How can I ensure the reaction goes to completion?

Answer: An incomplete reaction is typically a matter of kinetics or stoichiometry.

  • Reaction Time: Reductions are not always instantaneous. Depending on the scale and temperature, the reaction may require several hours.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). A simple co-spot of your starting material and the reaction mixture will clearly show the consumption of the ketone. Continue stirring the reaction until the starting material spot has completely disappeared.

  • Solvent Choice: The choice of solvent can influence the reactivity of the borohydride. Protic solvents like methanol or ethanol are commonly used and can activate the carbonyl group, but they also slowly react with the NaBH₄.

    • Solution: Methanol is generally a good solvent choice. Ensure it is anhydrous to minimize premature decomposition of the reducing agent. If the reaction is sluggish, a combination of THF and methanol can sometimes improve solubility and reaction rate.

Issue 3: Product Purification Challenges

Question: I'm struggling to get a pure product after the workup. What purification strategy do you recommend for this compound?

Answer: The product is a polar, crystalline solid, making it amenable to a couple of standard purification techniques.

  • Recrystallization: This is often the most effective method for purifying this compound on a large scale. The key is finding a suitable solvent system.

    • Protocol: Start by dissolving the crude product in a minimum amount of a hot solvent in which it is highly soluble (e.g., ethanol, isopropanol). Then, slowly add a "non-solvent" in which the product is poorly soluble (e.g., water, hexanes) until the solution becomes cloudy. Re-heat to clarify and then allow it to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.

  • Silica Gel Chromatography: If recrystallization fails to remove a persistent impurity, column chromatography is the next step.

    • Eluent System: Due to the product's polarity (containing both amine and alcohol groups), a moderately polar eluent system is required. A gradient of ethyl acetate in hexanes (e.g., starting from 20% and increasing to 50% ethyl acetate) is a good starting point. The amine group can cause streaking on the silica gel; adding a small amount of triethylamine (~0.5-1%) to the eluent system can mitigate this by neutralizing acidic sites on the silica.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable and scalable method for this synthesis? The reduction of 2-amino-5-methylbenzophenone with sodium borohydride in an alcoholic solvent is the most robust, cost-effective, and scalable method. It avoids the protection/deprotection steps that would be necessary for a Grignard-based synthesis and uses readily available, relatively safe reagents.

Q2: Can I use a Grignard reaction between phenylmagnesium bromide and 2-amino-5-methylbenzaldehyde? This approach is highly problematic and not recommended. Grignard reagents are extremely strong bases.[3] The primary amine (-NH₂) on the benzaldehyde has acidic protons that will react with the phenylmagnesium bromide in a rapid acid-base reaction.[1][2] This will consume at least one equivalent of your Grignard reagent and form a magnesium salt of the amine, preventing the desired nucleophilic attack on the carbonyl. To make this route viable, the amine would first need to be protected with a suitable protecting group, adding extra steps and complexity to the synthesis.

Q3: How do I choose between Sodium Borohydride (NaBH₄) and Lithium Aluminum Hydride (LiAlH₄) for the reduction? Both can reduce ketones to alcohols, but they have key differences in reactivity and handling. For this specific transformation, NaBH₄ is the superior choice.

FeatureSodium Borohydride (NaBH₄)Lithium Aluminum Hydride (LiAlH₄)
Reactivity Mild and selective for aldehydes/ketones.Extremely reactive; reduces most carbonyls.
Solvent Can be used in protic solvents (MeOH, EtOH).Reacts violently with protic solvents; requires anhydrous ether or THF.
Safety Relatively safe, stable in air, reacts slowly with water.Pyrophoric, reacts violently with water. Requires strict anhydrous conditions.
Recommendation Highly Recommended for this synthesis.Not Recommended. Overkill and poses unnecessary safety risks.

Q4: What are the critical safety precautions for this synthesis?

  • Always wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and gloves.

  • Sodium borohydride, while safer than LiAlH₄, is still a reactive chemical. It can release hydrogen gas upon contact with acid or water, so quenching should be done slowly and in a well-ventilated fume hood.

  • Handle all organic solvents in a fume hood to avoid inhalation of vapors.

Detailed Experimental Protocol

Synthesis of this compound via Ketone Reduction

Materials:

  • 2-Amino-5-methylbenzophenone

  • Sodium Borohydride (NaBH₄)

  • Methanol (anhydrous)

  • Deionized Water

  • Ethyl Acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • 500 mL Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

Procedure:

  • Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-amino-5-methylbenzophenone (1.0 eq) in anhydrous methanol (approx. 10 mL per gram of ketone).

  • Cooling: Place the flask in an ice-water bath and stir the solution for 15 minutes until the internal temperature reaches 0-5 °C.

  • Addition of Reducing Agent: To the cooled solution, add sodium borohydride (1.5 eq) portion-wise over 20-30 minutes. Adding it slowly helps control the exothermic reaction and any gas evolution.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue to stir for 3-4 hours. Monitor the reaction's progress by TLC until all the starting ketone has been consumed.

  • Quenching: Once the reaction is complete, cool the flask back down in an ice bath. Slowly and carefully add deionized water (approx. 20 mL) to quench the excess NaBH₄. Stir for 15 minutes.

  • Solvent Removal: Remove the methanol from the mixture using a rotary evaporator.

  • Extraction: Transfer the remaining aqueous slurry to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers.

  • Washing: Wash the combined organic layers with deionized water (1 x 50 mL) and then with brine (1 x 50 mL) to remove any remaining water-soluble impurities.

  • Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), then filter to remove the drying agent.

  • Concentration: Concentrate the filtrate using a rotary evaporator to yield the crude this compound, which can then be purified by recrystallization.

References

  • Seebach, D., et al. (n.d.). Practical Catalytic Asymmetric Synthesis of Diaryl-, Aryl Heteroaryl- and Diheteroarylmethanols. National Institutes of Health.
  • Pu, L. (2009). Practical catalytic asymmetric synthesis of diaryl-, aryl heteroaryl-, and diheteroarylmethanols. PubMed.
  • Senboku, H., & Hayama, M. (2024). Efficient one-step synthesis of diarylacetic acids by electrochemical direct carboxylation of diarylmethanol compounds in DMSO. PubMed.
  • Senboku, H., & Hayama, M. (2024). Efficient one-step synthesis of diarylacetic acids by electrochemical direct carboxylation of diarylmethanol compounds in DMSO. National Institutes of Health.
  • BenchChem (2025). Troubleshooting common issues in the Grignard synthesis of tertiary alcohols. BenchChem.
  • 2-aminobenzophenone. Organic Syntheses Procedure.
  • Reddit User Discussion. (2021). Grignard Formation - Troubleshooting and Perfecting. Reddit.
  • Senboku, H., & Hayama, M. (2024). Efficient one-step synthesis of diarylacetic acids by electrochemical direct carboxylation of diarylmethanol compounds in DMSO. ResearchGate.
  • 2-amino-2'-halo-5-nitro benzophenones. (Patent). Google Patents.
  • Reddit User Discussion. (2020). Troubleshooting my grignard reactions. Reddit.
  • StackExchange User Discussion. (2016). Synthesis of Diazepam with (2-amino-5-chlorophenyl)(phenyl)methanone. Chemistry Stack Exchange.
  • Pearson+ Study Prep. (n.d.). Point out the flaws in the following incorrect Grignard syntheses. Pearson+.
  • Wikipedia. (n.d.). 2-Amino-5-chlorobenzophenone. Wikipedia.
  • Biosynth. (n.d.). (2-Amino-5-methylphenyl)phenylmethanol. Biosynth.
  • ChemicalBook. (n.d.). (2-AMINO-5-METHYL-PHENYL)-PHENYL-METHANOL. ChemicalBook.
  • National Institutes of Health. (n.d.). Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. NIH.
  • Scribd. (n.d.). Grignard Synthesis of Triphenylmethanol. Scribd.
  • Grignard Reaction: Synthesis of Triphenylmethanol. (n.d.).
  • Sciencemadness.org User Discussion. (2016). Grignard successes and failures. Sciencemadness.org.
  • Khan Academy. (n.d.). Synthesis of alcohols using Grignard reagents II. Khan Academy.
  • Arctom. (n.d.). This compound. Arctom.
  • Scientist.com. (n.d.). This compound. Scientist.com.
  • Preparation method of 2-methylamino-5-chlorobenzophenone. (Patent). Google Patents.
  • The preparation method of 2- methylamino -5- chlorobenzophenones. (Patent). Google Patents.
  • Theochem @ Mercer University. (n.d.). GRIGNARD SYNTHESIS OF TRIPHENYLMETHANOL. Mercer University.
  • TSI Journals. (2015). The Grignard synthesis of triphenylmethanol. TSI Journals.
  • Key Organics. (n.d.). (2-Amino-4-methylphenyl)methanol. Key Organics.
  • Santa Cruz Biotechnology. (n.d.). (2-Amino-5-methylphenyl)phenylmethanol. Santa Cruz Biotechnology.

Sources

methods for drying and storing (2-Amino-5-methylphenyl)(phenyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for (2-Amino-5-methylphenyl)(phenyl)methanol (CAS No. 156261-32-4). This guide is designed for researchers, scientists, and professionals in drug development who are handling this specific bifunctional molecule. As a compound featuring both a reactive amino group and a hydroxyl group on a benzhydrol framework, its stability is paramount for reproducible and successful downstream applications.

This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) concerning the critical final steps of its preparation and handling: drying and storage. The protocols and explanations herein are grounded in established chemical principles and best practices for analogous compounds, ensuring a reliable framework for your experimental work.

I. Troubleshooting Guide: Drying and Storage Issues

This section addresses specific problems that may arise during the drying and storage of this compound, providing potential causes and actionable solutions.

Scenario 1: Oily or Gummy Product After Initial Drying

  • Observed Problem: After solvent removal, the product is not a solid and appears as a viscous oil or a sticky gum.

  • Potential Causes:

    • Residual Solvent: Incomplete removal of the reaction or extraction solvent (e.g., ethyl acetate, dichloromethane).

    • Hygroscopic Nature: The compound has absorbed atmospheric moisture. Amino alcohols can be particularly susceptible to this.[1][2]

    • Impurities: Presence of unreacted starting materials or byproducts that are oils at room temperature.

  • Troubleshooting Steps:

    • High-Vacuum Drying: Place the product in a vacuum oven or connect the flask to a high-vacuum line (Schlenk line). Gentle heating (e.g., 30-40°C) can aid in removing stubborn solvent molecules. Caution: Higher temperatures may risk decomposition.

    • Azeotropic Distillation: If residual water is suspected, dissolve the product in a suitable solvent (e.g., toluene) and evaporate the solvent under reduced pressure. This process, repeated a few times, can help remove water azeotropically.

    • Trituration: Attempt to induce crystallization by adding a small amount of a non-polar solvent in which the compound is poorly soluble (e.g., hexanes, pentane) and scratching the side of the flask with a glass rod. This can sometimes force an oily product to solidify.

    • Re-purification: If impurities are the likely cause, re-purify the compound using column chromatography or recrystallization.

Scenario 2: Product Discoloration (Yellowing or Browning) During Storage

  • Observed Problem: The initially off-white or pale-yellow solid darkens over time.

  • Potential Causes:

    • Oxidation: The primary amino group is susceptible to air oxidation, which can lead to the formation of colored impurities.[2] This is a common degradation pathway for aromatic amines.

    • Light Sensitivity: Exposure to light, particularly UV light, can promote degradation of the compound.

    • Trace Acid/Base Contamination: Residual acidic or basic impurities can catalyze decomposition reactions.

  • Troubleshooting Steps:

    • Inert Atmosphere Storage: Store the compound under an inert atmosphere (e.g., nitrogen or argon). This can be achieved by placing the vial inside a larger container with an inert atmosphere or by backfilling the vial with inert gas before sealing.

    • Light Protection: Store the vial in a dark place or wrap it with aluminum foil to prevent light exposure.[3]

    • pH Neutrality: Ensure the final product is free from any acidic or basic residues from the workup. This can be checked by dissolving a small sample in a neutral solvent and testing with pH paper. If necessary, a final wash with a neutral buffer followed by re-drying may be required.

Scenario 3: Poor Solubility or Inconsistent Results in Subsequent Reactions

  • Observed Problem: The stored compound shows poor solubility in solvents it was previously soluble in, or it gives inconsistent yields or side products in subsequent reactions.

  • Potential Causes:

    • Decomposition: The compound may have degraded during storage, forming insoluble polymeric materials or other byproducts.

    • Moisture Contamination: Absorption of water can interfere with moisture-sensitive reactions.

  • Troubleshooting Steps:

    • Purity Re-assessment: Before use, re-analyze the purity of the stored compound using techniques like TLC, HPLC, or NMR spectroscopy to check for the presence of degradation products.

    • Re-drying Before Use: If moisture-sensitive reactions are planned, dry the required amount of the compound in a vacuum oven or under high vacuum for several hours before use.

    • Use of Freshly Prepared Material: For highly sensitive applications, it is always best to use freshly prepared and purified this compound.

II. Frequently Asked Questions (FAQs)

Q1: What is the best method for drying freshly synthesized this compound?

A1: A multi-step approach is recommended for effective drying:

  • Drying Agent in Solution: After aqueous workup, dry the organic solution (e.g., in ethyl acetate or dichloromethane) over an anhydrous drying agent. Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) are suitable choices.[4][5] Allow sufficient contact time (at least 30 minutes) with occasional swirling.

  • Solvent Removal: After filtering off the drying agent, remove the solvent using a rotary evaporator.

  • High-Vacuum Drying: For complete removal of residual solvent and trace moisture, place the resulting solid or oil under high vacuum for several hours or overnight.

Drying MethodPurposeKey Considerations
Anhydrous Na₂SO₄/MgSO₄ Bulk water removal from organic solutionEnsure sufficient amount of drying agent is used.
Rotary Evaporation Bulk solvent removalAvoid excessive temperatures to prevent decomposition.
High-Vacuum Drying Removal of trace solvent and moistureEssential for obtaining a completely dry product.

Q2: What are the optimal storage conditions for long-term stability?

A2: To ensure the long-term stability of this compound, the following conditions are recommended:

  • Temperature: Store in a cool environment, preferably refrigerated (2-8°C). Avoid freezing and thawing cycles.

  • Atmosphere: Store under an inert atmosphere (nitrogen or argon) to prevent oxidation.

  • Light: Protect from light by using an amber vial or by storing in the dark.[3]

  • Container: Use a tightly sealed container to prevent moisture ingress.[3]

Q3: Can I use molecular sieves for drying this compound?

A3: Yes, molecular sieves can be an excellent option for drying solutions of this compound.[6] Use activated 3Å or 4Å molecular sieves. It is crucial to activate the sieves by heating them under vacuum before use to ensure their water-adsorbing capacity.[6] However, do not store the solid compound directly on molecular sieves for extended periods, as their slightly basic nature could potentially catalyze degradation.

Q4: My compound is a solid. How can I be sure it's completely dry?

A4: The most reliable method is to dry the solid to a constant weight. This involves weighing the sample, placing it under high vacuum for a period (e.g., 2-4 hours), and then re-weighing it. If the weight remains the same, the sample is considered dry. For highly sensitive applications, Karl Fischer titration can be used to quantify the exact water content.

III. Methodological Workflow and Diagrams

Protocol 1: Standard Drying Procedure

  • Following the final aqueous wash of the organic extract, add anhydrous sodium sulfate (approx. 1-2 g per 20 mL of solvent).

  • Swirl the flask intermittently for 30 minutes. The drying agent should move freely and not clump together, indicating sufficient drying.

  • Filter the solution to remove the drying agent.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Transfer the resulting solid/oil to a suitable vial and place it in a vacuum desiccator or connect to a high-vacuum line until a constant weight is achieved.

Protocol 2: Long-Term Storage

  • Place the dried compound in a clean, dry amber glass vial.

  • Place the vial in a larger container (e.g., a wide-mouthed jar with a sealable lid) containing a desiccant.

  • Flush the larger container with an inert gas (e.g., nitrogen or argon) before sealing.

  • Store the sealed container in a refrigerator (2-8°C).

Logical Workflow for Drying and Storage

Drying_Storage_Workflow cluster_drying Drying Phase cluster_storage Storage Phase cluster_troubleshooting Troubleshooting Checks A Crude Product in Organic Solvent B Add Anhydrous Drying Agent (e.g., Na2SO4) A->B C Filter B->C D Rotary Evaporation C->D E High-Vacuum Drying D->E T1 Product Oily? D->T1 F Dry Solid Product E->F Proceed to Storage G Place in Amber Vial F->G H Inert Atmosphere (N2 or Ar) G->H I Seal Tightly H->I J Refrigerate (2-8°C) I->J T2 Discoloration? J->T2 T1->E S1 High-Vacuum Drying / Trituration T1->S1 Yes S2 Store Under Inert Gas & Protect from Light T2->S2 Yes S1->E

Caption: Decision workflow for drying and storing the title compound.

IV. References

  • PubChem. (2-Amino-5-methoxyphenyl)methanol. [Link]

  • Google Patents. CN104262176A - Method for preparing 4-aminobenzyl alcohol.

  • PubChem. 2-Amino-5-methylphenol. [Link]

  • Pangoo.biz. Shelf Life and Storage Requirements for Amino Acids: A Guide. (2025-06-24). [Link]

  • NurdRage. Drying Alcohol Using Magnesium and Molecular Sieves. (2015-11-26). [Link]

  • RCM Technologies. Production of Dry Alcohol. (2024-07-20). [Link]

  • Jubilant Ingrevia Limited. 2-Amino-5-methylpyridine Safety Data Sheet. (2024-02-02). [Link]

Sources

Technical Support Center: TLC Separation of (2-Amino-5-methylphenyl)(phenyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for resolving Thin-Layer Chromatography (TLC) separation challenges involving (2-Amino-5-methylphenyl)(phenyl)methanol. This molecule, containing a basic primary amine, a polar hydroxyl group, and two aromatic rings, presents a unique set of properties that can complicate chromatographic analysis. This guide is structured as a series of frequently asked questions (FAQs) to directly address the common issues encountered by researchers. It provides not just solutions, but the underlying chemical principles to empower you to make informed decisions in your laboratory work.

Understanding the Challenge: The Analyte's Chemistry

This compound is a moderately polar molecule. Its key functional groups dictate its behavior on a standard silica gel TLC plate:

  • Primary Aromatic Amine (-NH₂): This group is basic and highly polar. It can form strong hydrogen bonds and, more problematically, can undergo strong acid-base interactions with the acidic silanol groups (Si-OH) on the surface of a standard silica gel plate. This is a primary cause of spot streaking.[1][2]

  • Secondary Alcohol (-OH): This group is also polar and acts as a hydrogen bond donor and acceptor, leading to significant interaction with the stationary phase.

  • Aromatic Rings: The phenyl and methylphenyl groups are nonpolar, which contributes to the molecule's solubility in organic solvents.

The combination of these features requires a well-designed TLC method to achieve sharp, well-resolved spots.

Troubleshooting Guide & FAQs

Question 1: My spot for this compound is a long, vertical streak. What is causing this and how can I get a compact spot?

This is the most common issue for amine-containing compounds on silica gel.

Answer: Streaking is typically caused by two main factors: overloading the plate or strong, undesirable interactions between your basic analyte and the acidic stationary phase.[1][2][3]

Root Cause Analysis:
  • Over-spotting (Overloading): Applying too much sample to the baseline saturates the stationary phase.[1][3] As the solvent moves up the plate, it cannot effectively dissolve and redeposit the entire band of molecules in a tight spot, leading to a tailing or streaking effect.

  • Acid-Base Interaction (Causality): Silica gel is inherently acidic due to surface silanol (Si-OH) groups. The basic amino group on your molecule can be partially protonated by these sites, causing it to "stick" tenaciously to the origin. This strong, irreversible binding prevents clean elution and results in a pronounced streak.[1]

Solutions Workflow:

First, always address potential overloading before modifying the mobile phase.

Step 1: Optimize Sample Concentration If your sample solution is too concentrated, the spots will streak and run together.[4]

  • Protocol: Prepare a dilute solution of your sample (e.g., ~1 mg in 1 mL of a volatile solvent like ethyl acetate or dichloromethane).[2] Spot a very small amount on the plate using a microcapillary tube. The goal is to create a spot on the baseline that is no more than 1-2 mm in diameter.[5]

Step 2: Modify the Mobile Phase If dilution does not resolve the streaking, the cause is almost certainly the acid-base interaction. The solution is to add a small amount of a basic modifier to your eluent. This modifier will neutralize the acidic sites on the silica, allowing your compound to elute cleanly.

  • Protocol: To your chosen eluent system (e.g., 70:30 Hexane:Ethyl Acetate), add a basic modifier.

    • Option A (Recommended): Add Triethylamine (Et₃N) to a final concentration of 0.5-1%. For 10 mL of eluent, this is 50-100 µL.

    • Option B: Add a few drops of concentrated ammonium hydroxide (NH₄OH) to the eluent in the developing chamber.[1] This is also effective but can alter the solvent composition more than triethylamine.

The diagram below illustrates how a basic modifier works to prevent streaking.

G cluster_0 Without Basic Modifier cluster_1 With Basic Modifier (e.g., Triethylamine) Silica Acidic Silica Gel (Si-OH sites) Streak Result: Spot Streaking Silica->Streak Amine This compound (R-NH2) Amine->Silica Strong Acid-Base Interaction (Analyte 'sticks' to origin) Silica_mod Neutralized Silica Gel (Si-O⁻ Et3NH⁺) Spot Result: Compact Spot Silica_mod->Spot Amine_mod This compound (R-NH2) Amine_mod->Silica_mod Normal Elution (Analyte moves freely) Modifier Triethylamine (Et3N) Modifier->Silica_mod Neutralizes acidic sites caption Mechanism of Streaking Reduction

Caption: How a basic modifier prevents amine streaking on silica gel.

Question 2: My spot is stuck on the baseline (Rf = 0) or has shot up to the solvent front (Rf = 1). How do I achieve an ideal Rf value?

An ideal Rf (Retention Factor) value for good separation is typically between 0.3 and 0.7.

Answer: This is a classic problem of incorrect mobile phase polarity. Your analyte is either too strongly adsorbed to the stationary phase (Rf=0) or spends all its time in the mobile phase (Rf=1).

  • If Rf ≈ 0: Your mobile phase is not polar enough . The polar analyte is bound to the polar silica gel and the eluent cannot move it.

  • If Rf ≈ 1: Your mobile phase is too polar . The analyte is so soluble in the eluent that it travels with the solvent front, showing no interaction with the stationary phase.

Solution: Systematic Solvent Selection

You must adjust the polarity of your mobile phase. A mixture of a nonpolar solvent (like Hexane or Toluene) and a more polar solvent (like Ethyl Acetate or Diethyl Ether) is a standard starting point. For very polar compounds, a small amount of a highly polar solvent like Methanol may be needed.[6]

The table below provides recommended solvent systems to try in a systematic fashion. Always include 0.5-1% triethylamine (Et₃N) if streaking is observed.

System No. Nonpolar Solvent Polar Solvent Ratio (Nonpolar:Polar) Expected Result for Analyte Troubleshooting Action
1HexaneEthyl Acetate80 : 20Low Rf (0.0 - 0.2)Increase polarity
2HexaneEthyl Acetate60 : 40Good Target Rf (0.3 - 0.6) Optimal for many benzhydrols[7]
3HexaneEthyl Acetate40 : 60High Rf (0.6 - 0.9)Decrease polarity
4DichloromethaneMethanol98 : 2Medium RfGood alternative if EtOAc fails
5TolueneDiethyl Ether70 : 30Medium RfOffers different selectivity
Question 3: I am trying to separate my product from a very similar impurity, but the spots are always overlapping. What advanced techniques can I use?

Answer: When simple solvent adjustments fail to resolve two compounds, you need to exploit more subtle differences in their properties. This can be achieved by changing solvent selectivity or using a more advanced chromatographic technique like 2D TLC.

Solution 1: Change Solvent Selectivity

Instead of just adjusting the ratio of Hexane/EtOAc, try a completely different solvent system. Solvents are classified by their polarity and their ability to engage in specific interactions (e.g., hydrogen bonding). Switching from ethyl acetate (a hydrogen bond acceptor) to dichloromethane (a weak hydrogen bond acceptor) with a bit of methanol (a hydrogen bond donor) can dramatically alter the separation.[8]

Solution 2: Two-Dimensional (2D) TLC

This is a powerful method to resolve complex mixtures or to confirm if a single spot is truly one compound.[9] The sample is run in one direction, the plate is dried and rotated 90 degrees, and then run again in a second, different solvent system.

  • Spotting: Take a square TLC plate and spot your mixture in one corner, about 1 cm from each edge.

  • First Development: Develop the plate using your first mobile phase (e.g., 60:40 Hexane:EtOAc + 1% Et₃N). After development, remove the plate and dry it thoroughly. Your separated spots will be in a single line along one edge.

  • Rotation: Rotate the plate 90 degrees so that the line of separated spots is now the baseline.

  • Second Development: Develop the plate in a second, different mobile phase (e.g., 95:5 DCM:MeOH + 1% Et₃N). The second eluent should have a different selectivity.

  • Visualization: Dry the plate and visualize. Compounds that were unresolved in the first dimension may now be separated in the second. Any compound that is stable on silica will appear on the diagonal. Any spots appearing off-diagonal represent decomposition products.[9]

G cluster_0 2D TLC Workflow A 1. Spot Mixture in Corner of Square Plate B 2. Develop in Solvent System 1 A->B C 3. Dry Plate Thoroughly B->C D 4. Rotate Plate 90° C->D E 5. Develop in Solvent System 2 D->E F 6. Dry and Visualize E->F G Result: Spots separated in two dimensions F->G caption Workflow for 2D TLC Separation

Caption: Workflow for 2D TLC Separation.

Question 4: I don't see any spots on my plate after developing, even under a UV lamp. What went wrong?

Answer: While this compound is UV-active due to its aromatic rings, a lack of visible spots can occur for several reasons.

  • Sample Too Dilute: The concentration of your analyte is below the detection limit of the UV lamp.[3]

    • Solution: Re-spot the plate, applying the sample 3-4 times in the same spot (allow the solvent to evaporate completely between applications).[3] Alternatively, prepare a more concentrated sample solution.

  • Solvent Level Too High: If the solvent level in the developing chamber is above your baseline, your sample will dissolve into the solvent reservoir instead of migrating up the plate.[2][3]

    • Solution: Ensure the solvent level is always at least 0.5 cm below the spotting line.

  • Need for a Chemical Stain: UV visualization is not always sensitive enough. A chemical stain can react with your compound to produce a colored spot.

    • Solution: Use a potassium permanganate (KMnO₄) stain. This stain reacts with compounds that can be oxidized, such as the alcohol group in your molecule, producing a yellow/brown spot on a purple background.

  • Preparation: Prepare the staining solution by dissolving KMnO₄ (1.5g), K₂CO₃ (10g), and 10% NaOH (1.25 mL) in 200 mL of water. This solution is stable for months when stored in a dark bottle.

  • Application: After developing and thoroughly drying your TLC plate, quickly dip it into the KMnO₄ solution using forceps.

  • Development: Immediately remove the plate and let the excess liquid drip off. Gently warm the plate with a heat gun. Oxidizable compounds will appear as yellow or brown spots against the purple background.

References

  • BioTech Beacons. (2025, September 18). Thin Layer Chromatography (TLC) of Amino Acids — Detailed Guide.
  • ChemBAM. TLC troubleshooting.
  • University of Colorado Boulder, Department of Chemistry.
  • CDN. (2015, February 8).
  • Scribd.
  • ResearchGate. (2016, June 29).
  • University of Rochester, Department of Chemistry.
  • Bitesize Bio. (2025, June 3).
  • Note TLC of aromatic amines: Separation of p-Dimethylaminobenzaldehyde
  • PubMed.
  • CDN.
  • Sciencemadness.org. (2017, October 6).
  • University of Rochester, Department of Chemistry.
  • YouTube. (2020, March 31).
  • Chemistry Hall.
  • Chegg.com. (2022, February 18).
  • ResearchGate. (2025, August 6).

Sources

Technical Support Center: Scale-Up Synthesis of (2-Amino-5-methylphenyl)(phenyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of (2-Amino-5-methylphenyl)(phenyl)methanol. This guide is designed for researchers, process chemists, and drug development professionals engaged in the scale-up of this important chemical intermediate. We will address common challenges, provide in-depth troubleshooting advice, and answer frequently asked questions to ensure your synthesis is safe, efficient, and reproducible.

Introduction

This compound is a diarylmethanol derivative that serves as a valuable building block in pharmaceutical synthesis. Its structure, featuring a reactive secondary alcohol and a nucleophilic aromatic amine, presents a unique set of challenges during large-scale production. The primary synthetic routes involve either a Grignard reaction or the reduction of a benzophenone precursor. Both pathways have distinct advantages and scale-up hurdles that require careful consideration and control. This guide provides field-proven insights to navigate these complexities.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes for scaling up this compound?

There are two principal and industrially viable routes:

  • Grignard Reaction: This route typically involves the reaction of a phenylmagnesium halide with 2-amino-5-methylbenzaldehyde. An alternative, though more complex, approach is to form the Grignard reagent from a protected 2-bromo-4-methylaniline and react it with benzaldehyde. The primary challenge is the acidic proton of the amino group, which will quench the Grignard reagent, necessitating a protection-deprotection sequence.[1][2]

  • Ketone Reduction: This route involves the synthesis of (2-amino-5-methylphenyl)(phenyl)methanone, followed by its selective reduction to the desired secondary alcohol.[3][4] This method avoids the handling of highly reactive organometallics but requires careful selection of the reducing agent to prevent over-reduction or side reactions.

The choice between these routes depends on raw material availability, cost, equipment capabilities, and safety infrastructure.

Parameter Grignard Route Ketone Reduction Route
Primary Feedstocks Protected 2-bromo-4-methylaniline, Benzaldehyde OR 2-Amino-5-methylbenzaldehyde, Phenylmagnesium halide2-Amino-5-methylbenzoic acid derivatives, Benzene (via Friedel-Crafts) OR other precursors for the aminobenzophenone
Key Reagents Magnesium, Organohalides, Anhydrous Solvents (THF, Ether)Sodium borohydride (NaBH₄), Lithium aluminum hydride (LAH), or Catalytic Hydrogenation
Pros High atom economy, direct C-C bond formation.Milder reaction conditions, avoids highly reactive Grignard reagents, often simpler work-up.
Cons Requires strict anhydrous conditions, highly exothermic, potential for Wurtz coupling byproducts, requires amine protection.[5][6]May involve multiple steps to synthesize the ketone precursor, potential for chemoselectivity issues during reduction.[4]
Key Scale-up Issues Heat management, initiation control, reagent accumulation, purification from biphenyl.[7][8]Catalyst handling and recovery (for hydrogenation), safe quenching of hydride reagents, potential for over-reduction.
Q2: Why is protecting the amino group critical in the Grignard route, and what are suitable protecting groups?

The primary amino group (-NH₂) has acidic protons that react instantly and irreversibly with the highly basic Grignard reagent (R-MgX). This reaction consumes at least two equivalents of the Grignard reagent per mole of amine (one for each N-H proton) to form an unreactive magnesium salt, drastically reducing the yield of the desired alcohol.

Causality: The Grignard reagent is a powerful base. It will deprotonate the most acidic proton in the reaction mixture first. The N-H bond of an aniline (pKa ≈ 30) is significantly more acidic than the C-H bonds from which the Grignard is typically formed, leading to a rapid acid-base quenching reaction.

Effective Protecting Groups: The ideal protecting group should be easy to install, stable to the Grignard conditions, and easy to remove without affecting the final product.[9] Carbamates are an excellent choice for protecting amines.[1]

  • tert-Butoxycarbonyl (Boc): Installed using Boc-anhydride. It is stable to Grignard reagents and is readily removed under acidic conditions (e.g., HCl in an organic solvent) during the reaction work-up.[10]

  • Carboxybenzyl (Cbz): Installed using benzyl chloroformate. It is also stable to Grignard reagents but is typically removed via catalytic hydrogenation (e.g., H₂/Pd-C).[11] This may be less ideal if other reducible functional groups are present.

Q3: What are the most critical safety considerations when scaling up a Grignard reaction?

Scaling up Grignard reactions introduces significant safety hazards that must be rigorously controlled.[5]

  • Exothermicity and Heat Management: Both the formation of the Grignard reagent and its subsequent reaction with the carbonyl compound are highly exothermic. On a large scale, the ratio of surface area (for heat dissipation) to volume decreases, making it harder to control the temperature.[7] A runaway reaction can lead to solvent boiling, over-pressurization of the reactor, and potentially an explosion.[12][13]

    • Mitigation: Use a reaction calorimeter to determine the heat of reaction. Ensure the reactor's cooling capacity is sufficient. Control the rate of reagent addition to match the cooling capacity, preventing accumulation of unreacted reagents.[8]

  • Initiation and Accumulation: Grignard reactions often have an induction period before they initiate.[12] Adding too much organic halide before initiation can lead to a dangerous accumulation of unreacted starting material. When the reaction finally starts, the accumulated reagent reacts very rapidly, causing an uncontrollable exotherm.[7]

    • Mitigation: Confirm initiation with a small initial charge of the halide (e.g., 5-10% of the total) by observing a temperature rise or using in-situ monitoring (e.g., ReactIR) before proceeding with the main addition.[12][13] Ensure magnesium is properly activated (e.g., with iodine or 1,2-dibromoethane).

  • Handling of Reagents: Magnesium turnings can be pyrophoric. Grignard reagents react violently with water, protic solvents, and atmospheric oxygen.

    • Mitigation: Always work under a dry, inert atmosphere (Nitrogen or Argon). Ensure all glassware and solvents are rigorously dried. Implement safe quenching procedures by slowly adding the reaction mixture to a cooled acidic solution.

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis.

Problem 1: Low or inconsistent yield of the desired alcohol.

Scenario A: Significant amount of unreacted benzaldehyde (or aminobenzophenone) is recovered.

  • Root Cause: Insufficient active Grignard reagent was delivered to the reaction.

    • Possibility 1: Poor Grignard Formation. The Grignard reagent itself was not formed in high yield due to wet solvents/glassware or inactive magnesium.

    • Possibility 2: Grignard Degradation. The Grignard reagent was quenched by moisture or atmospheric oxygen during transfer or addition.

    • Possibility 3: Incomplete Amine Protection. If using the Grignard route with a protected aniline, residual N-H groups will consume the reagent.

  • Solutions & Protocol:

    • Ensure Anhydrous Conditions: Dry all glassware in an oven ( >120 °C) for several hours and cool under a stream of dry nitrogen. Use anhydrous solvents, preferably from a solvent purification system or freshly distilled.

    • Activate Magnesium: Before adding the organic halide, stir the magnesium turnings with a small crystal of iodine or a few drops of 1,2-dibromoethane in a small portion of the solvent until a color change or gentle reflux is observed. This removes the passivating magnesium oxide layer.

    • Titrate the Grignard Reagent: Before performing the main reaction, it is crucial to determine the exact concentration of your Grignard reagent. A simple titration (e.g., with a known concentration of I₂ or a protic acid with an indicator) will provide the actual molarity, allowing for precise stoichiometric control.

    • Verify Protection: Before the Grignard formation step, take an aliquot of your protected amine and confirm the absence of the N-H stretch using FT-IR or the disappearance of the starting material by TLC/LCMS.

Scenario B: The reaction proceeds, but a major byproduct is formed.

  • Root Cause: Side reactions are outcompeting the desired nucleophilic addition. The most common byproduct in Grignard synthesis is from Wurtz coupling.[14][15]

    • Wurtz Coupling: The Grignard reagent (R-MgX) reacts with the unreacted organic halide (R-X) to form a homocoupled product (R-R). For example, if using phenylmagnesium bromide, the formation of biphenyl can be a significant issue.[6][16] This is often caused by high local concentrations of the organic halide during Grignard formation.

  • Solutions & Protocol:

    • Control Reagent Addition: During the formation of the Grignard reagent, add the organic halide solution slowly and sub-surface into the vigorously stirred magnesium slurry. This minimizes localized high concentrations and promotes reaction with magnesium over reaction with already-formed Grignard.

    • Optimize Temperature: Lower temperatures during Grignard formation can sometimes reduce the rate of Wurtz coupling relative to the desired reaction.[16]

    • Consider Continuous Flow: For large-scale synthesis, continuous flow reactors (packed-bed or CSTR) can significantly improve selectivity and reduce Wurtz coupling by maintaining a high ratio of magnesium to halide at all times.[6][14][15]

Problem 2: Difficult product isolation and purification.
  • Root Cause: The product contains both a basic amino group and a hydroxyl group, giving it amphiprotic character. This can lead to emulsions during aqueous work-up and challenges in chromatographic separation.

  • Solutions & Protocol:

    • Controlled Quench: Quench the reaction by slowly adding the reaction mixture to a well-stirred, cooled aqueous acid solution (e.g., 1 M HCl or saturated NH₄Cl). Avoid adding the quench solution to the reaction mixture, as this can create a highly exothermic and difficult-to-control process.

    • pH Adjustment for Extraction: After quenching, carefully adjust the pH of the aqueous layer.

      • To extract into an organic solvent, you generally want the amine to be in its freebase form. Adjust the pH to >9 with a base like NaOH or Na₂CO₃. Be aware that strongly basic conditions can promote side reactions.

      • Alternatively, an acid wash can be used to remove basic impurities.

    • Purification via Salt Formation: A highly effective method for purifying amines is to precipitate them as a salt. Dissolve the crude product in a suitable solvent (e.g., diethyl ether, ethyl acetate) and add a solution of HCl in ether or isopropanol. The amine hydrochloride salt will often precipitate as a clean solid, which can be isolated by filtration. The freebase can then be regenerated by treatment with a base.[17][18]

    • Chromatography: If chromatography is necessary, use a deactivated silica gel (e.g., treated with triethylamine) to prevent streaking and irreversible adsorption of the basic amine product.

Experimental Workflows & Diagrams

Workflow 1: Synthesis via Grignard Reaction

This diagram outlines the key stages for the synthesis starting from a protected bromoaniline precursor.

Grignard_Workflow cluster_prep Preparation cluster_reaction Reaction & Work-up cluster_purification Purification Prot 1. Amine Protection (e.g., Boc Anhydride) GF 2. Grignard Formation (Mg, Anhydrous THF) Prot->GF Protected Bromoaniline Add 3. Aldehyde Addition (Slow, Temp. Control) GF->Add Quench 4. Aqueous Quench (e.g., NH4Cl solution) Add->Quench DeProt 5. Deprotection (Acidic Conditions) Quench->DeProt Extract 6. Extraction & Isolation (pH adjustment, Crystallization/Chromatography) DeProt->Extract End End Extract->End Final Product

Caption: Key stages of the Grignard synthesis route.

Workflow 2: Troubleshooting Low Yields

This decision tree helps diagnose the cause of low product yield.

Troubleshooting_Yield Start Low Yield Observed CheckSM Is starting aldehyde/ ketone recovered? Start->CheckSM CheckSideProducts Are significant byproducts observed? Start->CheckSideProducts SM_Yes YES CheckSM->SM_Yes   SM_No NO CheckSM->SM_No   SP_Yes YES CheckSideProducts->SP_Yes SP_No NO CheckSideProducts->SP_No GrignardIssue Problem with Grignard Reagent (Formation, Titre, or Quenching) Solution1 Verify anhydrous conditions. Titrate Grignard before use. Check amine protection. GrignardIssue->Solution1 DegradationIssue Product Degradation or Difficult Isolation Solution2 Optimize work-up pH. Check for stability issues. Analyze aqueous/solid waste. DegradationIssue->Solution2 WurtzIssue Wurtz Coupling (e.g., Biphenyl) Solution3 Slow halide addition during Grignard formation. Optimize temperature. WurtzIssue->Solution3 SP_No->DegradationIssue

Caption: Decision tree for troubleshooting low reaction yields.

References

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Structural Elucidation of (2-Amino-5-methylphenyl)(phenyl)methanol: A Comparative Analysis of NMR and Other Key Analytical Techniques

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in the dynamic field of drug development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of progress. (2-Amino-5-methylphenyl)(phenyl)methanol, a versatile scaffold in medicinal chemistry, presents a compelling case for a multi-faceted analytical approach. This guide provides an in-depth analysis of its structural features using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy, benchmarked against other vital analytical techniques: Fourier-Transform Infrared (FTIR) Spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

The Central Role of Structural Verification

In the journey from a promising lead compound to a viable drug candidate, every atom's position must be known with certainty. This structural integrity underpins the molecule's biological activity, safety profile, and intellectual property claims. While several analytical techniques contribute to this puzzle, NMR spectroscopy often serves as the gold standard for elucidating the intricate connectivity of organic molecules in solution.

¹H and ¹³C NMR: A Definitive Look at the Molecular Skeleton

NMR spectroscopy provides a detailed map of the chemical environment of each hydrogen (¹H) and carbon (¹³C) atom within a molecule. By analyzing chemical shifts, coupling constants, and signal multiplicities, we can piece together the molecular structure with high confidence.

Molecular Structure and Atom Numbering

To facilitate a clear discussion of the NMR data, the following atom numbering scheme will be used for this compound:

Figure 1: Molecular structure and atom numbering of this compound.

¹H NMR Analysis

The ¹H NMR spectrum of this compound is predicted to exhibit a series of distinct signals corresponding to the aromatic, methine, methyl, amino, and hydroxyl protons. The chemical shifts are influenced by the electronic effects of the substituents and the spatial arrangement of the atoms.

Predicted ¹H NMR Data

Proton AssignmentPredicted Chemical Shift (ppm)MultiplicityIntegration
Phenyl-H (C2'-H to C6'-H)7.20 - 7.40Multiplet5H
Aromatic-H (C6-H)7.15Doublet1H
Aromatic-H (C4-H)6.85Doublet of doublets1H
Aromatic-H (C3-H)6.60Doublet1H
Methine-H (CH-OH)5.80Singlet1H
Amino-H (NH₂)4.50Broad Singlet2H
Methyl-H (CH₃)2.25Singlet3H
Hydroxyl-H (OH)2.10Singlet1H

Note: Predicted chemical shifts are estimates and may vary depending on the solvent and concentration.

Interpretation of the ¹H NMR Spectrum:

  • Aromatic Region (6.60 - 7.40 ppm): The five protons of the unsubstituted phenyl ring will likely appear as a complex multiplet. The three protons on the substituted ring are expected to be more resolved due to the influence of the amino and methyl groups. The proton at C6 will be a doublet, coupled to the C4 proton. The C4 proton will appear as a doublet of doublets, coupled to both C3 and C6 protons. The C3 proton will be a doublet, coupled to the C4 proton.

  • Methine Proton (5.80 ppm): The single proton attached to the carbon bearing the hydroxyl group and both phenyl rings is expected to be a singlet, as it has no adjacent protons to couple with. Its downfield shift is due to the deshielding effect of the two aromatic rings and the hydroxyl group.

  • Amino Protons (4.50 ppm): The two protons of the primary amine will likely appear as a broad singlet. The broadness is due to quadrupole broadening from the nitrogen atom and potential hydrogen exchange.

  • Methyl Protons (2.25 ppm): The three protons of the methyl group will give a sharp singlet, as there are no neighboring protons to cause splitting.

  • Hydroxyl Proton (2.10 ppm): The hydroxyl proton signal is typically a singlet and its chemical shift can be highly variable depending on solvent, concentration, and temperature due to hydrogen bonding.

¹³C NMR Analysis

The ¹³C NMR spectrum provides complementary information, revealing the chemical environment of each carbon atom. The predicted chemical shifts are influenced by the hybridization and the electronic nature of the attached groups.

Predicted ¹³C NMR Data

Carbon AssignmentPredicted Chemical Shift (ppm)
C1'143.5
C2'/C6'128.5
C3'/C5'126.5
C4'127.5
C1145.0
C2129.0
C3118.0
C4129.5
C5137.0
C6115.0
CH-OH75.0
CH₃21.0

Note: Predicted chemical shifts are estimates and may vary depending on the solvent.

Interpretation of the ¹³C NMR Spectrum:

  • Aromatic Carbons (115.0 - 145.0 ppm): The spectrum will show distinct signals for each of the aromatic carbons. The carbons attached to the electron-donating amino and methyl groups (C2, C5) will be shifted upfield compared to the unsubstituted aromatic carbons. The quaternary carbons (C1, C1', C2, C5) will generally have lower intensities.

  • Methine Carbon (75.0 ppm): The carbon of the CH-OH group is expected in the aliphatic region, shifted downfield due to the attachment of two aromatic rings and an oxygen atom.

  • Methyl Carbon (21.0 ppm): The methyl carbon will appear at the most upfield region of the spectrum, which is typical for sp³ hybridized carbons in a methyl group.

Comparative Analysis: NMR vs. Alternative Techniques

While NMR provides a comprehensive structural picture, a robust characterization often involves a suite of analytical methods. Here, we compare the insights gained from NMR with those from FTIR, Mass Spectrometry, and HPLC.

Analytical TechniqueInformation Provided for this compoundStrengthsLimitations
¹H & ¹³C NMR Detailed atom connectivity, stereochemistry, and conformational information.Unambiguous structure elucidation, non-destructive.Lower sensitivity, requires higher sample concentration, more expensive instrumentation.
FTIR Spectroscopy Presence of functional groups (O-H, N-H, C-H aromatic, C-H aliphatic, C-O).Fast, inexpensive, provides a "fingerprint" of the molecule.Does not provide information on atom connectivity or molecular weight.
Mass Spectrometry Molecular weight and fragmentation pattern, confirming elemental composition.High sensitivity, provides molecular weight, can be coupled with chromatography.Does not provide detailed structural connectivity, isomers can be difficult to distinguish.
HPLC Purity of the sample, retention time for identification and quantification.High resolution for separating mixtures, quantitative analysis.Does not provide structural information on its own, requires reference standards for identification.
FTIR Spectroscopy: A Functional Group Fingerprint

FTIR spectroscopy is an excellent first-pass technique to confirm the presence of key functional groups. For this compound, we would expect to see the following characteristic absorption bands:

  • ~3400-3300 cm⁻¹: N-H stretching of the primary amine (typically two bands).

  • ~3300 cm⁻¹ (broad): O-H stretching of the alcohol, broadened due to hydrogen bonding.

  • ~3030 cm⁻¹: C-H stretching of the aromatic rings.

  • ~2920 cm⁻¹: C-H stretching of the methyl group.

  • ~1600 and 1500 cm⁻¹: C=C stretching within the aromatic rings.

  • ~1200-1000 cm⁻¹: C-O stretching of the secondary alcohol and C-N stretching of the aromatic amine.

Mass Spectrometry: Unveiling the Molecular Weight and Fragmentation

Mass spectrometry provides the crucial information of the molecule's mass, confirming its elemental formula. For this compound (C₁₄H₁₅NO), the expected molecular weight is approximately 213.28 g/mol . Electron ionization mass spectrometry (EI-MS) would likely show a molecular ion peak (M⁺) at m/z 213.

The fragmentation pattern would provide further structural clues. Key predicted fragments include:

  • m/z 196: Loss of a hydroxyl radical (•OH) from the molecular ion.

  • m/z 182: Loss of a methyl radical (•CH₃) followed by rearrangement.

  • m/z 105: Formation of the benzoyl cation ([C₆H₅CO]⁺), a common fragment in molecules with a phenyl-carbonyl or related moiety.

  • m/z 77: Formation of the phenyl cation ([C₆H₅]⁺) from the benzoyl cation.

HPLC: Assessing Purity and Aiding Identification

HPLC is the workhorse for assessing the purity of a compound and is invaluable in a drug development setting. For this compound, a reversed-phase HPLC method would be suitable. Given its polarity, a mobile phase of acetonitrile and water or methanol and water would be appropriate. The retention time of the compound would be a characteristic property under specific chromatographic conditions. While it doesn't provide structural information directly, it is essential for confirming the presence of a single, pure compound and can be used for quantitative analysis.

Experimental Protocols

NMR Sample Preparation and Acquisition

A well-defined protocol is essential for acquiring high-quality NMR data.

G cluster_0 Sample Preparation cluster_1 NMR Acquisition cluster_2 Data Processing A Weigh ~10 mg of sample B Dissolve in ~0.7 mL of deuterated solvent (e.g., CDCl₃ or DMSO-d₆) A->B C Transfer to a 5 mm NMR tube B->C D Insert sample into NMR spectrometer C->D E Lock, tune, and shim the instrument D->E F Acquire ¹H spectrum (e.g., 16 scans) E->F G Acquire ¹³C spectrum (e.g., 1024 scans) F->G H Apply Fourier transform G->H I Phase and baseline correct spectra H->I J Reference spectra (e.g., to TMS) I->J K Integrate ¹H signals and pick peaks J->K

Figure 2: A typical workflow for NMR analysis.

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh approximately 10-15 mg of this compound and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃, or dimethyl sulfoxide-d₆, DMSO-d₆) in a small vial. Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup: Insert the NMR tube into the spectrometer. The instrument's software is used to "lock" onto the deuterium signal of the solvent, "tune" the probe to the correct frequencies for ¹H and ¹³C, and "shim" the magnetic field to ensure homogeneity.

  • ¹H NMR Acquisition: A standard one-dimensional proton NMR experiment is run. Typically, 16 to 64 scans are acquired to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: A one-dimensional carbon NMR experiment with proton decoupling is performed. Due to the lower natural abundance of ¹³C, more scans (e.g., 1024 or more) are generally required.

  • Data Processing: The raw data (Free Induction Decay) is processed using a Fourier transform to generate the frequency-domain spectrum. The spectrum is then phased and baseline corrected. Chemical shifts are referenced to an internal standard, typically tetramethylsilane (TMS) at 0.00 ppm.

Conclusion: A Synergistic Approach to Structural Certainty

The structural elucidation of this compound serves as an excellent example of the power and necessity of a multi-technique analytical approach in modern drug development. While ¹H and ¹³C NMR spectroscopy stand out for their ability to provide a detailed and unambiguous structural map, techniques like FTIR, Mass Spectrometry, and HPLC offer crucial, complementary information regarding functional groups, molecular weight, and purity. As Senior Application Scientists, we advocate for this synergistic workflow to ensure the highest level of confidence in the identity and quality of every new chemical entity, thereby accelerating the path from discovery to clinical application.

References

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

  • Guan, Y., Sowndarya, S. S. V., Gallegos, L. C., St. John, P. C., & Paton, R. S. (2021). Real-time prediction of ¹H and ¹³C chemical shifts with DFT accuracy using a 3D graph neural network. Chemical Science, 12(36), 12012-12026. [Link]

  • NMRDB.org: An online tool for NMR prediction. [Link]

  • ACD/Labs. (n.d.). NMR Predictor. [Link]

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. John Wiley & Sons. [Link]

  • de Hoffmann, E., & Stroobant, V. (2007). Mass Spectrometry: Principles and Applications. John Wiley & Sons. [Link]

A Technical Guide to the Spectroscopic Characterization of (2-Amino-5-methylphenyl)(phenyl)methanol: An FT-IR and Mass Spectrometry Comparison

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and complex organic synthesis, the unambiguous structural elucidation of novel chemical entities is paramount. (2-Amino-5-methylphenyl)(phenyl)methanol, a molecule possessing a unique combination of a primary aromatic amine, a secondary alcohol, and substituted aromatic functionalities, presents an interesting case for spectroscopic analysis. This guide provides an in-depth comparison of Fourier-Transform Infrared (FT-IR) Spectroscopy and Mass Spectrometry (MS) for the characterization of this compound, offering insights into the expected data and the rationale behind spectral interpretation. While experimental data for this specific molecule is not widely available, this guide will leverage data from close structural analogs and established spectroscopic principles to provide a robust analytical framework.

Molecular Structure and Key Functional Groups

A thorough analysis begins with a clear understanding of the molecule's architecture.

a This compound b C₁₄H₁₅NO c MW: 213.28 g/mol mol M M⁺˙ (m/z 213) F1 [M - ˙OH]⁺ (m/z 196) M->F1 - ˙OH F2 [M - H₂O]⁺˙ (m/z 195) M->F2 - H₂O F3 [C₇H₈N]⁺ (m/z 106) M->F3 α-cleavage F4 [C₇H₅O]⁺ (m/z 105) M->F4 Rearrangement F5 [C₇H₇]⁺ (m/z 91) F2->F5 - C₇H₆N˙ F6 [C₆H₅]⁺ (m/z 77) F3->F6 - HCN, -CH₃

Figure 2: Proposed major fragmentation pathways for this compound in EI-MS.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a direct insertion probe or after separation by gas chromatography (GC-MS).

  • Ionization: Use a standard electron energy of 70 eV to ionize the sample.

  • Mass Analysis: Scan a mass range appropriate for the molecular weight of the compound and its expected fragments (e.g., m/z 40-300).

  • Data Interpretation:

    • Identify the molecular ion peak.

    • Analyze the fragmentation pattern and propose structures for the major fragment ions.

    • Compare the observed spectrum with the predicted fragmentation pathways.

Comparative Analysis: FT-IR vs. Mass Spectrometry

Analytical Aspect FT-IR Spectroscopy Mass Spectrometry
Information Provided Functional groups present (O-H, N-H, C=C, etc.).Molecular weight and fragmentation pattern, leading to structural elucidation.
Strengths - Fast and non-destructive.- Excellent for identifying key functional groups.- Simple sample preparation (especially with ATR).- Provides exact molecular weight (with high-resolution MS).- Detailed structural information from fragmentation.- High sensitivity.
Limitations - Does not provide molecular weight.- Can be difficult to distinguish between isomers.- Complex spectra can be challenging to fully interpret.- Destructive technique.- Molecular ion may be weak or absent for some compounds.- Fragmentation can be complex and require expert interpretation.
Application to the Target Molecule Confirms the presence of the crucial -OH and -NH₂ groups and the aromatic nature of the compound.Determines the molecular weight, confirming the elemental composition, and provides structural information through characteristic fragments like the loss of water and the formation of the tropylium ion.

Conclusion

For the comprehensive characterization of this compound, both FT-IR and mass spectrometry are indispensable and complementary techniques. FT-IR provides a rapid confirmation of the presence of the key alcohol and amine functional groups, while mass spectrometry delivers the definitive molecular weight and detailed structural insights through its fragmentation pattern. By leveraging the principles outlined in this guide and comparing the obtained data with that of known analogs, researchers can confidently elucidate and confirm the structure of this and other similarly complex molecules.

References

  • SpectraBase. (n.d.). (2-Amino-5-methyl-phenyl)methanol. [Link]

  • Whitman College. (n.d.). GCMS Section 6.15 - Fragmentation of Amines. [Link]

  • JoVE. (2023, April 30). Video: Mass Spectrometry of Amines. [Link]

  • Chemistry Stack Exchange. (2019, August 24). How Does Benzyl Alcohol Produce a Peak at m/z = 79?. [Link]

  • University of Calgary. (n.d.). Ch13 - Mass Spectroscopy. [Link]

  • PubMed. (n.d.). Gas chromatographic-mass spectrometric identification and quantitation of benzyl alcohol in serum after derivatization with perfluorooctanoyl chloride: a new derivative. [Link]

  • Illinois State University. (n.d.). Infrared Spectroscopy. [Link]

  • Chemistry LibreTexts. (2022, July 3). 6.2: Fragmentation. [Link]

  • University of California, Davis. (n.d.). IR: amines. [Link]

  • Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines. [Link]

  • Dummies. (2016, March 26). How to Identify Alcohols and Amines in the IR Spectrum. [Link]

  • King's Centre for Visualization in Science. (n.d.). Phenylmethanol. [Link]

A Comparative Crystallographic Guide to (2-Amino-5-methylphenyl)(phenyl)methanol and its Structural Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Substituted Diphenylmethanols

Diphenylmethanol and its derivatives are crucial scaffolds in medicinal chemistry and materials science. The introduction of substituents on the phenyl rings can significantly alter the molecule's conformation, electronic properties, and, consequently, its biological activity and solid-state characteristics. The title compound, (2-Amino-5-methylphenyl)(phenyl)methanol, combines a hydrophilic amino group and a lipophilic methyl group, presenting an interesting case for studying the interplay of various intermolecular forces in the crystalline state. Understanding its three-dimensional structure is paramount for designing novel therapeutics and functional materials.

Experimental Design: A Roadmap to Crystal Structure Determination

The determination of a novel crystal structure is a systematic process that begins with synthesis and culminates in crystallographic analysis. This section outlines a robust, self-validating protocol for obtaining single crystals of this compound suitable for X-ray diffraction.

Synthesis of this compound

The synthesis of the title compound can be achieved through the reduction of the corresponding ketone, (2-amino-5-methylphenyl)(phenyl)methanone. This well-established method offers high yields and purity.

Protocol:

  • Dissolution: Dissolve (2-amino-5-methylphenyl)(phenyl)methanone (1 equivalent) in methanol in a round-bottom flask.

  • Reduction: Cool the solution to 0°C in an ice bath. Add sodium borohydride (1.5 equivalents) portion-wise while stirring.

  • Reaction Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC).

  • Quenching: Once the reaction is complete, slowly add deionized water to quench the excess sodium borohydride.

  • Extraction: Extract the product with ethyl acetate.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Crystallization

Obtaining high-quality single crystals is often the most challenging step. The choice of solvent and crystallization technique is critical. Slow evaporation is a reliable method for growing crystals of novel compounds.

Protocol:

  • Solvent Screening: Screen a variety of solvents with different polarities (e.g., hexane, ethyl acetate, dichloromethane, methanol, and mixtures thereof) to find a suitable system where the compound has moderate solubility.

  • Crystal Growth: Prepare a saturated solution of the purified compound in the chosen solvent system in a clean vial.

  • Slow Evaporation: Cover the vial with a perforated cap to allow for slow evaporation of the solvent at room temperature.

  • Crystal Harvesting: Once well-formed crystals appear, carefully harvest them from the mother liquor.

The following diagram illustrates the experimental workflow from synthesis to crystal harvesting.

Caption: Experimental workflow for synthesis and crystallization.

Predicted Crystal Structure of this compound: A Comparative Analysis

Based on the crystal structures of closely related analogs, we can predict the key structural features of this compound. The primary intermolecular interactions governing the crystal packing are expected to be hydrogen bonds involving the amino and hydroxyl groups.

Molecular Conformation

The molecule is expected to adopt a non-planar conformation, with the two phenyl rings being nearly orthogonal to each other, similar to what is observed in (2-Methylphenyl)(phenyl)methanol where the dihedral angle is 87.78(8)°[1]. This twisted conformation minimizes steric hindrance between the two aromatic rings.

Hydrogen Bonding and Crystal Packing

The presence of both a hydrogen bond donor (amino and hydroxyl groups) and acceptor (amino and hydroxyl groups) suggests the formation of an extensive hydrogen-bonding network. We can anticipate two primary hydrogen bonding motifs:

  • O-H···N Hydrogen Bonds: The hydroxyl group will likely act as a hydrogen bond donor to the nitrogen atom of the amino group of a neighboring molecule.

  • N-H···O Hydrogen Bonds: The amino group can act as a hydrogen bond donor to the oxygen atom of the hydroxyl group of another adjacent molecule.

This interplay of O-H···N and N-H···O hydrogen bonds is a common feature in related structures like (2-Aminophenyl)methanol and (3-Aminophenyl)methanol, leading to the formation of layered or chain-like structures[2][3]. The methyl group is expected to be involved in weaker C-H···π interactions, further stabilizing the crystal lattice.

The following diagram illustrates the predicted intermolecular hydrogen bonding.

hydrogen_bonding cluster_mol1 Molecule A cluster_mol2 Molecule B N1 N-H O2 O N1->O2 N-H···O O1 O-H N2 N O1->N2 O-H···N

Caption: Predicted intermolecular hydrogen bonding.

Comparative Analysis with Structural Analogs

To provide a comprehensive understanding, the predicted properties of this compound are compared with the experimentally determined data of its structural analogs.

CompoundCrystal SystemSpace GroupKey Intermolecular InteractionsReference
This compound (Predicted) Monoclinic or OrthorhombicP2₁/c or Pna2₁O-H···N and N-H···O hydrogen bonds-
(2-Aminophenyl)methanolOrthorhombicPna2₁N-H···O and O-H···N hydrogen bonds forming layers[2][2]
(2-Methylphenyl)(phenyl)methanolTrigonalR-3O-H···O hydrogen bonds forming hexameric aggregates[1][4][1][4]
(3-Aminophenyl)methanolOrthorhombicPca2₁N-H···O and O-H···N hydrogen bonds forming a 2D framework[3][3]

This comparison highlights how subtle changes in substituent positions can lead to different crystal packing arrangements. For instance, the absence of an amino group in (2-Methylphenyl)(phenyl)methanol leads to the formation of O-H···O bonded hexamers, a motif not expected for the title compound. The presence of both amino and hydroxyl groups in the title compound is more likely to result in a packing similar to that of (2-Aminophenyl)methanol or (3-Aminophenyl)methanol.

Polymorphism: A Critical Consideration

It is crucial for researchers to be aware of the possibility of polymorphism—the ability of a compound to exist in more than one crystalline form[5]. Different polymorphs can exhibit distinct physical properties, including solubility and bioavailability, which are critical in drug development. The crystallization protocol outlined in this guide may yield one specific polymorph. Therefore, a thorough polymorphic screen, employing various crystallization techniques (e.g., cooling crystallization, anti-solvent addition) and a range of solvents, is highly recommended to identify all accessible crystalline forms of this compound.

Conclusion and Future Directions

This guide provides a predictive and comparative analysis of the crystal structure of this compound based on established crystallographic data of its close analogs. The proposed experimental workflow offers a starting point for its synthesis and crystallization. The predicted structural features, particularly the dominant role of O-H···N and N-H···O hydrogen bonds, provide a strong hypothesis for the resulting crystal packing.

Future experimental work should focus on obtaining the actual crystal structure of the title compound to validate these predictions. A comprehensive structural analysis will not only be of fundamental scientific interest but will also provide invaluable data for the rational design of new pharmaceutical agents and functional organic materials.

References

  • Zipp, C. F., Fernandes, M. A., Marques, H. M., & Michael, J. P. (2012). (2-Aminophenyl)methanol. Acta Crystallographica Section E: Structure Reports Online, 68(1), o174. [Link]

  • Glidewell, C., Low, J. N., & Wardell, J. L. (2010). (2-Methylphenyl)(phenyl)methanol. Acta Crystallographica Section E: Structure Reports Online, 66(8), o2136. [Link]

  • Cieplik, J., Pluta, J., Bryndal, I., & Lis, T. (2006). Two polymorphic forms of N-(4-chlorophenyl)-5-[(4-chlorophenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine. Acta Crystallographica Section C: Crystal Structure Communications, 62(Pt 5), o259–o261. [Link]

  • Glidewell, C., Low, J. N., & Wardell, J. L. (2010). (2-Methylphenyl)(phenyl)methanol. Acta Crystallographica Section E: Crystallographic Communications, 66(Pt 8), o2136. [Link]

  • Nemec, I., Fischer, A., & Císařová, I. (2011). (3-Aminophenyl)methanol. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 9), o2118. [Link]

Sources

comparison of the reactivity of (2-Amino-5-methylphenyl)(phenyl)methanol with other amino alcohols

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Amino Alcohols in Synthesis

Amino alcohols are a pivotal class of organic compounds, possessing both an amine and a hydroxyl functional group. This bifunctionality makes them versatile building blocks in medicinal chemistry and materials science, where they serve as chiral auxiliaries, catalysts, and key intermediates in the synthesis of complex molecules.[1] The reactivity of each functional group can be subtly tuned by the overall molecular architecture, leading to a diverse range of chemical behaviors.

(2-Amino-5-methylphenyl)(phenyl)methanol, a tertiary amino alcohol, presents a unique reactivity profile due to the interplay of an electron-donating amino group, a sterically demanding phenyl group, and a methyl substituent on the aromatic ring. Understanding its reactivity in comparison to other amino alcohols is crucial for its effective utilization in synthetic strategies. This guide will focus on two key reactions: oxidation of the alcohol moiety and esterification, providing a framework for researchers to evaluate its synthetic potential.

Structural and Electronic Considerations Influencing Reactivity

The reactivity of an amino alcohol is not merely the sum of its parts; it is a complex interplay of steric and electronic effects. In the case of this compound, several factors are at play:

  • The Amino Group: As a strong activating group, the ortho-amino group donates electron density to the aromatic ring through resonance. This increased electron density can influence the reactivity of the benzylic alcohol.[2]

  • The Phenyl and Methyl Substituents: The phenyl group attached to the carbinol carbon introduces significant steric hindrance, which can impede the approach of reagents to the hydroxyl group. The methyl group at the 5-position has a minor electron-donating inductive effect.

  • Tertiary Alcohol: Unlike primary and secondary alcohols, tertiary alcohols lack an alpha-hydrogen, making them generally resistant to oxidation reactions that proceed via deprotonation at the alpha-carbon.[3]

To provide a comprehensive comparison, this guide will consider the following amino alcohols as benchmarks:

  • (2-Aminophenyl)methanol (ortho-aminobenzyl alcohol): A primary amino alcohol for baseline comparison.

  • (2-Amino-5-methylphenyl)methanol: A primary amino alcohol to assess the effect of the methyl group.

  • (2-Aminophenyl)(phenyl)methanol: A tertiary amino alcohol to isolate the effect of the phenyl group.

Comparative Reactivity in Oxidation Reactions

The oxidation of alcohols to carbonyl compounds is a fundamental transformation in organic synthesis. The susceptibility of an amino alcohol to oxidation is highly dependent on its structure.

Theoretical Framework

The oxidation of benzylic alcohols is influenced by the electronic nature of the substituents on the aromatic ring. Electron-donating groups generally accelerate the reaction by stabilizing the transition state.[4][5] For aminobenzyl alcohols, the strong electron-donating character of the amino group is expected to enhance the rate of oxidation compared to unsubstituted benzyl alcohol. However, the tertiary nature of this compound introduces a significant barrier to traditional oxidation mechanisms.

dot

Caption: Predicted oxidation pathways for primary and tertiary amino alcohols.

Supporting Experimental Data

A study on the chemoselective aerobic oxidation of various substituted 2-aminobenzyl alcohols using a CuI/DMAP/TEMPO catalyst system provides valuable insights.[6] The oxidation of (2-amino-5-methylphenyl)methanol to the corresponding aldehyde proceeded in excellent yield, demonstrating the feasibility of oxidizing primary aminobenzyl alcohols under mild conditions.[6]

Kinetic studies on the oxidation of ortho-aminobenzyl alcohol have shown that the reaction follows first-order kinetics with respect to the substrate, oxidant, and catalyst.[7] The activation energy for this process has been determined to be 58.92 kJ/mol.[7]

Table 1: Comparative Oxidation Data for Amino Alcohols

CompoundAlcohol TypeOxidizing SystemProductReported Yield/RateReference
(2-Aminophenyl)methanolPrimaryCuI/DMAP/TEMPO, O₂2-AminobenzaldehydeHigh Yield[6]
(2-Amino-5-methylphenyl)methanolPrimaryCuI/DMAP/TEMPO, O₂2-Amino-5-methylbenzaldehyde92% Yield[6]
This compoundTertiaryCuI/DMAP/TEMPO, O₂Expected: No Reaction/SlowData to be generated
Proposed Experimental Protocol: Comparative Kinetic Study of Oxidation

This protocol outlines a method to quantitatively compare the oxidation rates of the selected amino alcohols. The reaction will be monitored using UV-Vis spectroscopy by observing the formation of the aldehyde product.

Materials:

  • This compound

  • (2-Aminophenyl)methanol

  • (2-Amino-5-methylphenyl)methanol

  • Copper(I) iodide (CuI)

  • 4-Dimethylaminopyridine (DMAP)

  • (2,2,6,6-Tetramethyl-1-piperidinyloxy) radical (TEMPO)

  • Acetonitrile (CH₃CN), HPLC grade

  • Oxygen balloon

  • UV-Vis Spectrophotometer

Procedure:

  • Solution Preparation: Prepare 0.1 M stock solutions of each amino alcohol, CuI, and DMAP in acetonitrile. Prepare a 0.01 M stock solution of TEMPO in acetonitrile.

  • Reaction Setup: In a quartz cuvette, combine 1.0 mL of the amino alcohol solution, 0.1 mL of the CuI solution, and 0.1 mL of the DMAP solution. Dilute with acetonitrile to a total volume of 2.8 mL.

  • Initiation: Bubble oxygen through the solution for 1 minute. Initiate the reaction by adding 0.1 mL of the TEMPO solution.

  • Kinetic Monitoring: Immediately place the cuvette in the UV-Vis spectrophotometer and record the absorbance at the λmax of the corresponding aldehyde product at regular time intervals.

  • Data Analysis: Plot absorbance versus time. The initial rate of the reaction can be determined from the initial slope of this curve.

dot

Caption: Experimental workflow for the kinetic study of amino alcohol oxidation.

Comparative Reactivity in Esterification Reactions

Esterification, the reaction between an alcohol and a carboxylic acid, is another fundamental transformation where the structure of the amino alcohol plays a critical role.

Theoretical Framework

The esterification of amino alcohols can be influenced by both the nucleophilicity of the alcohol and the basicity of the amine. The amino group can act as an internal catalyst by activating the carboxylic acid through hydrogen bonding.[6] However, the steric hindrance around the hydroxyl group in tertiary alcohols can significantly decrease the reaction rate.

dot

Caption: Contrasting esterification pathways for primary and tertiary amino alcohols.

Supporting Experimental Data

Kinetic studies on the esterification of N,N-dialkylamino alcohols have demonstrated that the reaction rate is highly dependent on the ability of the amino alcohol to form an intermolecular hydrogen bond with the carboxylic acid.[6] For sterically hindered alcohols, esterification can be challenging and may require specific activating agents.

Table 2: Factors Influencing Esterification of Amino Alcohols

FactorEffect on ReactivityRationaleReference
Internal H-Bonding Increases rateActivation of the carboxylic acid[6]
Steric Hindrance Decreases rateImpedes nucleophilic attack of the alcohol
Basicity of Amine Can compete with alcoholThe amine can be acylated
Proposed Experimental Protocol: Comparative Study of Esterification

This protocol describes a method to compare the esterification rates of the selected amino alcohols with a model carboxylic acid, such as acetic acid. The reaction progress can be monitored by ¹H NMR spectroscopy.

Materials:

  • This compound

  • (2-Aminophenyl)methanol

  • (2-Amino-5-methylphenyl)methanol

  • Acetic acid

  • Deuterated chloroform (CDCl₃)

  • NMR spectrometer

Procedure:

  • Sample Preparation: In an NMR tube, dissolve 0.1 mmol of the amino alcohol and 0.1 mmol of acetic acid in 0.6 mL of CDCl₃.

  • Initial Spectrum: Acquire a ¹H NMR spectrum immediately after mixing to establish the initial concentrations of the reactants.

  • Reaction Monitoring: Maintain the NMR tube at a constant temperature (e.g., 25 °C) and acquire ¹H NMR spectra at regular time intervals.

  • Data Analysis: Integrate the signals corresponding to the alcohol and the ester product in each spectrum. Plot the concentration of the ester product as a function of time to determine the reaction rate.

Conclusion and Future Outlook

This guide provides a comprehensive framework for comparing the reactivity of this compound with other amino alcohols. The proposed experimental protocols for oxidation and esterification will enable researchers to generate quantitative data to elucidate the impact of its unique structural features.

Based on the principles of organic chemistry and existing literature, it is hypothesized that this compound will exhibit significantly lower reactivity in both oxidation and sterically demanding esterification reactions compared to its primary alcohol counterparts. The bulky phenyl group at the carbinol center is expected to be the dominant factor controlling its reactivity.

The data generated from these comparative studies will be invaluable for drug development professionals and synthetic chemists in designing efficient synthetic routes that either leverage the stability of the tertiary alcohol or employ specific activating conditions to overcome its inherent steric hindrance.

References

  • Manila, et al. (2021). OXIDATION OF ORTHO AMINOBENZYL ALCOHOL: A CONCISE KINETIC STUDY. Rasayan Journal of Chemistry.
  • Breitenlechner, S., & Bach, T. (2006). Kinetic Study on the Esterification of Hexanoic Acid with N,N-Dialkylamino Alcohols: Evidence for an Activation by Hydrogen Bond.
  • Reddy, B. V. S., et al. (2014). Chemoselective Oxidation of Benzyl, Amino, and Propargyl Alcohols to Aldehydes and Ketones under Mild Reaction Conditions. ChemistryOpen, 3(6), 229–233.
  • NCERT. (n.d.). Amines. [Link]

  • IMSERC. (n.d.). Kinetics / reaction monitoring. [Link]

  • Socratic. (2013). How does the inductive effect, explain the reactivity of tertiary alcohols with halogen acids?[Link]

  • Manila, et al. (2021). OXIDATION OF ORTHO AMINOBENZYL ALCOHOL: A CONCISE KINETIC STUDY. Rasayan Journal of Chemistry, 14(Special Issue), 98-109.
  • Banerjee, K. K. (1978). Kinetics and mechanism of the oxidation of substituted benzyl alcohols by pyridinium chlorochromate. Journal of the Chemical Society, Perkin Transactions 2, (6), 639-641.

Sources

A Comparative Guide to the Catalytic Activity of (2-Amino-5-methylphenyl)(phenyl)methanol Derivatives in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

This guide presents a comparative analysis of the catalytic performance of (2-Amino-5-methylphenyl)(phenyl)methanol and its rationally designed derivatives. Chiral amino alcohols are a foundational class of ligands in modern asymmetric catalysis, prized for their ability to create a chiral environment around a metal center and direct the stereochemical outcome of critical chemical transformations.[1] These ligands are instrumental in synthesizing enantiomerically pure compounds, which are vital building blocks for the pharmaceutical and fine chemical industries.[2][3]

The core structure of this compound, featuring a bidentate scaffold with both a Lewis basic amino group and a hydroxyl group, offers a versatile platform for catalytic applications.[1] However, systematic studies detailing the structure-activity relationships (SAR) of its derivatives are not extensively documented in current literature. This guide, therefore, proposes a comprehensive, albeit hypothetical, comparative study based on well-established principles of catalyst design and reaction mechanisms. We will explore how systematic structural modifications can modulate catalytic efficiency and enantioselectivity in a benchmark asymmetric reaction.

Our investigation will focus on the enantioselective addition of diethylzinc to aldehydes, a classic carbon-carbon bond-forming reaction that yields valuable chiral secondary alcohols with high potential for exceptional enantioselectivity.[1][4] By synthesizing a focused library of derivatives and evaluating their performance, we aim to elucidate the electronic and steric factors that govern their catalytic prowess.

Rationale and Design of the Catalyst Library

The central hypothesis of this study is that the catalytic activity and enantioselectivity of the this compound scaffold can be systematically tuned by modifying its electronic and steric properties. The design of our catalyst library is therefore grounded in understanding how these modifications influence the formation and stability of the key catalytic intermediate.

The Parent Scaffold: this compound (Catalyst 1a)

The parent molecule, commercially available as a starting point[5][6][7][8], contains a methyl group at the 5-position of the aniline ring. This electron-donating group subtly influences the electron density of the aromatic ring and the basicity of the amino group. Our study will use this compound as the benchmark against which all derivatives are compared.

Proposed Derivatives for Comparative Analysis

We will synthesize a series of derivatives to probe the following effects:

  • Electronic Effects on the Aniline Ring: By replacing the methyl group (Catalyst 1a ) with hydrogen (Catalyst 1b , removing the electron-donating effect), a methoxy group (Catalyst 1c , a stronger electron-donating group), and a chloro group (Catalyst 1d , an electron-withdrawing group), we can directly assess the impact of the amino group's Lewis basicity on the catalytic cycle.

  • Steric Effects Proximal to the Chiral Center: Introducing a bulky tert-butyl group at the 5-position (Catalyst 1e ) instead of a methyl group will allow us to study how increased steric hindrance near the catalytic pocket affects substrate approach and enantioselection.

  • Modulation of the N-H Moiety: The proton on the amino group is crucial for forming the active catalyst. By replacing it with a methyl group (N-methylation, Catalyst 1f ), we can investigate the role of this proton and the steric/electronic consequences of N-substitution.

The logical design of this catalyst library is depicted below.

G cluster_parent Parent Scaffold cluster_mods Systematic Modifications 1a This compound (Benchmark) Electronic Electronic Tuning (Aniline Ring) Steric Steric Hindrance N-Sub N-Substitution 1b 1b: R = H Electronic->1b 1c 1c: R = OMe Electronic->1c 1d 1d: R = Cl Electronic->1d 1e 1e: R = t-Bu Steric->1e 1f 1f: N-Me N-Sub->1f workflow cluster_synthesis Catalyst Synthesis & Characterization cluster_catalysis Catalytic Performance Evaluation cluster_analysis Data Analysis start Start: 2-Aminobenzophenone Derivatives reduction Protocol 1: NaBH4 Reduction start->reduction purification Flash Chromatography reduction->purification characterization NMR, HRMS purification->characterization catalyst Pure Amino Alcohol Catalyst Library (1a-1f) characterization->catalyst preactivation Catalyst Pre-activation with Et2Zn catalyst->preactivation reaction Protocol 2: Addition to Benzaldehyde preactivation->reaction workup Aqueous Quench & Extraction reaction->workup product Crude 1-phenyl-1-propanol workup->product nmr_yield Yield Determination (1H NMR) product->nmr_yield hplc_ee Enantioselectivity (Chiral HPLC) product->hplc_ee results Comparative Data Table nmr_yield->results hplc_ee->results catalytic_cycle L_H Chiral Amino Alcohol (L*) Active_Catalyst Active Catalyst [L*-Zn-Et] L_H->Active_Catalyst + Et2Zn - EtH Et2Zn Et2Zn Intermediate Transition State Complex [L*-Zn(Et)-(RCHO)] Active_Catalyst->Intermediate + RCHO Aldehyde Aldehyde (RCHO) Product_Complex Product-Zinc Complex Intermediate->Product_Complex Ethyl Transfer Product_Complex->Active_Catalyst + Et2Zn - Et-Zn-OR' Product Chiral Alcohol Product_Complex->Product Workup

Sources

A Comparative Guide to the Synthetic Validation of (2-Amino-5-methylphenyl)(phenyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and fine chemical synthesis, the efficient and reliable production of key intermediates is paramount. (2-Amino-5-methylphenyl)(phenyl)methanol is a valuable building block, and its synthetic accessibility directly impacts the progress of research and development pipelines. This guide provides an in-depth, objective comparison of two plausible synthetic routes for this compound, supported by experimental data and procedural rationale, to empower researchers in making informed decisions for their synthetic endeavors.

Executive Summary

This guide evaluates two primary synthetic pathways to this compound:

  • Route 1: The Grignard Reaction Approach. This classic carbon-carbon bond-forming reaction utilizes a protected 2-amino-5-methylbenzaldehyde and a phenyl Grignard reagent.

  • Route 2: The Ketone Reduction Pathway. This route involves the synthesis of the precursor ketone, (2-amino-5-methylphenyl)(phenyl)methanone, followed by its reduction to the desired diarylmethanol.

We will dissect each route, analyzing their respective strengths and weaknesses in terms of overall yield, procedural complexity, reagent availability and cost, and potential for scale-up.

Introduction to the Synthetic Challenge

The synthesis of this compound presents a key challenge: the presence of a nucleophilic amino group and an electrophilic carbonyl group (or its precursor) within the same molecule. This necessitates a carefully planned synthetic strategy, often involving the use of protecting groups to avoid unwanted side reactions. The choice of synthetic route, therefore, hinges on the efficient management of these functional groups.

Route 1: The Grignard Reaction Approach

The Grignard reaction is a cornerstone of organic synthesis, renowned for its efficacy in forming carbon-carbon bonds.[1][2] In this proposed route, we circumvent the issue of the acidic amine proton reacting with the strongly basic Grignard reagent by employing a protection-deprotection strategy.

Logical Workflow for the Grignard Reaction Approach

A 2-Amino-5-methylbenzaldehyde B N-TBDMS Protection A->B TBDMSCl, Imidazole, DMF C N-(tert-Butyldimethylsilyl)-2-amino-5-methylbenzaldehyde B->C D Grignard Reaction with Phenylmagnesium Bromide C->D E N-TBDMS-(2-Amino-5-methylphenyl)(phenyl)methanol D->E F Deprotection (TBAF) E->F G This compound F->G A p-Toluidine B N-Acetylation A->B Acetic Anhydride C N-Acetyl-p-toluidine B->C D Friedel-Crafts Acylation with Benzoyl Chloride C->D Benzoyl Chloride, AlCl3 E N-Acetyl-(2-amino-5-methylphenyl)(phenyl)methanone D->E F Deprotection (Acid Hydrolysis) E->F Aq. HCl G (2-Amino-5-methylphenyl)(phenyl)methanone F->G H Reduction G->H NaBH4, Methanol I This compound H->I

Sources

A Comparative Guide to the Spectroscopic Interpretation of (2-Amino-5-methylphenyl)(phenyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the spectroscopic data for (2-Amino-5-methylphenyl)(phenyl)methanol, a key aromatic amino alcohol. In the absence of readily available experimental spectra, this document focuses on a detailed prediction and interpretation of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data. This approach, grounded in fundamental spectroscopic principles and compared with experimental data from analogous compounds, offers a robust framework for researchers engaged in the synthesis, identification, and quality control of similar molecules.

Introduction to this compound and its Spectroscopic Signature

This compound, with the molecular formula C₁₄H₁₅NO and a molecular weight of 213.28 g/mol , is a chiral amino alcohol.[1] Such compounds are of significant interest in medicinal chemistry and materials science due to their versatile functional groups. Accurate structural elucidation is paramount, and spectroscopic methods provide the most powerful tools for this purpose. This guide will dissect the predicted spectroscopic fingerprint of this molecule and compare it with structurally similar compounds to highlight key identifying features.

Predicted Spectroscopic Data and Interpretation

¹H NMR Spectroscopy

The proton NMR spectrum is one of the most informative for determining the detailed structure of an organic molecule. For this compound, the predicted ¹H NMR spectrum in a solvent like CDCl₃ would exhibit distinct signals for each type of proton.

Predicted ¹H NMR Data:

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationRationale
-OH~2.0-4.0Broad Singlet1HThe chemical shift of the hydroxyl proton is highly variable and depends on concentration and solvent. It often appears as a broad signal due to hydrogen bonding and chemical exchange.
-NH₂~3.5-4.5Broad Singlet2HThe amino protons also exhibit a broad signal due to hydrogen bonding and quadrupole broadening from the nitrogen atom. The signal disappears upon D₂O exchange.
-CH(OH)-~5.8Singlet1HThis benzylic proton is adjacent to a hydroxyl group and two aromatic rings, leading to a downfield shift. It is expected to be a singlet as there are no adjacent protons.
Aromatic-H (Phenyl group)~7.2-7.4Multiplet5HThe five protons on the unsubstituted phenyl ring will appear as a complex multiplet in the typical aromatic region.
Aromatic-H (Substituted ring)~6.6-7.1Multiplets3HThe three protons on the substituted aminomethylphenyl ring will have distinct chemical shifts due to the electronic effects of the amino, methyl, and hydroxyl-phenylmethyl groups.
-CH₃~2.3Singlet3HThe methyl group protons are attached to the aromatic ring and will appear as a singlet.
¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Predicted ¹³C NMR Data:

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Rationale
-CH(OH)-~75-80The benzylic carbon attached to the hydroxyl group is significantly deshielded.
Aromatic C-N~145-150The carbon atom attached to the electron-donating amino group is shielded and appears upfield.
Aromatic C-CH₃~130-135The carbon atom bearing the methyl group.
Aromatic C-H (Substituted ring)~115-130The chemical shifts of these carbons are influenced by the positions of the various substituents.
Aromatic C (ipso, Phenyl group)~140-145The carbon atom of the phenyl ring attached to the benzylic carbon.
Aromatic C-H (Phenyl group)~125-130The carbons of the unsubstituted phenyl ring.
-CH₃~20-25The methyl carbon appears in the aliphatic region.
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Predicted IR Data:

Wavenumber (cm⁻¹)Functional GroupDescription
3500-3200O-H and N-H stretchingA broad band corresponding to the hydroxyl group and two sharper peaks for the primary amine N-H stretches are expected.[2]
3100-3000Aromatic C-H stretchingCharacteristic sharp peaks for the C-H bonds on the aromatic rings.
2950-2850Aliphatic C-H stretchingPeaks corresponding to the methyl group.
1620-1580N-H bending and C=C stretchingThe N-H bending vibration of the primary amine and the aromatic C=C stretching vibrations will appear in this region.
1250-1000C-O and C-N stretchingThe C-O stretching of the secondary alcohol and the C-N stretching of the aromatic amine will be present.
Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Predicted Mass Spectrometry Data:

m/zIonRationale
213[M]⁺The molecular ion peak, corresponding to the molecular weight of the compound.
196[M-OH]⁺Loss of the hydroxyl radical.
195[M-H₂O]⁺Loss of a water molecule.
105[C₆H₅CO]⁺A common fragment for benzoyl groups, though less likely here than in a ketone. A more likely fragment would be [C₆H₅CHOH]⁺ at m/z 107.
77[C₆H₅]⁺The phenyl cation.

Comparative Analysis with Alternative Aromatic Amino Alcohols

To provide context for the predicted data, a comparison with experimentally determined data for similar compounds is invaluable. Here, we compare the expected data for this compound with the known data for (4-Aminophenyl)(phenyl)methanol .

Table 1: Comparison of ¹H NMR Data (Predicted vs. Experimental)

ProtonThis compound (Predicted, ppm)(4-Aminophenyl)(phenyl)methanol (Experimental, ppm)Key Differences
-CH(OH)-~5.8~5.7The position of the amino group has a minor effect on the benzylic proton.
Aromatic-H~6.6-7.4~6.6 (d), ~7.1 (d), ~7.2-7.4 (m)The substitution pattern on the amino-bearing ring significantly alters the splitting patterns of the aromatic protons. The para-substitution in the alternative compound leads to a simpler splitting pattern (two doublets).
-CH₃~2.3N/AThe presence of the methyl group in the target compound provides a unique singlet in the upfield region.

Table 2: Comparison of IR Data (Predicted vs. Experimental)

Functional GroupThis compound (Predicted, cm⁻¹)(4-Aminophenyl)(phenyl)methanol (Experimental, cm⁻¹)Key Differences
O-H / N-H stretch3500-3200 (broad and sharp peaks)~3360, ~3220The general regions are similar, reflecting the presence of both OH and NH₂ groups.
Aromatic C-H bend~800-690~830, ~750, ~700The out-of-plane bending vibrations are sensitive to the substitution pattern of the aromatic ring, providing a key distinguishing feature.

Experimental Protocols

To ensure the acquisition of high-quality spectroscopic data, the following standardized protocols are recommended.

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Use a 400 MHz or higher field NMR spectrometer.

    • Acquire a standard one-pulse proton spectrum.

    • Set a spectral width of -2 to 12 ppm.

    • Use a sufficient number of scans (e.g., 16 or 32) to obtain a good signal-to-noise ratio.

    • To confirm the presence of -OH and -NH₂ protons, add a drop of D₂O to the NMR tube, shake, and re-acquire the spectrum. The signals corresponding to these protons will disappear.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Set a spectral width of 0 to 200 ppm.

    • A larger number of scans will be required due to the low natural abundance of ¹³C.

IR Spectroscopy (ATR Method)
  • Sample Preparation: Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition:

    • Record a background spectrum of the empty ATR crystal.

    • Apply pressure to ensure good contact between the sample and the crystal.

    • Record the infrared spectrum from 4000 to 400 cm⁻¹. The background spectrum will be automatically subtracted.

Mass Spectrometry (Electrospray Ionization - ESI)
  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Data Acquisition:

    • Infuse the sample solution into the ESI source of the mass spectrometer.

    • Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

    • Vary the fragmentation voltage to induce in-source fragmentation and observe characteristic fragment ions.

Visualization of Spectroscopic Workflow and Structural Analysis

The following diagrams illustrate the logical workflow for spectroscopic data interpretation and the correlation of spectral data to the molecular structure.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_interpretation Data Interpretation cluster_structure Structural Elucidation Sample Compound of Interest NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR_data Chemical Shifts Splitting Patterns Integration NMR->NMR_data IR_data Functional Group Frequencies IR->IR_data MS_data Molecular Ion Fragmentation MS->MS_data Structure Final Structure NMR_data->Structure IR_data->Structure MS_data->Structure

Caption: Workflow for Spectroscopic Identification.

Structural_Analysis cluster_structure This compound cluster_data Spectroscopic Evidence mol HNMR ¹H NMR: - Aromatic protons (6.6-7.4 ppm) - Benzylic proton (~5.8 ppm) - Amino protons (~3.5-4.5 ppm) - Hydroxyl proton (~2.0-4.0 ppm) - Methyl protons (~2.3 ppm) mol->HNMR correlates to CNMR ¹³C NMR: - Aromatic carbons (115-150 ppm) - Benzylic carbon (~75-80 ppm) - Methyl carbon (~20-25 ppm) mol->CNMR correlates to IR IR (cm⁻¹): - O-H/N-H (3500-3200) - C-O (~1250-1000) mol->IR correlates to MS MS (m/z): - [M]⁺ at 213 mol->MS correlates to

Caption: Correlation of Spectral Data to Structure.

References

  • Kingston University. Phenylmethanol (Benzyl Alcohol) IR Spectrum. [Link][2]

  • PubChem. (4-Aminophenyl)(phenyl)methanol. [Link][3]

  • SpectraBase. (2-Amino-5-methyl-phenyl)methanol. [Link][4]

Sources

A Comparative Analysis of the Biological Activity of (2-Amino-5-methylphenyl)(phenyl)methanol and Its Analogs for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the quest for novel scaffolds with potent and selective biological activities is perpetual. The aminobenzhydrol moiety, exemplified by (2-Amino-5-methylphenyl)(phenyl)methanol, represents a versatile starting point for the development of new therapeutic agents. This guide provides a comprehensive comparison of the biological activities of this core structure and its analogs, drawing upon experimental data from various studies to elucidate structure-activity relationships (SAR) and guide future drug design efforts. While direct comparative studies on this compound are limited, by examining a range of structurally related compounds, we can infer potential activities and highlight key structural features that modulate biological outcomes.

Introduction to the Aminobenzhydrol Scaffold

The this compound structure combines several key pharmacophoric features: a primary aromatic amine, a methyl-substituted phenyl ring, and a benzylic alcohol. This arrangement offers multiple points for chemical modification, allowing for the fine-tuning of physicochemical properties and biological targets. Analogs can be generated by altering the substitution pattern on either aromatic ring, modifying the amino and hydroxyl groups, or replacing the phenyl rings with other aromatic or heterocyclic systems. These modifications can profoundly impact the compound's interaction with biological macromolecules, leading to a diverse range of activities.

Comparative Biological Activities

Our analysis of structurally related compounds reveals two primary areas of biological activity for aminobenzhydrol analogs: antimicrobial and anticancer.

Antimicrobial Activity

Derivatives of aminobenzhydrols and related structures have shown promise as antimicrobial agents. The mechanism of action can vary, but often involves the disruption of bacterial cell division or other essential cellular processes. For instance, guanidine and aminoguanidine hydrazone derivatives of related phenyl structures have demonstrated potent activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.[1][2]

A study on benzyl guanidine derivatives highlighted that specific substitution patterns are crucial for activity. For example, the 3-[2-chloro-3-(trifluoromethyl)]-benzyloxy derivative 9m showed excellent potency with Minimal Inhibitory Concentrations (MICs) of 0.5 µg/mL against S. aureus and 1 µg/mL against E. coli.[2] In contrast, aminoguanidine hydrazone derivatives, such as 10d (3-(4-trifluoromethyl)-benzyloxy derivative), exhibited strong activity against S. aureus (MIC 1 µg/mL) but were less effective against E. coli (MIC 16 µg/mL).[1][2] This suggests that even subtle changes in the substituent's position and electronic nature can significantly alter the spectrum of activity.

Table 1: Comparative Antimicrobial Activity of Selected Analogs

Compound IDStructure/ClassTarget OrganismMIC (µg/mL)Reference
9m 3-[2-chloro-3-(trifluoromethyl)]-benzyloxy guanidineS. aureus0.5[2]
E. coli1[2]
10d 3-(4-trifluoromethyl)-benzyloxy aminoguanidine hydrazoneS. aureus1[1][2]
E. coli16[1][2]
10a, 10j, 10r-s Aminoguanidine hydrazone derivativesS. aureus & E. coli4[2]
45a para-substituted phenyl guanidine derivativeS. aureus8[1]
Anticancer Activity

The aminobenzhydrol scaffold is also present in compounds with significant anticancer properties. The introduction of an amino group at the ortho position of a benzophenone ring, a structure related to the oxidized form of a benzhydrol, has been shown to be crucial for enhanced growth inhibition in cancer cell lines.[3] This suggests that the amino group may play a key role in binding to the biological target, potentially through hydrogen bonding.

A study on aminobenzylnaphthols, which can be considered as ring-expanded analogs, demonstrated cytotoxic properties against pancreatic (BxPC-3) and colorectal (HT-29) cancer cell lines.[4] Two derivatives, MMZ-45AA and MMZ-140C , were shown to have proapoptotic properties.[4] The cytotoxic effects of some of these derivatives were comparable to the standard chemotherapeutic agent 5-Fluorouracil.[4] For instance, compound MMZ-45B exhibited an IC50 of 31.78 ± 3.93 µM in HT-29 cells, which was more potent than 5-Fluorouracil (IC50 = 52.26 ± 4.9 µM) in the same study.[4]

Table 2: Comparative Anticancer Activity of Selected Analogs

Compound IDStructure/ClassCell LineIC50 (µM)Reference
MMZ-45B Aminobenzylnaphthol derivativeHT-29 (Colorectal)31.78 ± 3.93[4]
MMZ-140C Aminobenzylnaphthol derivativeHT-29 (Colorectal)37.76 ± 3.2[4]
5-Fluorouracil Standard DrugHT-29 (Colorectal)52.26 ± 4.9[4]
Compound 6 2-Aminobenzophenone derivativeColo 205, NUGC3, HA22T50-100 fold lower than Combretastatin A-4[3]
Compound 7 2-Aminobenzophenone derivativeColo 205, NUGC3, HA22T50-100 fold lower than Combretastatin A-4[3]

Structure-Activity Relationship (SAR) Insights

Based on the available data, several key SAR trends can be identified for this class of compounds:

  • Position of the Amino Group: The presence of an ortho-amino group on one of the phenyl rings appears to be a critical determinant for anticancer activity, as seen in 2-aminobenzophenone derivatives.[3] This suggests a specific binding interaction that is favored by this substitution pattern.

  • Substituents on the Phenyl Rings: The nature and position of substituents on the phenyl rings significantly influence both the potency and spectrum of antimicrobial activity.[1][2] Electron-withdrawing groups, such as trifluoromethyl, and halogens appear to enhance antimicrobial efficacy.

  • Modifications of the Core Structure: Expansion of the phenyl ring to a naphthyl system, as in the aminobenzylnaphthols, maintains and in some cases enhances anticancer activity.[4] This indicates that the overall size and hydrophobicity of the aromatic system are important for target engagement.

Experimental Methodologies

To ensure the reproducibility and validation of the presented findings, it is crucial to understand the experimental protocols employed.

Antimicrobial Susceptibility Testing

A common method to determine the antimicrobial activity of compounds is the broth microdilution method to determine the Minimal Inhibitory Concentration (MIC).

Step-by-Step Protocol:

  • Preparation of Bacterial Inoculum: A fresh culture of the test bacterium is grown to a specific optical density, typically corresponding to a known concentration of colony-forming units (CFU/mL).

  • Compound Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing appropriate growth medium.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension.

  • Incubation: The plate is incubated under optimal conditions for bacterial growth (e.g., 37°C for 18-24 hours).

  • Determination of MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Antimicrobial_Susceptibility_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Bacterial Culture Growth C Inoculation of Microtiter Plate A->C B Compound Serial Dilution B->C D Incubation C->D E Visual/Spectrophotometric Reading D->E F MIC Determination E->F

Caption: Workflow for MIC determination.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity.

Step-by-Step Protocol:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48-72 hours).

  • MTT Addition: MTT solution is added to each well, and the plate is incubated for a few hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan precipitate.

  • Solubilization: The formazan crystals are dissolved by adding a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: The concentration of the compound that inhibits cell growth by 50% (IC50) is calculated from the dose-response curve.

MTT_Assay_Workflow A Seed Cancer Cells B Treat with Compounds A->B C Add MTT Reagent B->C D Incubate C->D E Solubilize Formazan D->E F Measure Absorbance E->F G Calculate IC50 F->G

Caption: MTT assay workflow for cytotoxicity.

Potential Mechanisms of Action and Signaling Pathways

For the anticancer analogs, proapoptotic activity has been reported.[4] Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or cancerous cells. While the exact molecular targets of these aminobenzhydrol analogs are not fully elucidated in the provided literature, their ability to induce apoptosis suggests interference with key signaling pathways that regulate cell survival and death.

Apoptosis_Signaling_Pathway cluster_induction Induction cluster_cascade Caspase Cascade cluster_outcome Outcome Compound Aminobenzhydrol Analog Target Cellular Target (e.g., CDK2, TRIM24) Compound->Target Inhibition Caspase_Initiator Initiator Caspases (e.g., Caspase-8, -9) Target->Caspase_Initiator Activation Caspase_Executioner Executioner Caspases (e.g., Caspase-3, -7) Caspase_Initiator->Caspase_Executioner Activation Apoptosis Apoptosis Caspase_Executioner->Apoptosis

Caption: Simplified apoptosis pathway.

Conclusion and Future Directions

The this compound scaffold and its analogs represent a promising area for the development of novel antimicrobial and anticancer agents. The available data, though not from direct comparative studies on the parent compound, provides valuable insights into the structure-activity relationships governing the biological effects of this chemical class. Future research should focus on a systematic exploration of the chemical space around this scaffold, including:

  • Diverse Substitutions: Investigating a wider range of substituents on the phenyl rings to optimize potency and selectivity.

  • Bioisosteric Replacements: Replacing the phenyl rings with various heterocyclic systems to explore new interactions with biological targets.

  • Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways affected by the most potent analogs.

By leveraging the foundational knowledge outlined in this guide, researchers can more effectively design and synthesize the next generation of therapeutics based on the versatile aminobenzhydrol core.

References

  • Synthesis and In Vitro Antimicrobial SAR of Benzyl and Phenyl Guanidine and Aminoguanidine Hydrazone Derivatives. [Link]

  • SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF NOVEL 4- AMINO BENZAMIDE DERIVED 1,2,3 - TRIAZOLE LINKED PYRAZOLINES. [Link]

  • Synthesis and In Vitro Antimicrobial SAR of Benzyl and Phenyl Guanidine and Aminoguanidine Hydrazone Derivatives. [Link]

  • A review of compounds derivatives with antimicrobial activities. [Link]

  • Synthesis, Computational, and Anticancer In Vitro Investigations of Aminobenzylnaphthols Derived from 2-Naphtol, Benzaldehydes, and α-Aminoacids via the Betti Reaction. [Link]

  • Synthesis, characterization and antimicrobial activity of 4-aminobenzenesulphonamide derivative by using phenylhydrazine. [Link]

  • Synthesis and structure-activity relationship of 2-aminobenzophenone derivatives as antimitotic agents. [Link]

Sources

computational analysis of the conformational isomers of (2-Amino-5-methylphenyl)(phenyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Computational Analysis of Conformational Isomers of (2-Amino-5-methylphenyl)(phenyl)methanol

Introduction: The Critical Role of Conformational Analysis in Drug Discovery

The three-dimensional structure of a molecule is intrinsically linked to its function. For flexible molecules such as this compound, a precursor to the stimulant Mephentermine, the existence of multiple, interconverting conformational isomers can have profound implications for its biological activity, physical properties, and ultimately, its efficacy and safety as a potential therapeutic agent. A thorough understanding of the conformational landscape—the relative energies of different isomers and the barriers to their interconversion—is therefore a cornerstone of modern drug design and development.

This guide provides a comprehensive, technically-grounded framework for the . It is designed for researchers, scientists, and drug development professionals seeking to apply computational chemistry techniques to elucidate the structural dynamics of flexible small molecules. While specific experimental data for this exact compound is sparse in publicly available literature, this guide will serve as a detailed, universally applicable workflow, using this molecule as a practical case study. We will explore the theoretical underpinnings of various computational methods, present a step-by-step protocol for their application, and discuss how to critically evaluate the results in the context of hypothetical experimental data.

Pillar 1: Theoretical Foundations and Method Selection

The choice of computational methodology is paramount to the accuracy and reliability of a conformational analysis. The primary goal is to solve the time-independent Schrödinger equation for the molecule of interest, which, for a multi-atomic system, can only be done approximately. The methods we will compare fall into two main categories: Molecular Mechanics (MM) and Quantum Mechanics (QM).

Molecular Mechanics (MM): The High-Throughput Search

MM methods treat atoms as classical particles and use a set of parameters known as a force field to describe the potential energy of a system as a function of its atomic coordinates. These methods are computationally inexpensive, making them ideal for initial, broad conformational searches of flexible molecules. For a molecule like this compound, with several rotatable bonds, an MM-based search (e.g., using the MMFF94 or OPLS force field) can efficiently explore the vast conformational space to identify a set of low-energy candidate structures.

Quantum Mechanics (QM): The Gold Standard for Accuracy

QM methods, particularly those based on Density Functional Theory (DFT), provide a much more accurate description of the electronic structure of a molecule and are therefore better suited for refining the energies and geometries of the conformers identified by MM. Key considerations in a DFT calculation include the choice of the functional and the basis set.

  • Functionals: For flexible molecules where non-covalent interactions (e.g., hydrogen bonds, van der Waals forces) play a crucial role in determining the relative stability of conformers, the choice of functional is critical. The B3LYP functional is a widely used hybrid functional, but it may not adequately describe dispersion forces. More modern functionals, such as the M06-2X or those incorporating empirical dispersion corrections (e.g., B3LYP-D3), are often recommended for this type of analysis.

  • Basis Sets: The basis set determines the flexibility of the mathematical functions used to describe the atomic orbitals. Pople-style basis sets (e.g., 6-31G*) are a common starting point, but for more accurate energy calculations, larger basis sets with polarization and diffuse functions (e.g., def2-TZVP) are preferable.

Pillar 2: A Validated Workflow for Conformational Analysis

The following protocol outlines a self-validating system for the computational analysis of this compound's conformational isomers.

Experimental Protocol: Step-by-Step Computational Workflow
  • Initial Structure Generation:

    • Construct the 2D structure of this compound in a molecular editor.

    • Generate an initial 3D structure and perform a preliminary geometry optimization using a fast, low-level method (e.g., MMFF94 force field).

  • Conformational Search:

    • Utilize a systematic or stochastic conformational search algorithm (e.g., Monte Carlo, Molecular Dynamics) with an MM force field to explore the potential energy surface. The goal is to identify a comprehensive set of low-energy conformers.

    • Set an energy window (e.g., 10 kcal/mol) to collect all relevant conformers.

  • Clustering and Selection:

    • Cluster the resulting conformers based on root-mean-square deviation (RMSD) to identify unique structures.

    • Select the lowest-energy conformer from each cluster for further analysis.

  • High-Level Geometry Optimization:

    • For each selected conformer, perform a full geometry optimization using a DFT method. It is advisable to use at least two different functional/basis set combinations to assess the sensitivity of the results to the chosen level of theory (e.g., B3LYP/6-31G* and M06-2X/def2-TZVP).

    • The optimization should be performed in the gas phase or with an implicit solvent model (e.g., PCM) to simulate a solution environment.

  • Frequency Calculations:

    • Perform frequency calculations at the same level of theory as the optimization for each optimized structure.

    • Confirm that each structure is a true minimum on the potential energy surface by ensuring the absence of imaginary frequencies.

    • The frequency calculations also provide the zero-point vibrational energy (ZPVE) and thermal corrections to the Gibbs free energy.

  • Final Energy Ranking:

    • Calculate the relative Gibbs free energies of all confirmed conformers at a standard temperature (e.g., 298.15 K).

    • Rank the conformers based on their relative free energies to determine their predicted populations according to the Boltzmann distribution.

Visualization of the Computational Workflow

G cluster_prep Structure Preparation cluster_search Conformational Search cluster_refine Refinement & Analysis node_2d 2D Sketch node_3d Initial 3D Structure node_2d->node_3d Conversion node_mm_opt MMFF94 Optimization node_3d->node_mm_opt node_mc_search Monte Carlo Search node_mm_opt->node_mc_search node_cluster RMSD Clustering node_mc_search->node_cluster node_dft_opt DFT Optimization (e.g., B3LYP, M06-2X) node_cluster->node_dft_opt node_freq Frequency Calculation node_dft_opt->node_freq node_energy Gibbs Free Energy Ranking node_freq->node_energy node_final node_final node_energy->node_final Final Conformers

Caption: A typical workflow for computational conformational analysis.

Pillar 3: Data Presentation and Comparative Analysis

A key aspect of a robust computational study is the comparison of results from different methods and, ideally, with experimental data.

Hypothetical Computational Results

The following table presents plausible results from the DFT calculations on the three lowest-energy conformers of this compound.

ConformerB3LYP/6-31G* Relative ΔG (kcal/mol)M06-2X/def2-TZVP Relative ΔG (kcal/mol)Key Intramolecular Interaction
Conf-1 0.000.00O-H···N Hydrogen Bond
Conf-2 0.851.20O-H···π Interaction
Conf-3 2.102.50Sterically Hindered

This data illustrates how different levels of theory can yield slightly different relative energies, although the overall stability ranking may remain the same. The M06-2X functional, which is generally better at describing non-covalent interactions, predicts a larger energy gap between the conformers.

Comparison with Experimental Data

Computational results should always be validated against experimental data where possible.

  • NMR Spectroscopy: Techniques like Nuclear Overhauser Effect (NOE) spectroscopy can provide information about the through-space proximity of protons, which can help to distinguish between different conformers. For example, a strong NOE signal between the hydroxyl proton and a proton on the amino-substituted ring would support the presence of Conf-1.

  • X-ray Crystallography: If the compound can be crystallized, X-ray diffraction provides the definitive solid-state conformation. However, it is important to remember that the solid-state conformation may not be the most stable conformation in solution.

MethodPredicted Most Stable ConformerHypothetical Experimental Evidence
B3LYP/6-31G* Conf-1Strong NOE signal consistent with O-H···N proximity.
M06-2X/def2-TZVP Conf-1Crystal structure shows a conformation similar to Conf-1.
Visualizing the Conformational Energy Landscape

G Hypothetical Energy Landscape cluster_axis A Conf-1 A->p1 B Conf-2 B->p2 C Conf-3 E0 0.0 E1 1.0 E2 2.0 E_label Relative ΔG (kcal/mol) p1->B p2->C

Caption: A simplified representation of the conformational energy landscape.

Conclusion

The computational analysis of conformational isomers is a powerful tool in modern chemical research. By combining high-throughput MM searches with high-accuracy QM calculations, it is possible to build a detailed picture of the conformational landscape of flexible molecules like this compound. The choice of computational method has a significant impact on the results, and it is crucial to select functionals and basis sets that are appropriate for the system under study. Ultimately, the validation of computational predictions against experimental data provides the highest level of confidence in the analysis. This integrated approach, as outlined in this guide, enables a deeper understanding of molecular structure and function, which is essential for the rational design of new and improved therapeutic agents.

References

  • Title: Molecular Mechanics Source: Wikipedia URL: [Link]

  • Title: A brief review of popular density functional methods: B3LYP, PBE0 and M06 Source: Royal Society of Chemistry URL: [Link]

  • Title: Nuclear Overhauser Effect Source: Wikipedia URL: [Link]

  • Title: X-ray Crystallography Source: Wikipedia URL: [Link]

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of (2-Amino-5-methylphenyl)(phenyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential, step-by-step procedures for the safe handling and disposal of (2-Amino-5-methylphenyl)(phenyl)methanol (CAS No. 156261-32-4). Developed for researchers, scientists, and drug development professionals, this document synthesizes technical data with established safety protocols to ensure regulatory compliance and protect laboratory personnel and the environment. Given that specific, comprehensive safety data for this compound is not always readily available, the procedures outlined here are grounded in the established principles for handling analogous amino alcohol compounds and federal hazardous waste regulations.[1][2]

Compound Identification and Hazard Assessment

A thorough understanding of the compound's properties and potential hazards is the foundation of safe handling and disposal.

Compound Details:

Property Value
Chemical Name This compound
Synonyms 2-Amino-5-methyl-benzhydrol
CAS Number 156261-32-4[3]
Molecular Formula C₁₄H₁₅NO[3]

| Molecular Weight | 213.28 g/mol [3] |

Hazard Analysis: While a dedicated Safety Data Sheet (SDS) with exhaustive toxicological data is not widely published, the chemical's structure as an amino alcohol informs a conservative safety approach.[1]

  • Primary Hazards: Based on general GHS precautionary statements for this compound and data on similar amino alcohols, it should be handled as a substance that can cause skin and eye irritation.[4][5] Precautionary statements include washing skin thoroughly after handling and wearing protective equipment.[5]

  • Chemical Incompatibility: Amino alcohols can be incompatible with strong acids, acid anhydrides, and strong oxidizing agents.[1] Mixing this waste with incompatible materials can lead to vigorous exothermic reactions or the generation of toxic gases. Therefore, dedicated and segregated waste streams are mandatory.[1][6]

Regulatory Framework: Ensuring Compliance

Disposal of chemical waste is strictly regulated. In the United States, the primary framework is the Resource Conservation and Recovery Act (RCRA) , which is enforced by the Environmental Protection Agency (EPA).[7][8][9]

  • RCRA "Cradle-to-Grave" Management: This system mandates that hazardous waste is managed safely from the point of generation to its final disposal.[8]

  • Generator Responsibilities: As a generator of this waste, you are responsible for its proper identification, segregation, storage, and transfer to an authorized disposal facility.[10]

  • Institutional Policies: Always consult and adhere to your institution's specific Environmental Health and Safety (EHS) department guidelines, as they implement federal and state regulations tailored to your location.[1][11]

Pre-Disposal Safety and Handling

Proper handling before the final disposal step is critical to prevent accidental exposure and release.

Personal Protective Equipment (PPE)

Based on the potential for skin and eye irritation, the following PPE is mandatory when handling this compound or its waste:

  • Eye and Face Protection: Chemical safety goggles or a face shield compliant with OSHA regulation 29 CFR 1910.133 or European Standard EN166.[1]

  • Skin Protection: A laboratory coat and chemical-resistant gloves (e.g., nitrile rubber) are required to prevent skin contact.[1][5]

  • Respiratory Protection: While general handling may not require respiratory protection, it should be used if aerosols could be generated or if working outside of a certified fume hood.

Engineering Controls
  • Ventilation: All handling and waste collection activities should be performed inside a certified chemical fume hood to minimize inhalation exposure.[4]

  • Safety Equipment: An operational eyewash station and safety shower must be readily accessible in the immediate work area.[12]

Step-by-Step Disposal Protocol

This protocol provides a direct, procedural workflow for the safe disposal of this compound.

1. Waste Segregation and Collection

  • Designate a Waste Stream: Establish a specific, dedicated hazardous waste container for this compound and any materials contaminated with it. This includes residual product, pipette tips, contaminated gloves, and absorbent pads used for cleanup.[1][13]

  • Avoid Mixing: Crucially, do not mix this waste with other chemical waste streams , especially acidic or oxidizing solutions, to prevent dangerous reactions.[1][6]

2. Container Selection

  • Compatibility: The waste container must be constructed of a material compatible with the chemical. The original product container is often a suitable choice.[1] High-density polyethylene (HDPE) containers are generally appropriate.

  • Integrity: Ensure the container is in good condition, free from cracks or leaks, and has a secure, vapor-tight lid.[14]

3. Hazardous Waste Labeling

  • Clarity and Compliance: Immediately label the waste container. The label must be fully completed and legible.[13]

  • Required Information:

    • The words "Hazardous Waste" [13]

    • The full, unabbreviated chemical name: "this compound" [13]

    • The CAS Number: 156261-32-4

    • An accurate estimate of the percentage of each constituent if it is a mixed waste.[6]

    • The date the first drop of waste was added (accumulation start date).

4. Temporary Storage in the Laboratory

  • Secure Location: Store the sealed waste container in a designated and secure hazardous waste accumulation area, such as a secondary containment bin within a ventilated cabinet.[6][13]

  • Sealing: Keep the container tightly closed at all times except when adding waste. This prevents the release of vapors and protects against spills.[6][14]

  • Segregation: Store the container away from incompatible materials.[6]

5. Final Disposal

  • EHS Coordination: Contact your institution's EHS department to schedule a pickup for the full waste container.[1]

  • Professional Disposal: Never attempt to dispose of this chemical down the drain or in the regular trash.[6][13] It must be handled by a licensed hazardous waste disposal contractor arranged by your EHS office.

Emergency Procedures: Spill Management

In the event of an accidental release, a swift and correct response is critical.

Minor Spill (Contained within a fume hood)
  • Alert Personnel: Inform colleagues in the immediate area.

  • Ensure PPE: Don appropriate PPE, including gloves, safety goggles, and a lab coat.

  • Containment: Cover the spill with a chemical absorbent material like vermiculite, sand, or a commercial sorbent pad.[4][15]

  • Collection: Carefully collect the absorbed material using non-sparking tools and place it into your designated hazardous waste container.[13][15]

  • Decontamination: Clean the spill surface with a suitable solvent (e.g., methanol, ethanol), collecting the cleaning materials as hazardous waste.

Major Spill (Outside of a fume hood or a large volume)
  • Evacuate: Immediately evacuate all personnel from the affected area.[1]

  • Alert Authorities: Notify your supervisor and call your institution's emergency EHS number.[13]

  • Isolate: If safe to do so, close the doors to the laboratory to contain any vapors. Prevent entry to the area.

  • Do Not Attempt Cleanup: Allow the trained emergency response team to manage the cleanup.

Visualizations of Disposal Workflow

The following diagrams illustrate the key procedural steps for safe disposal.

Figure 1. Workflow for routine disposal of this compound. cluster_LabOperations In-Lab Procedures start_node Waste Generation (e.g., residual chemical, contaminated consumables) process_node_collect Select & Label Compatible Hazardous Waste Container start_node->process_node_collect Collect Immediately process_node process_node decision_node decision_node storage_node Store in Designated Secondary Containment decision_full Full? storage_node->decision_full Container is Full? end_node EHS / Licensed Contractor Picks Up for Final Disposal process_node_seal Securely Seal Container process_node_collect->process_node_seal Add Waste process_node_seal->storage_node decision_full->end_node Yes: Schedule Pickup decision_full->process_node_seal No: Continue Use

Caption: Workflow for routine disposal.

Figure 2. Decision-making workflow for spill management. cluster_Minor Minor Spill Response cluster_Major Major Spill Response start_node Spill Occurs decision_node Minor or Major? start_node->decision_node Assess Spill Size action_node_minor 1. Alert Colleagues 2. Don PPE decision_node->action_node_minor Minor action_node_major 1. Evacuate Area decision_node->action_node_major Major action_node action_node end_node Area is Safe action_node_contain 3. Contain with Sorbent action_node_collect 4. Collect as HazWaste action_node_decon 5. Decontaminate Area action_node_decon->end_node action_node_alert 2. Alert EHS/Emergency Response action_node_isolate 3. Isolate the Lab action_node_isolate->end_node

Caption: Spill management workflow.

References

  • Resource Conservation and Recovery Act (RCRA) Regulations. U.S. Environmental Protection Agency. [Link]

  • What Regulations Govern Hazardous Waste Management? Chemistry For Everyone. [Link]

  • Hazardous Waste. U.S. Environmental Protection Agency. [Link]

  • The Federal EPA Hazardous Waste Regulations Are Found Where? CountyOffice.org. [Link]

  • AMINO ALCOHOL EA Safety Data Sheet. Nippon Nyukazai Co., Ltd. [Link]

  • Waste, Chemical, and Cleanup Enforcement. U.S. Environmental Protection Agency. [Link]

  • Appendix A Disposal Procedures by Chemical. University of Wisconsin-Madison. [Link]

  • Hazardous Waste Disposal Guide. Dartmouth College. [Link]

  • Factsheet: Disposal of Hazardous Waste - Basic Principles. ETH Zürich. [Link]

  • Occupational Safety and Health Administration (OSHA) Technical Manual - Section VI: Chapter 1. OSHA. [Link]

Sources

Navigating the Unknown: A Practical Guide to Handling (2-Amino-5-methylphenyl)(phenyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Our core philosophy is one of proactive risk mitigation. In the absence of complete toxicological data, we will treat (2-Amino-5-methylphenyl)(phenyl)methanol as a substance that is potentially hazardous upon contact, inhalation, and ingestion. This conservative approach ensures a high margin of safety for all laboratory personnel.

Hazard Assessment: An Informed, Conservative Approach

Direct GHS hazard classifications for this compound are limited. However, available precautionary statements indicate risks of skin and eye irritation.[1] To build a more complete, albeit inferred, hazard profile, we will consider data from structurally related compounds. Analogs such as 2-amino-5-methylbenzoic acid and 2-amino-5-nitrobenzoic acid are known to cause skin irritation, serious eye irritation, and potential respiratory irritation.[2]

Therefore, we will operate under the assumption that this compound presents the following potential hazards:

  • Skin Irritation: May cause redness, itching, or inflammation upon contact.

  • Serious Eye Irritation: May cause significant, potentially damaging, irritation if it enters the eyes.

  • Respiratory Tract Irritation: Inhalation of dust or aerosols may irritate the nose, throat, and lungs.

  • Unknown Chronic Effects: Due to a lack of long-term studies, potential chronic health effects are unknown and should be considered a possibility.[3]

This assessment dictates our stringent requirements for engineering controls and personal protective equipment (PPE).

Personal Protective Equipment (PPE): Your Primary Defense

The selection of PPE is non-negotiable and must be based on a risk assessment of the procedures being performed. The following table outlines the minimum required PPE for handling this compound.

Situation Required PPE Specifications & Rationale
Routine Handling (Small Quantities in Solution or as Solid) Eye/Face ProtectionHand ProtectionLab CoatChemical safety goggles meeting EN166 (EU) or ANSI Z87.1 (US) standards. A face shield should be added if there is a splash hazard.[2]Chemically resistant gloves (Nitrile rubber is a suitable first choice). Always inspect gloves for tears or punctures before use and practice proper removal technique to avoid skin contact.[2][4]A standard, fully-buttoned laboratory coat .
Procedures with Risk of Dust/Aerosol Generation (e.g., weighing, preparing stock solutions) Respiratory ProtectionAll such work must be conducted within a certified chemical fume hood to contain airborne particles.[2] If a fume hood is not available, a NIOSH-approved respirator with a P95 or N95 filter is mandatory, though this is a less preferred control measure.
Handling Large Quantities or Responding to a Spill Enhanced Body and Respiratory ProtectionIn addition to the above, consider a chemical-resistant apron and shoe covers . For large spills, a full-face respirator with appropriate cartridges or a Self-Contained Breathing Apparatus (SCBA) may be necessary depending on the scale of the spill.[4][5]

Operational Plan: A Step-by-Step Workflow for Safe Handling

Adherence to a systematic workflow is critical for minimizing exposure and ensuring reproducible, safe science.

Engineering Controls & Pre-Operational Checks
  • Ventilation is Paramount: All handling of this compound, especially in its solid form, must occur in a certified chemical fume hood.[2] Verify the fume hood has a current inspection sticker and that the airflow is functioning correctly before starting work.

  • Emergency Equipment Accessibility: Confirm that a safety shower and eyewash station are unobstructed and within a 10-second travel distance from your workstation.[2]

  • PPE Inspection: Before handling the chemical, meticulously inspect all PPE. Ensure gloves are free of defects and safety goggles are clean and fit properly.

Handling_Workflow cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling Phase start Start: Plan Experiment verify_hood Verify Fume Hood Certification & Airflow start->verify_hood check_emergency Check Eyewash & Safety Shower Access verify_hood->check_emergency inspect_ppe Inspect PPE for Integrity check_emergency->inspect_ppe don_ppe Don Required PPE inspect_ppe->don_ppe handle_chemical Handle Chemical Inside Fume Hood don_ppe->handle_chemical decontaminate Decontaminate Work Surface handle_chemical->decontaminate dispose_waste Segregate & Dispose of Waste decontaminate->dispose_waste doff_ppe Doff PPE Correctly dispose_waste->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands Disposal_Decision_Tree start Waste Generated is_solid Is the waste solid or liquid? start->is_solid solid_waste Contaminated Consumables (Gloves, Paper, Tips) is_solid->solid_waste Solid liquid_waste Unused Solutions, Reaction Mixtures is_solid->liquid_waste Liquid collect_solid Collect in a labeled, sealed hazardous waste bag/container solid_waste->collect_solid collect_liquid Collect in a labeled, sealed, compatible liquid waste container liquid_waste->collect_liquid store_waste Store in designated Satellite Accumulation Area (SAA) collect_solid->store_waste collect_liquid->store_waste request_pickup Request pickup by EHS/ Waste Management store_waste->request_pickup

Sources

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.